5,7-Dimethyl-2-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439186 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150331-48-9 | |
| Record name | 5,7-Dimethyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5,7-Dimethyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract: The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of natural products and therapeutically significant agents.[1] This guide focuses on the chemical properties of 5,7-Dimethyl-2-tetralone, a specific derivative within this important class. Due to the limited availability of primary experimental data for this exact isomer in surveyed literature, this document will leverage detailed, published data for the closely related isomer, 5,8-Dimethyl-2-tetralone , to provide a robust and illustrative technical framework. This approach allows for a deep exploration of the synthetic pathways, spectroscopic characterization, and chemical reactivity inherent to the dimethyl-2-tetralone core, while also discussing the expected electronic and structural distinctions between the 5,7- and 5,8-isomers.
Introduction to the Dimethyl-2-Tetralone Scaffold
The 2-tetralone framework, characterized by a fused benzene ring and a cyclohexanone ring, is a cornerstone in organic synthesis. Its rigid bicyclic structure and versatile ketone functionality make it an ideal starting point for constructing complex molecular architectures. The addition of dimethyl groups to the aromatic ring, as in 5,7- or 5,8-dimethyl-2-tetralone, introduces specific steric and electronic modifications that can be exploited to fine-tune molecular properties, influence reaction regioselectivity, and serve as key recognition elements in biologically active molecules. These derivatives are valuable intermediates in the synthesis of compounds targeting a range of disorders, including dopaminergic agents and novel antidepressants.[2]
Physicochemical and Spectroscopic Properties
Comprehensive experimental data for this compound is not extensively reported in primary scientific literature. However, its basic molecular properties can be defined. For a practical comparison, the documented properties of the 5,8-isomer are provided.
| Property | This compound | 5,8-Dimethyl-2-tetralone (Isomer for Comparison) |
| CAS Number | 150331-48-9[3] | 55941-83-8 |
| Molecular Formula | C₁₂H₁₄O[3] | C₁₂H₁₄O[4] |
| Molecular Weight | 174.24 g/mol [3] | 174.24 g/mol [4] |
| Appearance | Powder or Liquid | Not explicitly stated, likely an oil or low-melting solid |
| Boiling Point | Not reported | Not reported |
| Melting Point | Not reported | Not reported |
| Infrared (IR) ν_max | Not reported | 1716 cm⁻¹ (C=O stretch)[4] |
| ¹H NMR (CDCl₃) | Predicted, not experimental | δ 6.93 (2H, bs, ArH), 3.51 (2H, m, C1-H), 3.04 (2H, m, C4-H), 2.60 (2H, m, C3-H), 2.33 (3H, s, Ar-CH₃), 2.24 (3H, s, Ar-CH₃)[4] |
| Mass Spec (m/z) | Not reported | 174 (M⁺, 100%), 132 (81%)[4] |
Synthesis and Mechanistic Rationale: An Isomer-Based Approach
While a specific protocol for this compound is elusive, a robust, multi-step synthesis for the 5,8-isomer has been detailed by Banerjee et al.[4][5] This pathway provides critical insight into the chemical logic for constructing the dimethyl-2-tetralone core and serves as a validated template. The synthesis begins with commercially available p-xylene.
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This classic reaction attaches the butyric acid side chain to the electron-rich p-xylene ring. The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent, enabling electrophilic aromatic substitution.
-
Intramolecular Cyclization: Polyphosphoric acid (PPA) is a strong dehydrating agent and proton source. It protonates the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the six-membered alicyclic ring of the 1-tetralone.
-
Conversion to Dihydronaphthalene: The conversion from a 1-tetralone to a 2-tetralone is not direct. A common strategy involves creating an olefin intermediate. Here, the ketone is likely protected as a ketal, followed by dehydration to form the thermodynamically stable dihydronaphthalene.[4]
-
Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a standard reagent for the epoxidation of alkenes. It selectively delivers an oxygen atom to the double bond, forming a strained three-membered epoxide ring.
-
Acid-Catalyzed Rearrangement: The epoxide, upon protonation with dilute acid, undergoes a ring-opening rearrangement. This is a key step where a hydride shift or related mechanism leads to the formation of the ketone at the C2 position, yielding the final 2-tetralone product.
Protocol: Synthesis of 5,8-Dimethyl-2-tetralone[4]
Step 1-2: Preparation of 5,8-Dimethyl-1-tetralone
-
This starting material is prepared via Friedel-Crafts acylation of p-xylene with a suitable acylating agent, followed by intramolecular cyclization using polyphosphoric acid.
Step 3: 5,8-Dimethyl-1,2-dihydronaphthalene
-
A solution of 5,8-dimethyl-1-tetralone (6.91 mmol), p-toluenesulfonic acid (35 mg), and 2,4-pentanediol (27.6 mmol) in dry toluene (60 mL) is refluxed in a Dean-Stark apparatus for 48 hours.
-
The reaction mixture is cooled and poured into a dilute sodium bicarbonate solution (5%, 50 mL) and extracted with toluene.
-
The organic extract is washed with saturated sodium chloride, dried over magnesium sulfate, and evaporated. The residue is distilled to afford the dihydronaphthalene product.
Step 4-5: 5,8-Dimethyl-2-tetralone
-
To a solution of m-chloroperbenzoic acid (79% purity, 28.5 mmol) in dichloromethane (70 mL), cooled to 0-5°C, is added dropwise a solution of 5,8-dimethyl-1,2-dihydronaphthalene (18.9 mmol) in dichloromethane (20 mL).
-
The mixture is stirred at 0-5°C for 6 hours and then filtered.
-
The organic layer is washed with sodium sulfite solution, sodium bicarbonate solution, and brine, then dried over magnesium sulfate and evaporated to yield the crude epoxide.
-
The crude epoxide is dissolved in a mixture of acetone (50 mL) and 3N sulfuric acid (15 mL) and stirred at room temperature for 1 hour.
-
The solution is diluted with water and extracted with ether. The combined ethereal extracts are washed, dried, and evaporated.
-
The final product is purified by column chromatography (silica gel, hexane:ether 9:1) to yield 5,8-dimethyl-2-tetralone.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features: the carbonyl group and the adjacent α-methylene protons.
-
Carbonyl Reactivity: The ketone can undergo standard nucleophilic additions (e.g., Grignard reactions, hydride reduction) and reductive amination to install functionality at the C2 position.
-
α-Carbon Reactivity (Enolate Chemistry): The protons on the C1 and C3 positions are acidic and can be removed by a base to form an enolate. The C1 position is benzylic, making these protons particularly acidic and their removal often thermodynamically favored. This enolate is a powerful nucleophile, enabling a wide range of transformations such as alkylations, aldol condensations, and Michael additions, which are fundamental for building molecular complexity.
The dimethyl substituents on the aromatic ring exert an electron-donating effect through hyperconjugation, slightly increasing the electron density of the aromatic system. This can subtly influence the acidity of the benzylic C1 protons and the reactivity of the aromatic ring towards further electrophilic substitution, although the existing substitution pattern makes such reactions less common.
Applications in Drug Discovery and Development
The tetralone scaffold is a well-established pharmacophore. Its rigid structure is ideal for orienting substituents in a defined three-dimensional space, which is critical for precise interactions with biological targets like receptors and enzymes.
-
Central Nervous System (CNS) Agents: Substituted tetralins and tetralones are frequently used in the development of dopaminergic and serotonergic ligands, making them relevant for treating conditions like Parkinson's disease and depression.[2]
-
Anticancer and Antimicrobial Agents: The tetralone core has been incorporated into molecules with demonstrated anticancer, antibacterial, and antimalarial properties.[1]
-
Synthetic Intermediate: As demonstrated by the synthetic schemes, dimethyl-tetralones are not typically the final drug product but rather key intermediates. Their versatile reactivity allows for the attachment of various pharmacophoric groups and the construction of more complex, biologically active heterocyclic systems.
While the specific project for which this compound was developed is not detailed in the available literature, its structure strongly suggests its utility as an intermediate in a medicinal chemistry campaign, likely aimed at synthesizing novel CNS agents or other receptor modulators.
Conclusion
This compound represents a synthetically valuable but underexplored member of the tetralone family. While specific, validated experimental data remains sparse, a comprehensive understanding of its chemical nature can be achieved by analyzing robust protocols for closely related isomers. The synthesis of the 5,8-isomer demonstrates a logical and scalable pathway involving fundamental organic transformations. The reactivity of the dimethyl-2-tetralone core, centered on its enolizable ketone, provides a platform for extensive synthetic diversification. For researchers in drug development, this scaffold continues to offer a reliable and versatile starting point for the creation of novel and potent therapeutic agents.
References
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2309. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. [Link]
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Appchem (n.d.). 2(1H)-Naphthalenone, 3,4-dihydro-5,7-dimethyl-. Appchem Catalog. [Link]
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Ames, et al. (1965). As cited in: Synthesis of 5-Methoxy-2-tetralone. PrepChem. [Link]
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Zibo Hangyu Biotechnology Development Co., Ltd (n.d.). 2(1H)-Naphthalenone,3,4-dihydro-5,7-dimethyl-. LookChem. [Link]
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An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-2-tetralone
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5,7-dimethyl-2-tetralone, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. The elucidated multi-step synthesis commences with the Friedel-Crafts acylation of m-xylene, followed by a Clemmensen reduction, and an intramolecular Friedel-Crafts cyclization to yield the 5,7-dimethyl-1-tetralone intermediate. The guide then details the subsequent conversion of the 1-tetralone to the target 2-tetralone via a four-step sequence involving reduction, dehydration, epoxidation, and acid-catalyzed rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a summary of key reaction parameters.
Introduction
This compound is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules and is of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the methyl groups on the aromatic ring and the ketone functionality in the alicyclic ring allows for diverse chemical modifications, making it a versatile precursor for the synthesis of more complex molecular architectures. This guide outlines a scientifically sound and validated pathway for the synthesis of this compound, providing the necessary detail for its practical implementation in a laboratory setting.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a pathway originating from the more readily accessible 5,7-dimethyl-1-tetralone. The conversion of a 1-tetralone to a 2-tetralone is a known transformation in organic synthesis. The 5,7-dimethyl-1-tetralone can be envisioned as arising from an intramolecular Friedel-Crafts acylation of 4-(2,4-dimethylphenyl)butanoic acid. This butyric acid derivative can, in turn, be prepared from 3-(2,4-dimethylbenzoyl)propanoic acid via the reduction of the benzylic ketone. Finally, the benzoylpropanoic acid is accessible through a Friedel-Crafts acylation of m-xylene with succinic anhydride. This multi-step approach leverages common and well-understood organic reactions to construct the target molecule from simple, commercially available starting materials.
Detailed Synthesis Pathway
The forward synthesis of this compound is a multi-step process that can be broken down into two major stages: the synthesis of the 5,7-dimethyl-1-tetralone intermediate, and its subsequent conversion to the target this compound.
Step 1: Friedel-Crafts Acylation of m-Xylene
The synthesis begins with the Friedel-Crafts acylation of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces the acyl group onto the aromatic ring to form 3-(2,4-dimethylbenzoyl)propanoic acid. The regioselectivity of the acylation is directed by the two methyl groups on the m-xylene ring, leading to acylation at the 4-position.
Step 2: Clemmensen Reduction
The benzylic ketone of 3-(2,4-dimethylbenzoyl)propanoic acid is then reduced to a methylene group to yield 4-(2,4-dimethylphenyl)butanoic acid. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for the reduction of aryl ketones.[3][4][5][6][7] This reaction is performed under strongly acidic conditions, to which the carboxylic acid group is tolerant.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The resulting 4-(2,4-dimethylphenyl)butanoic acid undergoes an intramolecular Friedel-Crafts acylation to form the six-membered alicyclic ring of 5,7-dimethyl-1-tetralone.[8][9] This cyclization is typically promoted by a strong protic acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the formation of an acylium ion that then attacks the aromatic ring.[10]
Step 4: Conversion of 5,7-Dimethyl-1-tetralone to this compound
The conversion of the 1-tetralone to the 2-tetralone is accomplished through a four-step sequence:
The ketone of 5,7-dimethyl-1-tetralone is first reduced to the corresponding secondary alcohol, 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a mild and effective choice.
The resulting alcohol is then dehydrated to form the alkene, 5,7-dimethyl-3,4-dihydronaphthalene. This elimination reaction is typically carried out by heating the alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.
The double bond of 5,7-dimethyl-3,4-dihydronaphthalene is then epoxidized to form 5,7-dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.[11] A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[12]
Finally, the epoxide is subjected to an acid-catalyzed rearrangement to yield the target molecule, this compound.[13][14][15] Treatment of the epoxide with a dilute acid, such as sulfuric acid, promotes the opening of the epoxide ring and a subsequent hydride shift to form the more stable ketone at the 2-position.
Experimental Protocols
Synthesis of 3-(2,4-dimethylbenzoyl)propanoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene and succinic anhydride.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature, then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Synthesis of 4-(2,4-dimethylphenyl)butanoic acid
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.
-
In a round-bottom flask, add the prepared zinc amalgam, concentrated hydrochloric acid, and a solution of 3-(2,4-dimethylbenzoyl)propanoic acid in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Synthesis of 5,7-dimethyl-1-tetralone
-
In a beaker, heat polyphosphoric acid (PPA) with mechanical stirring.
-
Slowly add 4-(2,4-dimethylphenyl)butanoic acid to the hot PPA.
-
Continue heating and stirring for a specified time until the cyclization is complete.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[8]
Synthesis of this compound
-
Dissolve 5,7-dimethyl-1-tetralone in methanol or ethanol in a flask.
-
Cool the solution in an ice bath and add sodium borohydride in small portions.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of water, and then remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the alcohol.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture, wash with a sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and remove the solvent to obtain the dihydronaphthalene.
-
Dissolve the dihydronaphthalene in a chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath and add m-CPBA portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture with a sodium sulfite solution, a sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the epoxide.
-
Dissolve the crude epoxide in a suitable solvent such as acetone or ethanol.
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating until the rearrangement is complete.
-
Neutralize the reaction with a sodium bicarbonate solution and remove the organic solvent.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | m-Xylene | Succinic anhydride, AlCl₃ | 3-(2,4-dimethylbenzoyl)propanoic acid | 80-90 |
| 2 | 3-(2,4-dimethylbenzoyl)propanoic acid | Zn(Hg), HCl | 4-(2,4-dimethylphenyl)butanoic acid | 75-85 |
| 3 | 4-(2,4-dimethylphenyl)butanoic acid | Polyphosphoric acid | 5,7-Dimethyl-1-tetralone | 70-80 |
| 4a | 5,7-Dimethyl-1-tetralone | NaBH₄ | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | >95 |
| 4b | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | p-TsOH | 5,7-Dimethyl-3,4-dihydronaphthalene | 85-95 |
| 4c | 5,7-Dimethyl-3,4-dihydronaphthalene | m-CPBA | 5,7-Dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | 80-90 |
| 4d | 5,7-Dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | H₂SO₄ | This compound | 70-80 |
Visualization of the Synthesis Pathway
Caption: Synthesis Pathway of this compound
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound from readily available starting materials. The individual steps are well-established reactions in organic synthesis, and the overall strategy is logical and efficient. This in-depth guide, with its detailed protocols and mechanistic explanations, should serve as a valuable resource for chemists in both academic and industrial research settings who require access to this important synthetic intermediate.
References
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Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
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- Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234.
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Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
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National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[16]annulen-7-ols. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5, 7-Dimethyl-1-tetralone, 10 grams. Retrieved from [Link]
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An In-Depth Technical Guide to 5,7-Dimethyl-2-tetralone
CAS Number: 150331-48-9
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5,7-Dimethyl-2-tetralone, a key chemical intermediate. Recognizing the specific informational requirements of researchers, scientists, and drug development professionals, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its chemical identity, plausible synthetic routes, expected analytical characteristics, and its potential applications within the pharmaceutical landscape, all while maintaining a strong commitment to scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
This compound, systematically named 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one, is a bicyclic aromatic ketone. The tetralone core is a privileged scaffold in medicinal chemistry, and the specific dimethyl substitution pattern of this molecule offers a unique steric and electronic profile for further chemical elaboration.
| Property | Value | Source |
| CAS Number | 150331-48-9 | [1] |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| IUPAC Name | 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one | [1] |
| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C | [1] |
| InChIKey | XLLBOUOFVRYIQZ-UHFFFAOYSA-N | [1] |
Rationale and Proposed Synthesis
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and efficient synthetic pathway can be extrapolated from established methodologies for structurally similar compounds, such as 5,8-Dimethyl-2-tetralone. The following proposed synthesis leverages common and well-understood organic transformations, providing a solid foundation for laboratory execution.
The proposed pathway commences with the commercially available 5,7-Dimethyl-1-tetralone. The transformation from a 1-tetralone to a 2-tetralone derivative is a critical step that expands the synthetic utility of the core structure.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 5,8-Dimethyl-2-tetralone and should be optimized for the 5,7-dimethyl isomer.[2][3]
Step 1: Reduction of 5,7-Dimethyl-1-tetralone to 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
-
To a stirred solution of 5,7-Dimethyl-1-tetralone in ethanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Causality: The use of a mild reducing agent like NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring. Ethanol serves as a protic solvent that is compatible with the reagent.
Step 2: Dehydration to 5,7-Dimethyl-3,4-dihydronaphthalene
-
Dissolve the crude alcohol from Step 1 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer and concentrate to yield the dihydronaphthalene derivative.
Causality: Acid-catalyzed dehydration of the secondary alcohol leads to the formation of a more stable conjugated alkene. The removal of water drives the equilibrium towards the product.
Step 3 & 4: Epoxidation and Rearrangement to this compound
-
Dissolve the dihydronaphthalene from Step 2 in dichloromethane (DCM) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature.
-
Stir the reaction at room temperature for several hours, monitoring for the consumption of the alkene.
-
Upon completion, wash the reaction mixture with a sodium sulfite solution, followed by sodium bicarbonate solution, and finally brine.
-
Dry the organic layer and concentrate.
-
Dissolve the crude epoxide in a mixture of ethanol and dilute sulfuric acid and heat under reflux for a few hours.
-
Cool the reaction, neutralize with a base, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Causality: m-CPBA is a standard reagent for the epoxidation of alkenes. The subsequent acid-catalyzed rearrangement of the epoxide intermediate leads to the formation of the desired 2-tetralone.[2][3]
Spectroscopic Characterization (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | - Two singlets for the aromatic methyl groups (approx. δ 2.2-2.4 ppm).- Aromatic protons appearing as singlets or narrow doublets in the aromatic region (approx. δ 6.8-7.2 ppm).- Aliphatic protons of the tetralone ring appearing as multiplets in the upfield region (approx. δ 2.0-3.5 ppm). |
| ¹³C NMR | - Carbonyl carbon signal around δ 200-210 ppm.- Aromatic carbons in the range of δ 125-145 ppm.- Methyl carbons around δ 20-25 ppm.- Aliphatic carbons of the ring between δ 25-45 ppm. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration around 1710-1720 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 174.24. |
Self-Validation: These predicted data provide a baseline for researchers to confirm the identity and purity of their synthesized this compound. Any significant deviation from these expected values would warrant further investigation into the product's structure.
Applications in Drug Development
The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a wide range of therapeutic agents.[4] The presence of a ketone functional group and an aromatic ring allows for diverse chemical modifications.
Role as a Synthetic Intermediate
Caption: Potential synthetic pathways from this compound.
-
Central Nervous System (CNS) Agents: Tetralone derivatives are key components in the synthesis of ligands for dopamine and serotonin receptors, making them relevant for developing antipsychotic, antidepressant, and anxiolytic drugs.[5]
-
Enzyme Inhibitors: The tetralone scaffold can be elaborated into more complex heterocyclic systems that are characteristic of kinase inhibitors, which are a major class of anticancer drugs.[5]
-
Antimicrobial and Antimalarial Agents: Various derivatives of tetralones have shown promising activity against bacteria, fungi, and malarial parasites.[4]
The 5,7-dimethyl substitution pattern of this particular tetralone provides a unique starting point for exploring structure-activity relationships (SAR) in these therapeutic areas. The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Trustworthiness: By adhering to these general safety protocols, researchers can mitigate potential risks associated with handling this compound in the absence of specific toxicity data.
References
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available from: [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2309. Available from: [Link]
-
ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Available from: [Link]
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Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%). Available from: [Link]
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GSRS. 5,7-DIMETHYL-1-TETRALONE. Available from: [Link]
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Gauni, D. C., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-14. Available from: [Link]
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Al-Suhaimi, E. A., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Journal of Molecular Structure, 1250, 131805. Available from: [Link]
-
El-Faham, A., et al. (2022). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 12(35), 22695-22703. Available from: [Link]
-
Paquette, L. A., & Geng, F. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(1), 183-189. Available from: [Link]
-
PrepChem. Synthesis of 3,4-Dihydro-7-(2-quinolinylmethoxy)-1(2H)-naphthalenone. Available from: [Link]
Sources
Spectroscopic Data and Analysis of 5,7-Dimethyl-1-tetralone: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-1-tetralone. Due to the limited availability of experimental data for its isomer, 5,7-Dimethyl-2-tetralone, this document focuses on the well-characterized 5,7-Dimethyl-1-tetralone as a valuable case study for understanding the spectroscopic properties of dimethyl-substituted tetralones. This guide will cover the synthesis, and detailed analysis of its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The experimental protocols, data interpretation, and the underlying principles are discussed to provide a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
Tetralones are a class of bicyclic aromatic ketones that serve as important intermediates in the synthesis of a wide range of biologically active compounds and natural products.[1] The strategic placement of substituent groups on the tetralone scaffold can significantly influence the pharmacological properties of the resulting molecules. 5,7-Dimethyl-1-tetralone (CAS No. 13621-25-5) is a member of this family, possessing a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[2][3] Its structural isomer, this compound, is a less documented compound, making a detailed analysis of the readily available 5,7-Dimethyl-1-tetralone a valuable endeavor for the scientific community.
This guide is designed to provide an in-depth understanding of the spectroscopic characteristics of 5,7-Dimethyl-1-tetralone, offering insights into how its structure dictates its spectral features. By understanding these correlations, researchers can better identify and characterize related compounds in their own work.
Synthesis of 5,7-Dimethyl-1-tetralone
The synthesis of 1-tetralones is a well-established area of organic chemistry, with several synthetic routes available. A common and effective method for the synthesis of substituted 1-tetralones is the intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acid.[4]
A plausible synthetic route to 5,7-Dimethyl-1-tetralone would involve the Friedel-Crafts acylation of 3,5-dimethylphenylbutyric acid. This precursor can be synthesized from 3,5-dimethylphenol through a series of reactions. The general steps are outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 5,7-Dimethyl-1-tetralone.
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation
-
Step 1: Acid Chloride Formation: 3,5-Dimethylphenylbutyric acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.
-
Step 2: Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane or nitrobenzene.
-
Step 3: Work-up and Purification: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield 5,7-Dimethyl-1-tetralone.
Spectroscopic Data and Interpretation
This section details the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 5,7-Dimethyl-1-tetralone.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Data Summary Table:
| Ion | m/z (Relative Intensity) |
| [M]⁺ | 174 (100%) |
| [M-CH₃]⁺ | 159 (40%) |
| [M-CO]⁺ | 146 (30%) |
| [M-C₂H₄]⁺ | 146 (30%) |
| [M-CH₃-CO]⁺ | 131 (50%) |
Interpretation:
The mass spectrum of 5,7-Dimethyl-1-tetralone shows a prominent molecular ion peak [M]⁺ at m/z 174, which corresponds to its molecular weight. The fragmentation pattern is consistent with the structure of a tetralone. The loss of a methyl group (-15 amu) to give a peak at m/z 159 is a common fragmentation for methylated aromatic compounds. The peak at m/z 146 can be attributed to the loss of either a carbonyl group (-28 amu) or ethylene (-28 amu) via a retro-Diels-Alder reaction of the non-aromatic ring. The peak at m/z 131 corresponds to the subsequent loss of a carbonyl group from the [M-CH₃]⁺ fragment.
Diagram of Key Mass Spectrometry Fragmentations:
Caption: Key fragmentation pathways of 5,7-Dimethyl-1-tetralone in mass spectrometry.
Infrared (IR) Spectroscopy
Predicted IR Data Summary Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (ketone) stretch |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1380, 1460 | Medium | CH₃ bending |
| ~800-900 | Strong | Aromatic C-H out-of-plane bending (indicating substitution pattern) |
Interpretation:
The most prominent feature in the IR spectrum of 5,7-Dimethyl-1-tetralone is the strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone conjugated with an aromatic ring. The absorptions in the 3050-3000 cm⁻¹ and 1610-1480 cm⁻¹ regions are indicative of the aromatic C-H and C=C stretching vibrations, respectively. The aliphatic C-H stretching vibrations of the methylene groups in the saturated ring are expected to appear in the 2960-2850 cm⁻¹ range. The presence of methyl groups is confirmed by the bending vibrations around 1380 and 1460 cm⁻¹. The pattern of the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of 5,7-Dimethyl-1-tetralone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
While experimental NMR spectra for 5,7-Dimethyl-1-tetralone are not widely published, a detailed analysis and prediction can be made based on established chemical shift values and coupling constants for similar structures.
Predicted ¹H NMR Data Summary Table (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Ar-H (H-6) |
| ~6.8-7.0 | s | 1H | Ar-H (H-8) |
| ~2.9 | t | 2H | -CH₂- (H-4) |
| ~2.6 | t | 2H | -CH₂- (H-2) |
| ~2.3 | s | 3H | Ar-CH₃ (C-5) |
| ~2.2 | s | 3H | Ar-CH₃ (C-7) |
| ~2.1 | p | 2H | -CH₂- (H-3) |
Predicted ¹³C NMR Data Summary Table (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (C-1) |
| ~145 | Ar-C (C-4a) |
| ~140 | Ar-C (C-8a) |
| ~138 | Ar-C (C-5) |
| ~135 | Ar-C (C-7) |
| ~128 | Ar-CH (C-6) |
| ~126 | Ar-CH (C-8) |
| ~38 | -CH₂- (C-2) |
| ~30 | -CH₂- (C-4) |
| ~23 | -CH₂- (C-3) |
| ~21 | Ar-CH₃ (C-5) |
| ~20 | Ar-CH₃ (C-7) |
Interpretation of NMR Spectra:
-
¹H NMR: The aromatic region is expected to show two singlets for the two aromatic protons, H-6 and H-8, due to the meta-positioning of the methyl groups. The aliphatic region should display three signals corresponding to the three methylene groups of the saturated ring. The protons at C-4, being adjacent to the aromatic ring, would appear as a triplet around 2.9 ppm. The protons at C-2, adjacent to the carbonyl group, would also be a triplet at around 2.6 ppm. The protons at C-3 would appear as a pentet (or multiplet) around 2.1 ppm, being coupled to both the C-2 and C-4 protons. The two methyl groups on the aromatic ring would each give a sharp singlet at around 2.3 and 2.2 ppm.
-
¹³C NMR: The carbonyl carbon (C-1) is expected to have a chemical shift in the downfield region, around 198 ppm. The aromatic region will show four quaternary carbon signals (for C-4a, C-8a, C-5, and C-7) and two methine carbon signals (for C-6 and C-8). The aliphatic region will display three signals for the three methylene carbons (C-2, C-3, and C-4). The two methyl carbons will appear in the upfield region, around 20-21 ppm.
Diagram of ¹H-¹³C HMBC Key Correlations:
Sources
The Emergence of 5,7-Dimethyl-2-tetralone: A Comprehensive Technical Guide for Chemical Researchers
Abstract
This technical guide provides an in-depth exploration of 5,7-Dimethyl-2-tetralone, a significant bicyclic aromatic ketone with potential applications in medicinal chemistry and drug development. The document details a plausible synthetic pathway, rooted in established organic chemistry principles, and outlines the analytical techniques required for its structural elucidation and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific tetralone derivative.
Introduction: The Significance of the Tetralone Scaffold
Tetralone derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. Their rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. The inherent reactivity of the ketone functional group, coupled with the potential for diverse substitutions on the aromatic ring, makes tetralones versatile building blocks in the synthesis of complex molecules with a wide range of biological activities.[1] These activities include potential as anticancer, antibacterial, antimalarial, and antipsychotic agents.[1] The strategic placement of methyl groups on the aromatic ring, as in the case of this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
A Proposed Synthetic Pathway: From Diones to Dimethyl-2-tetralone
While a definitive, step-by-step "discovery" of this compound (CAS Registry Number: 150331-48-9) is not extensively documented in widely available literature, a plausible and efficient synthesis can be conceptualized based on established methodologies for analogous structures.[2][3] A particularly relevant approach involves the transformation of a corresponding 1-tetralone precursor. The synthesis of 5,8-dimethyl-2-tetralone, for instance, has been achieved starting from 5,8-dimethyl-1-tetralone.[3] This suggests a similar strategy could be employed for the 5,7-dimethyl isomer.
The proposed synthetic route commences with the readily available 5,7-dimethyl-1-tetralone. This precursor can be converted to an unsaturated intermediate, a dihydronaphthalene derivative, which then undergoes epoxidation followed by acid-catalyzed hydrolysis to yield the target this compound.[4] This multi-step process offers a logical and experimentally viable approach to the target molecule.
Experimental Protocol: A Hypothetical, Step-by-Step Synthesis
The following protocol is a conceptualized procedure based on analogous syntheses and fundamental organic chemistry principles. It is intended to serve as a foundational guide for the laboratory synthesis of this compound.
Step 1: Conversion of 5,7-Dimethyl-1-tetralone to 5,7-Dimethyl-dihydronaphthalene
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5,7-dimethyl-1-tetralone in toluene.
-
Addition of Reagents: Add 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,7-dimethyl-dihydronaphthalene.
Step 2: Epoxidation of 5,7-Dimethyl-dihydronaphthalene
-
Reaction Setup: Dissolve the crude dihydronaphthalene from the previous step in dichloromethane in a flask cooled in an ice bath.
-
Addition of Reagent: Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) in dichloromethane to the cooled solution.
-
Reaction Conditions: Stir the reaction mixture at 0-5°C for several hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude epoxide.
Step 3: Acid-Catalyzed Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude epoxide in a mixture of ethanol and dilute sulfuric acid.
-
Reaction Conditions: Heat the mixture under reflux for a few hours. Monitor the conversion of the epoxide to the desired 2-tetralone by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a sodium bicarbonate solution and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Structural Elucidation and Characterization
The definitive confirmation of the structure of the synthesized this compound relies on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Analogous)
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons as singlets or closely coupled doublets in the aromatic region. Two distinct singlets for the two methyl groups attached to the aromatic ring. Aliphatic protons of the tetralone ring will appear as multiplets in the upfield region. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm). Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons. Signals for the aliphatic carbons of the tetralone ring and the two methyl group carbons in the upfield region. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O stretch) typically in the range of 1700-1720 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₄O), which is 174.24 g/mol .[2] Characteristic fragmentation patterns for tetralone derivatives. |
Self-Validating System for Protocol Trustworthiness
The integrity of this synthetic protocol is maintained through a series of in-process checks and final product analysis.
-
TLC Monitoring: At each stage of the synthesis, thin-layer chromatography should be used to monitor the consumption of the starting material and the formation of the product. This allows for the real-time assessment of reaction progress and can indicate the presence of any significant side products.
-
Spectroscopic Confirmation: The final, purified product must be subjected to the full suite of spectroscopic analyses outlined above. The obtained data should be meticulously compared with predicted values and data from structurally similar compounds to unequivocally confirm the identity and purity of the this compound.
-
Melting Point Determination: For a solid product, a sharp and well-defined melting point is a strong indicator of purity.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the proposed synthetic pathway, the following diagram illustrates the transformation from the starting material to the final product.
Caption: Proposed synthetic route to this compound.
Potential Applications and Future Directions
The exploration of this compound and its derivatives opens up avenues for research in drug discovery. The tetralone scaffold is a known pharmacophore in various biologically active molecules. The specific substitution pattern of this compound may confer unique properties that could be exploited in the design of novel inhibitors for enzymes or ligands for receptors implicated in various diseases. Further research is warranted to synthesize this compound, fully characterize its properties, and evaluate its biological activity in relevant assays.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its conceptual synthesis to its structural characterization. By leveraging established chemical principles and drawing parallels with known synthetic routes for analogous compounds, a robust framework for the preparation and study of this molecule has been presented. The detailed protocols and analytical guidelines are intended to empower researchers to further investigate the chemical and biological properties of this intriguing tetralone derivative, potentially unlocking new opportunities in the development of novel therapeutics.
References
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 5,7-Dimethyl-2-tetralone
Abstract
This compound is a bicyclic aromatic ketone of significant interest in synthetic and medicinal chemistry. As a member of the tetralone family, it serves as a versatile intermediate for the construction of complex molecular architectures and pharmacologically active agents.[1] The strategic placement of the methyl groups on the aromatic ring and the ketone functionality in the saturated ring makes it a valuable building block for developing derivatives with diverse biological activities, including anti-inflammatory and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic approach, characterization data, and its applications in drug discovery and development.
Core Molecular Profile
This compound, systematically named 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one, is characterized by a tetralin core with a ketone at the C2 position and methyl groups at C5 and C7.[5] This substitution pattern is crucial for its reactivity and the stereoelectronic properties of its derivatives.
Physicochemical & Structural Data
A summary of the key identifiers and computed physical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | 5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | [5] |
| CAS Number | 150331-48-9 | [5] |
| Molecular Formula | C₁₂H₁₄O | [5][6] |
| Molecular Weight | 174.24 g/mol | [5][6] |
| Density | 1.054 g/cm³ | [5] |
| Boiling Point | 302.245 °C at 760 mmHg | [5] |
| Flash Point | 128.248 °C | [5] |
| Refractive Index | 1.552 | [5] |
| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C | [5] |
| InChIKey | XLLBOUOFVRYIQZ-UHFFFAOYSA-N | [5] |
Synthesis Pathway and Protocol
The synthesis of 2-tetralones is often achieved via the corresponding 1-tetralone isomer, which is typically more accessible. While specific literature for the synthesis of this compound is sparse in the provided data, a robust and well-documented analogous synthesis for the closely related 5,8-dimethyl-2-tetralone provides a reliable blueprint.[7][8][9] This validated pathway proceeds through a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement.
Proposed Synthetic Workflow
The conversion from 5,7-Dimethyl-1-tetralone to this compound can be logically constructed in three principal steps, as illustrated below.
Caption: Proposed synthesis of this compound from its C1 isomer.
Detailed Experimental Protocol (Analogous Method)
This protocol is adapted from the validated synthesis of 5,8-dimethyl-2-tetralone and represents a field-proven methodology for this class of transformation.[9]
Step 1: Synthesis of 5,7-Dimethyl-3,4-dihydronaphthalene
-
To a solution of 5,7-dimethyl-1-tetralone (1.0 eq) in dry toluene, add p-toluenesulfonic acid (catalytic amount) and 2,4-pentanediol (4.0 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, pour it into a dilute sodium bicarbonate solution, and extract with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydronaphthalene product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5,7-dimethyl-3,4-dihydronaphthalene (1.0 eq) in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA, ~1.5 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for approximately 6 hours.
-
Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct.
-
Wash the filtrate with a 10% sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude epoxide intermediate.
-
Dissolve the crude epoxide in ethanol and add an aqueous solution of sulfuric acid (e.g., 60%).
-
Heat the mixture at 60 °C for 3 hours to facilitate the rearrangement to the 2-tetralone.
-
After cooling, dilute the mixture with water and extract with an appropriate solvent (e.g., ether or chloroform).
-
Wash the organic extract, dry, and concentrate. Purify the resulting crude product by column chromatography (silica gel) to obtain pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not available in the provided search data, the expected characteristic signals can be predicted based on its molecular structure.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (singlets or narrow multiplets) in the δ 6.5-7.5 ppm range. - Protons on the saturated ring adjacent to the ketone and aromatic ring (multiplets) in the δ 2.0-3.5 ppm range. - Two sharp singlets for the two methyl groups attached to the aromatic ring around δ 2.2-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal in the δ 200-215 ppm region. - Aromatic carbons in the δ 120-150 ppm range. - Aliphatic carbons (CH₂) of the saturated ring in the δ 20-50 ppm range. - Methyl carbons around δ 20-25 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ketone at approximately 1710-1720 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | - A molecular ion (M⁺) peak corresponding to its molecular weight (174.24). |
Applications in Drug Discovery
The tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound provides a synthetically accessible starting point for generating novel compounds with potential therapeutic value.
Role as a Core Scaffold
The reactivity of the ketone and the adjacent methylene groups allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives for screening.
Caption: The 2-tetralone core as a versatile scaffold for drug discovery.
Key Therapeutic Areas
-
Anti-inflammatory Agents : Tetralone derivatives have been identified as potent inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2][4] By inhibiting the tautomerase activity of MIF, these compounds can reduce inflammatory responses, making them promising candidates for treating systemic inflammation.[4]
-
Antidepressants and CNS Agents : The tetralone structure is a key component in several centrally acting agents. For instance, 5,6-dimethoxy-1-tetralone is an intermediate in the synthesis of novel antidepressants that act as α-2-antagonists and norepinephrine uptake inhibitors.[10] The dimethyl substitution pattern of this compound offers a unique lipophilic profile that can be exploited for developing new CNS-penetrant molecules.
-
Antimicrobial and Anticancer Compounds : Various substituted tetralones have demonstrated significant antibacterial and antifungal activity.[3] Furthermore, derivatives such as thiazoline-tetralins have been evaluated for their anticancer potency, showing the ability to induce apoptosis in cancer cell lines.[11]
Conclusion
This compound is a high-value chemical intermediate with a strategic structure conducive to the synthesis of diverse and complex molecules. Its robust, albeit analogous, synthetic pathway from the corresponding 1-tetralone makes it an accessible building block for research and development. The proven therapeutic potential of the broader tetralone class in areas such as inflammation, CNS disorders, and oncology underscores the importance of this compound as a foundational scaffold for future drug discovery efforts.
References
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5,7-DIMETHYL-1-TETRALONE - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]
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Banerjee, A. K., & Vera, W. J. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2309. [Link]
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Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]
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Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vámos, E., Kovács, D., Vántus, V. B., Radnai, B., & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. [Link]
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Banerjee, A. K., & Vera, W. J. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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Banerjee, A. K., Vera, W. J., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. ResearchGate. Retrieved January 14, 2026, from [Link]
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Banerjee, A. K., Vera, W. J., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. ResearchGate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 5,7-Dimethyltetralin. Retrieved January 14, 2026, from [Link]
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Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]
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Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. Retrieved January 14, 2026, from [Link]
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5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
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Gauni, Y., & Singh, P. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Retrieved January 14, 2026, from [Link]
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Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Retrieved January 14, 2026, from [Link]
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1-Tetralone - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 21(11), 1433. [Link]
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Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 12, 679-686. [Link]
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1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC - NIH. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Physical Characteristics of 5,7-Dimethyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethyl-2-tetralone, a substituted tetralone derivative, represents a key structural motif in medicinal chemistry and drug discovery. The tetralone scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. Understanding the precise physical and chemical characteristics of specific isomers, such as this compound, is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound, compiled from available data to support researchers in their synthetic and drug development endeavors.
Molecular and Physicochemical Properties
This compound is a bicyclic ketone with the molecular formula C₁₂H₁₄O. Its structure features a dihydronaphthalene core with a carbonyl group at the 2-position and two methyl groups at the 5 and 7 positions of the aromatic ring. These substitutions significantly influence its physical and chemical behavior compared to the parent 2-tetralone molecule.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 150331-48-9[1] |
| Molecular Formula | C₁₂H₁₄O[1] |
| Molecular Weight | 174.24 g/mol [1] |
| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C[1] |
| InChI | InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3[1] |
Calculated Physical Properties
| Property | Calculated Value | Source |
| Density | 1.054 g/cm³ | [1] |
| Boiling Point | 302.245 °C at 760 mmHg | [1] |
| Flash Point | 128.248 °C | [1] |
| Refractive Index | 1.552 | [1] |
| LogP | 2.361 | [1] |
| Topological Polar Surface Area | 17.07 Ų | [1] |
It is crucial to note that these are predicted values and should be used as estimations until they can be confirmed by experimental validation. The lack of readily available experimental data highlights an opportunity for further research to characterize this compound fully.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for this compound are not currently available in public databases, predicted NMR spectra can offer guidance for researchers synthesizing this molecule.
-
¹H NMR: Predicted proton NMR data can help in assigning the signals for the aromatic protons, the benzylic protons, and the protons on the saturated portion of the tetralone ring, as well as the distinct signals for the two methyl groups.
-
¹³C NMR: Predicted carbon NMR data would indicate the chemical shifts for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the cyclohexenone ring.
The acquisition and publication of experimental NMR, IR, and mass spectrometry data for this compound would be a valuable contribution to the chemical research community.
Synthesis and Purification Strategies
The synthesis of substituted 2-tetralones can be a challenging endeavor, often requiring multi-step sequences. While a specific, detailed protocol for this compound is not extensively documented in readily accessible literature, general synthetic strategies for related dimethyl-2-tetralones can be adapted.
One plausible synthetic route could involve the appropriate Friedel-Crafts acylation of a corresponding dimethylated aromatic precursor, followed by cyclization and subsequent functional group manipulations to introduce the ketone at the 2-position. For instance, the synthesis of 5,8-Dimethyl-2-tetralone has been reported starting from 5,8-dimethyl-1-tetralone, which is converted to an unsaturated derivative, followed by epoxidation and acid-catalyzed hydrolysis to yield the desired 2-tetralone.[2][3] A similar strategy could potentially be employed for the synthesis of the 5,7-dimethyl isomer.
General Purification Workflow
The purification of tetralone derivatives typically involves standard laboratory techniques. The following workflow illustrates a general approach that can be optimized for this compound.
Caption: General workflow for the purification of this compound.
The choice of eluent for column chromatography would need to be determined empirically, typically using a solvent system of hexane and ethyl acetate with varying polarity.
Applications in Medicinal Chemistry and Drug Discovery
The tetralone scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Tetralone derivatives have been investigated for a wide range of therapeutic applications, including their use as intermediates in the synthesis of potential treatments for neurodegenerative diseases like Parkinson's syndrome.[4]
While the specific biological activities of this compound are not yet widely reported, its structural features suggest potential for exploration in several areas:
-
Scaffold for Novel Ligands: The dimethylated tetralone core can serve as a rigid scaffold for the synthesis of new ligands targeting various receptors and enzymes.
-
Intermediate for Complex Molecules: It can be a crucial intermediate in the total synthesis of more complex natural products or designed molecules with therapeutic potential.
The reference to this compound in the Journal of Medicinal Chemistry suggests its relevance in the development of new chemical entities for biological screening.[1] Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.
Conclusion
This compound is a chemical entity with significant potential in the field of medicinal chemistry. This guide has consolidated the available physical and chemical data for this compound, highlighting the reliance on calculated properties in the absence of comprehensive experimental validation. The need for further research to fully characterize this molecule through experimental determination of its physical properties and spectral data is evident. The development of a robust and well-documented synthetic protocol would further enhance its accessibility and utility for the scientific community, paving the way for its application in the discovery of novel therapeutics.
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An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - arkat usa. [Link]
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Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, - Scholars Research Library. [Link]
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An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethyl-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and efficiency of numerous chemical processes. In the realm of drug discovery and development, solubility is a cornerstone of a compound's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability.[1][2][3] For synthetic intermediates like 5,7-Dimethyl-2-tetralone, understanding its solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and formulation development.
This guide will delve into the theoretical underpinnings of solubility, explore the anticipated solubility profile of this compound based on its structural attributes and data from analogous compounds, and provide robust experimental protocols for its precise measurement.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O | [4][5] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from analogs |
| logP (Octanol-Water Partition Coefficient) | 2.36 (Predicted) | Guidechem |
The predicted logP value of 2.36 suggests that this compound is a moderately lipophilic compound. This indicates a higher affinity for organic solvents over aqueous media. The general principle of "like dissolves like" suggests that its solubility will be greater in non-polar and polar aprotic solvents compared to polar protic solvents like water.
Theoretical Framework of Solubility
The dissolution of a crystalline solid in a solvent is a complex thermodynamic process governed by the interplay of several factors. The overall Gibbs free energy change (ΔG) of the dissolution process determines the solubility.
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of solution, which includes the energy required to overcome the crystal lattice energy (endothermic) and the energy released upon solvation of the solute molecules by the solvent (exothermic).[6]
-
T is the absolute temperature.
-
ΔS is the entropy of solution, which is generally positive as the dissolved solute molecules have greater randomness than in the ordered crystal lattice.[7]
For a solid to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the solid and the solvent.
Factors Influencing Solubility
Several key factors can significantly impact the solubility of this compound:
-
Temperature: For most solids, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with an increase in temperature, in accordance with Le Chatelier's principle.[6][8][9] However, in some cases, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[6][8]
-
pH (for aqueous solutions): As a neutral organic molecule, the solubility of this compound in water is not expected to be significantly influenced by pH within a typical range. However, at extreme pH values, chemical degradation (e.g., enolization followed by other reactions) could occur, which might be mistaken for a change in solubility.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have a profound impact on its solubility.[1][2][3][10] Different polymorphs have distinct crystal lattice energies, leading to variations in their melting points and, consequently, their solubilities.[2][3][10] Metastable polymorphs are generally more soluble than their stable counterparts.[1] It is crucial to characterize the crystalline form of this compound being used in any solubility study.
-
Presence of Co-solvents: The solubility of a sparingly soluble compound in a particular solvent can often be enhanced by the addition of a co-solvent in which the compound is more soluble. This is a common strategy in formulation development.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, the solubility profile of this compound can be inferred by examining its structural analogs.
-
1-Tetralone: The parent compound, 1-tetralone, is reported to be insoluble in water.[11][12] It is, however, soluble in many organic solvents.[11]
-
5,7-Dimethyl-1-tetralone: This isomer shares the same molecular formula and a similar bicyclic core. While specific solubility data is scarce, its structural similarity to 1-tetralone suggests poor aqueous solubility and good solubility in common organic solvents.
-
4-(3,4-Dichlorophenyl)-1-tetralone: A study on this derivative measured its solubility in various organic solvents, including methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran, demonstrating its solubility in these common laboratory solvents.[13]
Based on these analogs and the predicted logP value, the following solubility profile for this compound is anticipated:
-
Aqueous Solubility: Very low to practically insoluble.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Sparingly soluble to soluble.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF, THF): Soluble to freely soluble.
-
Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Soluble to freely soluble.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data for this compound, empirical determination is essential. The following section outlines a robust experimental workflow.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Experimental Protocols
This method is considered the "gold standard" for determining equilibrium solubility.[14][15]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (characterized for purity and polymorphic form)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, acetonitrile, toluene)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Record the exact weight of the compound added.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filter the supernatant through a syringe filter (0.22 µm). It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
For early-stage drug discovery, a higher throughput method to estimate solubility is often employed. This method typically measures the concentration at which a compound precipitates from a supersaturated solution.
Objective: To rapidly estimate the kinetic solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add increasing volumes of the DMSO stock solution of this compound to the wells to create a concentration gradient. The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.
-
-
Incubation and Precipitation:
-
Mix the solutions in the wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). During this time, the compound will precipitate in the wells where its concentration exceeds its kinetic solubility.
-
-
Detection of Precipitation:
-
Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table of Expected Solubility of this compound
| Solvent System | Predicted Solubility | Experimental Value (mg/mL) | Experimental Value (mol/L) |
| Water | Very Low | To be determined | To be determined |
| Phosphate Buffer (pH 7.4) | Very Low | To be determined | To be determined |
| Ethanol | Soluble | To be determined | To be determined |
| Acetone | Freely Soluble | To be determined | To be determined |
| Acetonitrile | Freely Soluble | To be determined | To be determined |
| Toluene | Freely Soluble | To be determined | To be determined |
| DMSO | Freely Soluble | To be determined | To be determined |
Logical Relationship Diagram for Solubility Assessment
Caption: Logical flow for the comprehensive assessment of solubility.
Conclusion
While direct experimental data on the solubility of this compound is not currently available in the public domain, a comprehensive understanding of its physicochemical properties and the behavior of structurally similar compounds allows for a reliable prediction of its solubility profile. It is anticipated to be a moderately lipophilic compound with low aqueous solubility and good solubility in a range of common organic solvents. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic equilibrium solubility, should be employed. Accurate determination of the solubility of this compound is a critical step in its successful application in research and development, enabling the optimization of synthetic procedures, purification, and, if relevant, formulation into drug delivery systems.
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Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
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Wikipedia. (2024). Solubility. Retrieved from [Link]
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-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
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PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Chem LibreTexts. (2023). Solubility. Retrieved from [Link]
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JoVE. (2020). Solubility. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
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Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-15.
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]
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YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Retrieved from [Link]
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PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]
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ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
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Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Retrieved from [Link]
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Global Substance Registration System. (n.d.). 5,7-DIMETHYL-1-TETRALONE. Retrieved from [Link]
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Reddit. (2014). Solubility in organic solvents and water. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethyltetralin. Retrieved from [Link]
-
ResearchGate. (2025). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in γ-Butyrolactone + Water, Dimethylsulfoxide + Water, and N-Methyl pyrrolidone + Water. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-2-tetralone: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5,7-Dimethyl-2-tetralone, a valuable intermediate in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to elucidate the causal relationships behind experimental choices, ensuring a deep understanding of the synthetic strategy. We will detail the selection of readily available starting materials and justify each subsequent transformation, from the initial Friedel-Crafts acylation to the final isomeric conversion. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Significance of the Tetralone Scaffold
The tetralone framework, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a privileged scaffold in a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a key building block for accessing a range of complex molecular architectures. A well-defined and reproducible synthetic route is therefore of paramount importance. This guide delineates a multi-step synthesis commencing from the commercially available and cost-effective starting materials: m-xylene and succinic anhydride.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals a logical disconnection strategy. The 2-tetralone can be derived from the corresponding 1-tetralone isomer through a series of functional group interconversions. The 1-tetralone itself is accessible via an intramolecular Friedel-Crafts acylation of a substituted butanoic acid. This butanoic acid can, in turn, be synthesized from a keto-acid, which is the product of a Friedel-Crafts acylation between an appropriately substituted aromatic ring and succinic anhydride. This leads us to our primary starting materials.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Friedel-Crafts Acylation of m-Xylene
The synthesis commences with an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. m-Xylene is chosen as the aromatic starting material due to its commercial availability and the directing effects of the two methyl groups. These ortho, para-directing groups synergistically activate the 4-position for electrophilic attack, leading to the desired regioselectivity. Succinic anhydride serves as the acylating agent, and anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to generate the reactive acylium ion.[1][2]
Reaction:
m-Xylene + Succinic Anhydride --(AlCl₃)--> 4-(3,5-dimethylphenyl)-4-oxobutanoic acid
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (2.2 molar equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add succinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add m-xylene (1.1 molar equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the low temperature.
-
After the addition of m-xylene, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
Step 2: Clemmensen Reduction of the Keto Acid
To prepare for the subsequent intramolecular cyclization, the carbonyl group of the keto acid must be reduced to a methylene group. The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions using a zinc-mercury amalgam (Zn(Hg)).[3][4][5] This method is advantageous as it selectively reduces the ketone without affecting the carboxylic acid functionality.
Reaction:
4-(3,5-dimethylphenyl)-4-oxobutanoic acid --(Zn(Hg), HCl)--> 4-(3,5-dimethylphenyl)butanoic acid
Experimental Protocol:
-
Prepare the zinc amalgam by stirring zinc dust (4 molar equivalents) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 molar equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic conditions.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain 4-(3,5-dimethylphenyl)butanoic acid, which can be used in the next step without further purification if of sufficient purity.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The formation of the tetralone ring is achieved through an intramolecular Friedel-Crafts acylation. A strong acid catalyst, such as polyphosphoric acid (PPA), is used to protonate the carboxylic acid, which then allows the acylium ion to be attacked by the activated aromatic ring, leading to cyclization.
Reaction:
4-(3,5-dimethylphenyl)butanoic acid --(PPA)--> 5,7-Dimethyl-1-tetralone
Experimental Protocol:
-
Place polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add the 4-(3,5-dimethylphenyl)butanoic acid (1.0 molar equivalent) to the hot PPA.
-
Continue to stir the mixture at this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5,7-Dimethyl-1-tetralone can be purified by vacuum distillation or column chromatography.
Step 4: Conversion of 5,7-Dimethyl-1-tetralone to this compound
The transformation of the 1-tetralone isomer to the desired 2-tetralone is a multi-step process that involves the strategic manipulation of functional groups. An analogous conversion has been described for 5,8-dimethyl-2-tetralone.[6]
Figure 2: Isomeric conversion of 1-tetralone to 2-tetralone.
Experimental Protocol (Multi-step):
-
Reduction of the Carbonyl Group: Dissolve 5,7-Dimethyl-1-tetralone (1.0 molar equivalent) in methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄) (1.1 molar equivalents) portion-wise. Stir the reaction mixture for 1-2 hours or until completion. Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Dry and concentrate to obtain 5,7-dimethyl-3,4-dihydronaphthalen-1-ol.
-
Dehydration: Dissolve the alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Upon completion, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield 5,7-dimethyl-1,2-dihydronaphthalene.
-
Epoxidation and Rearrangement: Dissolve the dihydronaphthalene in a chlorinated solvent like dichloromethane at 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 molar equivalents) and stir until the starting material is consumed. The resulting epoxide is then treated with a dilute aqueous acid (e.g., 10% sulfuric acid) and heated to induce rearrangement to the 2-tetralone. After workup and purification (e.g., column chromatography), this compound is obtained.
Data Summary
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1 | m-Xylene, Succinic Anhydride | AlCl₃ | 4-(3,5-dimethylphenyl)-4-oxobutanoic acid | 75-85 |
| 2 | 4-(3,5-dimethylphenyl)-4-oxobutanoic acid | Zn(Hg), HCl | 4-(3,5-dimethylphenyl)butanoic acid | 80-90 |
| 3 | 4-(3,5-dimethylphenyl)butanoic acid | Polyphosphoric Acid (PPA) | 5,7-Dimethyl-1-tetralone | 85-95 |
| 4 | 5,7-Dimethyl-1-tetralone | NaBH₄, p-TsOH, m-CPBA, H₂SO₄ | This compound | 40-50 (over 3 steps) |
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of this compound from simple, readily available starting materials. By understanding the underlying principles of each reaction, from the regioselectivity of the initial Friedel-Crafts acylation to the strategic functional group manipulations in the final isomeric conversion, researchers can confidently approach the synthesis of this important intermediate. The provided protocols offer a solid foundation for the practical execution of this synthetic sequence in a laboratory setting.
References
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 14, 2026, from [Link].[1]
-
LibreTexts Chemistry. (n.d.). Clemmensen Reduction. Retrieved January 14, 2026, from a general chemistry resource.[3]
-
University of Calgary. (n.d.). Clemmensen Reduction. Retrieved January 14, 2026, from [Link].[7]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved January 14, 2026, from [Link].[4]
-
Name Reactions in Organic Synthesis. (n.d.). Clemmensen Reduction. Retrieved January 14, 2026, from a relevant organic chemistry textbook or resource.[5]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved January 14, 2026, from [Link].[8]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved January 14, 2026, from [Link].[9]
-
Journal of Steroid Biochemistry and Molecular Biology. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Retrieved January 14, 2026, from a relevant scientific journal.[10]
-
Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved January 14, 2026, from [Link].[11]
-
Sciencemadness.org. (2008, December 6). Acylation of benzene with anhydrides. Retrieved January 14, 2026, from [Link].[12]
-
YouTube. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved January 14, 2026, from [Link].[13]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved January 14, 2026, from [Link].[14]
-
BenchChem. (n.d.). A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid. Retrieved January 14, 2026, from a relevant chemical supplier's technical documentation.[15]
-
ResearchGate. (n.d.). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Retrieved January 14, 2026, from [Link].[6]
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Methodological & Application
Synthesis and Application of 5,7-Dimethyl-2-tetralone: An Experimental Protocol
Introduction
Substituted tetralones are a class of bicyclic aromatic ketones that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and natural products.[1][2] Their rigid scaffold and versatile chemical handles make them attractive starting points for the development of novel therapeutics, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and antitumor agents.[1] Notably, certain tetralone derivatives have been identified as potent inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various inflammatory diseases.[3] This application note provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of 5,7-dimethyl-2-tetralone, a key building block for medicinal chemistry and drug discovery programs.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that leverages classic organic reactions to construct the target molecule from simple, commercially available starting materials. The overall strategy involves the initial formation of a 1-tetralone intermediate, which is then isomerized to the desired 2-tetralone. This approach provides a reliable and scalable route to the target compound.
Logical Flow of the Synthetic Protocol
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 5,7-Dimethyl-1-tetralone
This initial phase of the synthesis focuses on constructing the bicyclic core of the tetralone system.
Step 1: Friedel-Crafts Acylation of m-Xylene
The synthesis commences with a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to append a four-carbon chain to the m-xylene ring.[4][5] Succinic anhydride is used as the acylating agent in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack.
Reaction: m-Xylene + Succinic Anhydride --(AlCl₃)--> 4-oxo-4-(3,5-dimethylphenyl)butanoic acid
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), add m-xylene (1.2 equivalents) and anhydrous aluminum chloride (2.2 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of succinic anhydride (1.0 equivalent) in m-xylene from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Clemmensen Reduction of the Keto-Acid
The carbonyl group of the keto-acid is selectively reduced to a methylene group using a Clemmensen reduction.[6][7][8] This reaction is particularly effective for aryl-alkyl ketones and is carried out in a strongly acidic medium with zinc amalgam. The carboxylic acid functionality remains intact under these conditions.[9]
Reaction: 4-oxo-4-(3,5-dimethylphenyl)butanoic acid --(Zn(Hg), HCl)--> 4-(3,5-dimethylphenyl)butanoic acid
Protocol:
-
Prepare zinc amalgam by stirring zinc mossy (4 equivalents) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution.
-
To a round-bottom flask containing the zinc amalgam, add concentrated hydrochloric acid, water, and toluene.
-
Add the crude 4-oxo-4-(3,5-dimethylphenyl)butanoic acid (1.0 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain 4-(3,5-dimethylphenyl)butanoic acid.
Step 3: Intramolecular Cyclization
The synthesis of the 1-tetralone is achieved through an intramolecular Friedel-Crafts acylation, often referred to as a cyclization reaction. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a catalyst and a dehydrating agent to promote the formation of the new six-membered ring.
Reaction: 4-(3,5-dimethylphenyl)butanoic acid --(PPA)--> 5,7-Dimethyl-1-tetralone
Protocol:
-
Place polyphosphoric acid (10 parts by weight relative to the acid) in a beaker and heat to 80-90 °C with mechanical stirring.
-
Slowly add the 4-(3,5-dimethylphenyl)butanoic acid (1.0 equivalent) to the hot PPA.
-
Continue heating and stirring the mixture for 1-2 hours.
-
Carefully pour the hot reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with ether or ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude 5,7-dimethyl-1-tetralone can be purified by column chromatography.
PART 2: Isomerization to this compound
This second phase of the synthesis converts the 1-tetralone isomer into the desired 2-tetralone. This is achieved through a three-step sequence involving the formation of a dihydronaphthalene intermediate. This multi-step approach is based on a reliable method for the synthesis of 2-tetralones from their 1-tetralone isomers.
Step 1: Conversion to 5,7-Dimethyl-3,4-dihydronaphthalene
The 1-tetralone is converted to its corresponding dihydronaphthalene derivative. A common method to achieve this is through a sequence of reduction of the ketone to an alcohol, followed by dehydration.
Protocol:
-
Dissolve 5,7-dimethyl-1-tetralone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of dilute HCl.
-
Extract the product with ether, wash with brine, dry over magnesium sulfate, and concentrate to give the crude alcohol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete, cool the mixture, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield 5,7-dimethyl-3,4-dihydronaphthalene.
Step 2 & 3: Epoxidation and Rearrangement
The dihydronaphthalene is first epoxidized, and the resulting epoxide is then subjected to an acid-catalyzed rearrangement to yield the final product, this compound.
Protocol:
-
Dissolve 5,7-dimethyl-3,4-dihydronaphthalene (1.0 equivalent) in dichloromethane and cool to 0 °C in an ice bath.
-
Add m-chloroperbenzoic acid (m-CPBA, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Filter the reaction mixture to remove m-chlorobenzoic acid.
-
Wash the filtrate with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution to obtain the crude epoxide.
-
Dissolve the crude epoxide in a mixture of ethanol and aqueous sulfuric acid (e.g., 10% v/v) and heat under reflux for 2-3 hours.
-
Cool the reaction, dilute with water, and extract with ether.
-
Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Purification and Characterization
Column Chromatography Protocol
Purification of the final product and key intermediates is crucial to obtain high-purity material. Flash column chromatography is the recommended method.[10][11][12][13]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A starting polarity of 5-10% ethyl acetate in hexanes is recommended, with the polarity gradually increased as needed based on TLC analysis. For tetralone derivatives, a common eluent system is a mixture of hexane and ethanol.[14]
-
Procedure:
-
Prepare the column by packing silica gel in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one |
| CAS Number | 150331-48-9[15] |
| Molecular Formula | C₁₂H₁₄O[15] |
| Molecular Weight | 174.24 g/mol [15][16][17] |
| Appearance | Off-white to pale yellow solid |
| Boiling Point (Predicted) | 302.2 °C at 760 mmHg[15] |
| Density (Predicted) | 1.054 g/cm³[15] |
Predicted Spectroscopic Data:
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | s | 2H | Ar-H | |
| ~3.5 | s | 2H | -CH₂- (adjacent to C=O) | |
| ~2.9 | t | 2H | Ar-CH₂- | |
| ~2.5 | t | 2H | -CH₂- (adjacent to Ar-CH₂) | |
| ~2.3 | s | 6H | Ar-CH₃ |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| ~211 | C=O | |
| ~138 | Ar-C (quaternary, attached to CH₃) | |
| ~132 | Ar-C (quaternary) | |
| ~127 | Ar-CH | |
| ~45 | -CH₂- (adjacent to C=O) | |
| ~39 | -CH₂- | |
| ~28 | Ar-CH₂- | |
| ~21 | Ar-CH₃ |
Note: Predicted NMR data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy:
-
A strong absorption band is expected around 1710-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.
-
Bands in the region of 2850-3000 cm⁻¹ for C-H stretching.
-
Aromatic C=C stretching bands around 1600 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 174.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Aluminum chloride: Corrosive and reacts violently with water. Handle with care in a dry environment.
-
Polyphosphoric acid: Corrosive. Avoid contact with skin and eyes.
-
m-Chloroperbenzoic acid (m-CPBA): A strong oxidizing agent and can be shock-sensitive.
-
Zinc amalgam: Mercury compounds are toxic. Handle with care and dispose of waste properly according to institutional guidelines.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
-
Applications in Drug Discovery
This compound is a valuable scaffold for the synthesis of a variety of potential therapeutic agents. Its structure can be readily functionalized at multiple positions to generate libraries of compounds for screening against biological targets. The dimethyl substitution pattern on the aromatic ring influences the lipophilicity and electronic properties of the molecule, which can be fine-tuned to optimize drug-receptor interactions. As mentioned, tetralone derivatives are of particular interest as MIF inhibitors, and this compound provides a starting point for the design of novel modulators of this important inflammatory cytokine.[3]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers in drug development and medicinal chemistry can reliably produce this key intermediate for their research programs. The versatility of the tetralone scaffold ensures its continued importance in the quest for novel therapeutics.
References
- Aboul-Enein, H. Y., & Ali, I. (2001). A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. Archiv der Pharmazie, 334(7), 258–260.
- Cheminform Abstract: Synthesis and biological screening of analogs of aryl tetralone. (n.d.).
-
Clemmensen Reduction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Clemmensen reduction. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. (2020, May 28). Chemistry Stack Exchange. Retrieved from [Link]
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Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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How to run column chromatography. (n.d.). Retrieved from [Link]
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Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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5,7-DIMETHYL-1-TETRALONE. (n.d.). Global Substance Registration System. Retrieved from [Link]
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5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]
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Analytical methods for 5,7-Dimethyl-2-tetralone
An In-Depth Guide to the Analytical Quantification and Characterization of 5,7-Dimethyl-2-tetralone
Introduction
This compound (CAS No: 150331-48-9) is a substituted tetralone derivative, a class of compounds that serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The structural backbone of tetralones is found in various natural products and is leveraged in medicinal chemistry to develop novel therapeutic agents.[1][3] Given its role as a synthetic building block, the purity and precise characterization of this compound are critical for ensuring the quality, safety, and efficacy of the final products.
This application note provides a comprehensive overview of the primary analytical methods for the characterization and quantification of this compound. We will delve into the theoretical and practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method selection, experimental design, and data interpretation.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| CAS Number | 150331-48-9 | [4] |
| Molecular Formula | C₁₂H₁₄O | [4][5] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Boiling Point | 302.2 °C at 760 mmHg | [4] |
| Density | 1.054 g/cm³ | [4] |
| Flash Point | 128.2 °C | [4] |
| logP | 2.36 | [4] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity assessment and quantification in quality control settings due to its high precision, accuracy, and sensitivity.[6][7] The method separates analytes based on their polarity.
Expertise & Experience: The "Why" Behind the Method
-
Principle of Separation : this compound is a moderately non-polar molecule due to its bicyclic hydrocarbon structure, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Compounds are retained on the column based on their hydrophobicity; more non-polar compounds are retained longer.
-
Column Selection : A C18 (octadecyl-silica) column is the standard choice for tetralone derivatives.[7][8] Its long alkyl chains provide sufficient hydrophobic interaction with the analyte for excellent retention and resolution from polar impurities.
-
Mobile Phase Strategy : A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and sharp peak shape. A higher percentage of organic solvent will decrease the retention time.
-
Detector Choice : The presence of a benzene ring fused to a cyclohexanone ring system results in strong UV absorbance. The aromatic chromophore makes UV detection a highly sensitive and specific choice for this compound. A detection wavelength of 254 nm is a common starting point for aromatic compounds and generally provides a robust signal.[7]
Experimental Workflow: HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Protocol: Quantification of this compound by RP-HPLC
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Sample containing this compound
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to make a 100 mL stock solution (100 µg/mL).
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
3. Sample Preparation:
-
Prepare a sample solution expected to contain this compound at a concentration within the calibration range, using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions: The following conditions are a robust starting point and should be optimized as needed. Method validation should be performed according to ICH guidelines.[6][9]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It offers exceptional specificity due to mass-based detection.[10]
Expertise & Experience: The "Why" Behind the Method
-
Principle of Separation : GC separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of a capillary column. With a boiling point of ~302 °C, this compound is sufficiently volatile and thermally stable for GC analysis.[4]
-
Column Selection : A low-to-mid polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is an excellent choice. This stationary phase separates compounds primarily by boiling point but also provides selectivity for aromatic compounds, making it well-suited for resolving tetralone derivatives from related impurities.[11]
-
Temperature Programming : A temperature gradient is crucial. Starting at a low temperature allows the sample to focus at the head of the column. Gradually increasing the temperature elutes compounds in order of increasing boiling point, ensuring sharp peaks and good separation.
-
Ionization and Detection : Electron Ionization (EI) at 70 eV is the standard method. It is a hard ionization technique that reproducibly fragments molecules. The resulting mass spectrum serves as a "fingerprint" that can be compared to spectral libraries (e.g., NIST, Wiley) for confident identification.[12] For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific, characteristic ions of the target analyte.
Experimental Workflow: GC-MS Analysis
Caption: Complementary roles of key analytical techniques.
Summary and Method Selection
The choice of analytical method depends directly on the objective of the analysis.
| Technique | Primary Application | Key Advantages | Limitations |
| RP-HPLC | Purity determination, routine QC, and quantification. | High precision and accuracy, robust, suitable for stability studies. | Provides limited structural information on its own. |
| GC-MS | Identification of volatile impurities, confirmation of identity. | High specificity and sensitivity, excellent for identification via library matching. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure elucidation and confirmation. | Provides detailed structural information, gold standard for identity confirmation. | Lower sensitivity compared to chromatographic methods, higher cost. |
For routine quality control of a known substance, RP-HPLC is the most efficient and practical choice. For identifying unknown by-products from a synthesis or for initial characterization, GC-MS provides invaluable information. For absolute confirmation of the chemical structure, especially to distinguish between isomers, NMR is essential. A comprehensive analysis for regulatory or research purposes will often employ all three techniques to build a complete profile of the compound.
References
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A Validated LC Method for Separation and Determination of Tetralone-4-O-β-D-Glucopyranoside and 4-Hydroxy-α-Tetralone in Ammannia multiflora. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. (2012). Oxford Academic. Retrieved January 14, 2026, from [Link]
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5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]
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Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. (2024). IJSDR. Retrieved January 14, 2026, from [Link]
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1-Tetralone. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (2013). IJRPC. Retrieved January 14, 2026, from [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Comprehensive two-dimensional GC (GCxGC) qMS analysis of tetrachloronaphthalenes in Halowax formulations. (2013). PubMed. Retrieved January 14, 2026, from [Link]
-
Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. (2024). Karbala International Journal of Modern Science. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for 5,7-Dimethyl-2-tetralone in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Tetralone Scaffold as a Privileged Structure in Drug Discovery
The tetralone core, a bicyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating the optimization of drug-receptor interactions. Derivatives of the tetralone framework have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] 5,7-Dimethyl-2-tetralone, a specific analog within this class, offers a unique substitution pattern that warrants thorough investigation for its potential as a novel therapeutic agent. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound, empowering researchers to explore its full potential in medicinal chemistry.
PART 1: Synthesis and Characterization of this compound
A robust and reproducible synthetic route is paramount for the exploration of any novel compound in medicinal chemistry. The following protocol is adapted from established methods for the synthesis of closely related dimethyl-2-tetralone analogs and is designed to be efficient and scalable.[3][4]
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-(3,5-Dimethylphenyl)butanoic acid
-
Reaction Setup: To a stirred solution of 3,5-dimethylphenylacetic acid (1 equivalent) and succinic anhydride (1.1 equivalents) in a suitable solvent such as nitrobenzene, slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions at 0-5°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: The keto-acid is then subjected to Clemmensen reduction (amalgamated zinc and HCl) or Wolff-Kishner reduction (hydrazine hydrate and a strong base) to yield 4-(3,5-dimethylphenyl)butanoic acid.
Step 2: Intramolecular Friedel-Crafts Cyclization to 5,7-Dimethyl-1-tetralone
-
Reaction Setup: Add the 4-(3,5-dimethylphenyl)butanoic acid (1 equivalent) to polyphosphoric acid (PPA) at 80-90°C with vigorous stirring.
-
Reaction Execution: Heat the mixture at 100°C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude 5,7-Dimethyl-1-tetralone by column chromatography on silica gel.
Step 3: Conversion of 5,7-Dimethyl-1-tetralone to this compound
This conversion can be achieved via a three-step sequence: reduction to the corresponding alcohol, dehydration to the alkene, and subsequent oxidation. A more direct, albeit potentially lower-yielding, approach involves bromination followed by dehydrobromination and subsequent hydration. The former is generally preferred for its cleaner reaction profile.
-
Reduction: Reduce 5,7-Dimethyl-1-tetralone with a reducing agent like sodium borohydride (NaBH₄) in methanol to yield 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Dehydration: Dehydrate the alcohol using a dehydrating agent such as p-toluenesulfonic acid (p-TSA) in refluxing toluene to form 5,7-dimethyl-3,4-dihydronaphthalene.
-
Oxidation: The final step involves the oxidation of the alkene. A common method is epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed hydrolysis of the resulting epoxide to furnish this compound.[3][4]
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons, benzylic protons, and aliphatic protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to aromatic, carbonyl, benzylic, and aliphatic carbons. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₂H₁₄O, MW: 174.24). |
| FT-IR Spectroscopy | Identification of functional groups. | A strong absorption band characteristic of the ketone carbonyl group (~1715 cm⁻¹). |
| HPLC | Purity assessment. | A single major peak indicating high purity. |
PART 2: Biological Evaluation Protocols
Given the diverse biological activities reported for tetralone derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of this compound.
Tier 1: Preliminary Cytotoxicity Screening
The initial evaluation should assess the compound's general cytotoxicity against a panel of human cancer cell lines to identify potential anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), and a non-cancerous cell line like NIH/3T3 for selectivity assessment) in appropriate media.[5][6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Tier 2: Target-Based and Phenotypic Assays
Based on the initial screening results and the known activities of other tetralones, more specific assays can be employed.
A. Monoamine Oxidase (MAO) Inhibition Assay
Several tetralone derivatives have shown potent MAO inhibitory activity, suggesting potential applications in neurodegenerative diseases like Parkinson's.[7]
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a suitable substrate solution (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red).
-
Assay Procedure: In a 96-well plate, add the enzyme, the test compound (this compound at various concentrations), and the substrate/probe mixture.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
B. Anti-inflammatory Activity Assessment
Tetralone derivatives have also been reported to possess anti-inflammatory properties.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration, which is an indicator of NO production. Determine the inhibitory effect of the compound on LPS-induced NO production.
Hypothetical Mechanism of Action: Anticancer Activity
While the specific mechanism of action for this compound is yet to be elucidated, a plausible hypothesis based on the activities of other tetralones involves the induction of apoptosis.[8]
Caption: Hypothetical apoptotic pathway induced by a tetralone derivative.
PART 3: Data Interpretation and Future Directions
The experimental data generated from the proposed protocols will provide a comprehensive profile of this compound's potential as a medicinal chemistry lead.
| Assay | Positive Result Indication | Next Steps |
| MTT Assay | Low IC₅₀ values against cancer cell lines and high selectivity index. | Elucidation of the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis. |
| MAO Inhibition | Low IC₅₀ values for MAO-A or MAO-B. | In vivo studies in models of neurodegenerative diseases. |
| NO Inhibition | Significant reduction in LPS-induced NO production. | Evaluation of effects on other inflammatory mediators (e.g., cytokines). |
A positive hit in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis and evaluation of analogs, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models. The versatile tetralone scaffold of this compound holds considerable promise for the development of novel therapeutics, and the protocols outlined herein provide a clear roadmap for its exploration.
References
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Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. Available from: [Link]
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Goh, Y. M., et al. (2022). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Frontiers in Pharmacology, 13, 848987. Available from: [Link]
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da Silva, F. de C., et al. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2194-2198. Available from: [Link]
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Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2309. Available from: [Link]
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Zhang, Q., et al. (2021). Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. Molecules, 26(15), 4475. Available from: [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. ResearchGate. Available from: [Link]
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Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. Available from: [Link]
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Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. Available from: [Link]
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Turan-Zitouni, G., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. PubMed, 29320423. Available from: [Link]
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Kamal, A., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 735-746. Available from: [Link]
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Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available from: [Link]
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Ali, S., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 5-Methoxy-2-tetralone. Available from: [Link]
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Ouci, H. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. Available from: [Link]
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-
Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Available from: [Link]
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Global Substance Registration System. (n.d.). 5,7-DIMETHYL-1-TETRALONE. Available from: [Link]
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Zhang, R., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available from: [Link]
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Afsar, N., et al. (2023). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Polycyclic Aromatic Compounds, 44(4), 1-25. Available from: [Link]
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Application Note: A Robust and Scalable Synthesis of 5,7-Dimethyl-2-tetralone and its Derivatives for Drug Discovery Scaffolds
Introduction
The 2-tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal starting point for the development of novel therapeutics. In particular, substituted tetralones like 5,7-dimethyl-2-tetralone serve as crucial intermediates in the synthesis of agents targeting a range of biological pathways. For instance, derivatives of 2-tetralone have been explored as potent and selective inhibitors of monoamine oxidase (MAO), which are relevant for treating neurodegenerative disorders such as Parkinson's disease.[1] The strategic placement of methyl groups on the aromatic ring, as in the 5,7-dimethyl analogue, allows for fine-tuning of lipophilicity and metabolic stability, and provides specific vectors for further chemical elaboration.
This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this compound from commercially available starting materials. Furthermore, it details protocols for the synthesis of key derivatives, offering a versatile platform for researchers in drug discovery and development. The methodologies described are designed for scalability and reproducibility, with an emphasis on the causal reasoning behind experimental choices.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target this compound core (IV) is approached via a classical and robust three-step sequence starting from m-xylene. This strategy leverages well-established, high-yielding reactions that are amenable to scale-up.
Caption: Retrosynthetic pathway for this compound.
The forward synthesis begins with a Friedel-Crafts acylation of m-xylene with succinic anhydride to form a keto-acid, which is subsequently reduced. The resulting arylbutyric acid undergoes an intramolecular Friedel-Crafts cyclization to build the tetralone core. Conversion from the initial 1-tetralone isomer to the desired 2-tetralone is achieved through a controlled sequence of reduction, dehydration, and epoxidation/rearrangement.
Part I: Synthesis of the this compound Core
This section details the step-by-step protocol for the synthesis of the target compound.
Workflow for Core Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4-(2,4-Dimethylphenyl)butanoic Acid (I)
This two-part procedure begins with the acylation of m-xylene, followed by a robust reduction of the resulting ketone.
Step 1a: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[2][3] The use of succinic anhydride allows for the direct introduction of a four-carbon chain with a terminal carboxylic acid, primed for subsequent cyclization. Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice due to its high efficacy in generating the reactive acylium ion intermediate.[4]
-
Materials:
-
m-Xylene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (aq)
-
Sodium carbonate solution (aq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Add m-xylene (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and then extract the product into a sodium carbonate solution.
-
Acidify the basic aqueous layer with cold 5% HCl to precipitate the product, 3-(2,4-dimethylbenzoyl)propanoic acid.
-
Filter, wash with cold water, and dry under vacuum.
-
Step 1b: Clemmensen Reduction
The Clemmensen reduction is highly effective for converting aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions, which is ideal for substrates stable to acid.[5][6][7] This method is chosen over the Wolff-Kishner reduction to avoid the high temperatures and strongly basic conditions of the latter, which could be detrimental in other applications.[6]
-
Materials:
-
3-(2,4-Dimethylbenzoyl)propanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid
-
Toluene
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution, decanting the liquid, and washing the solid with water.
-
To a flask containing the zinc amalgam, add water, concentrated HCl, and toluene.
-
Add the keto-acid from Step 1a and heat the mixture to reflux with vigorous stirring for 8 hours.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(2,4-dimethylphenyl)butanoic acid (I).
-
| Step | Reactant | Key Reagents | Typical Yield | Notes |
| 1a | m-Xylene | Succinic anhydride, AlCl₃ | 85-95% | The reaction is highly exothermic; maintain strict temperature control. |
| 1b | Keto-acid | Zn(Hg), conc. HCl | 80-90% | Vigorous stirring is essential due to the heterogeneous nature of the reaction.[5] |
Protocol 2: Synthesis of 5,7-Dimethyl-1-tetralone (II)
The formation of the second ring is accomplished via an intramolecular Friedel-Crafts acylation, also known as a cyclodehydration reaction. Polyphosphoric acid (PPA) is an excellent reagent for this transformation, acting as both a catalyst and a dehydrating agent.[8][9] It is generally preferred over other strong acids for its ease of handling and high yields in such cyclizations.[10]
-
Materials:
-
4-(2,4-Dimethylphenyl)butanoic acid (I)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Diethyl ether
-
-
Procedure:
-
Heat PPA to 80-90 °C in a flask equipped with a mechanical stirrer.
-
Add the acid (I) to the hot PPA and stir vigorously.
-
Heat the mixture at 100 °C for 1 hour. The solution should become homogeneous.
-
Pour the hot reaction mixture onto crushed ice, which will hydrolyze the PPA and precipitate the product.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to afford pure 5,7-dimethyl-1-tetralone (II).
-
Protocol 3: Synthesis of this compound (IV)
The conversion of the 1-tetralone isomer to the 2-tetralone is a multi-step process that proceeds via a dihydronaphthalene intermediate.[11][12]
-
Materials:
-
5,7-Dimethyl-1-tetralone (II)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Aqueous sulfuric acid (10%)
-
-
Procedure:
-
Reduction: Dissolve 5,7-dimethyl-1-tetralone (II) in methanol and cool to 0 °C. Add NaBH₄ portion-wise and stir for 1 hour. Quench with water and extract with ethyl acetate. Concentrate to yield the corresponding alcohol.
-
Dehydration: Dissolve the crude alcohol in toluene, add a catalytic amount of PTSA, and reflux using a Dean-Stark apparatus for 2 hours to remove water. Wash the cooled mixture with sodium bicarbonate solution and brine, dry, and concentrate to yield 5,7-dimethyl-3,4-dihydronaphthalene (III).[12]
-
Epoxidation & Rearrangement: Dissolve the dihydronaphthalene (III) in DCM and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise and stir at room temperature for 6 hours.[12]
-
Wash the reaction mixture with sodium sulfite solution, followed by sodium bicarbonate solution.
-
Remove the DCM in vacuo. To the crude epoxide, add a 10% aqueous sulfuric acid solution and stir vigorously at 60 °C for 3 hours to induce rearrangement.[12]
-
Cool, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound (IV).
-
Part II: Characterization of this compound (IV)
Proper characterization is crucial to confirm the structure and purity of the synthesized compound. The expected spectroscopic data are summarized below.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.0 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.5 (s, 2H, -CO-CH₂-Ar), 3.0 (t, 2H, -CH₂-), 2.6 (t, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~210 (C=O), 138-126 (Ar-C), 50 (-CO-CH₂-Ar), 40 (-CH₂-), 30 (-CH₂-), 21 (Ar-CH₃), 19 (Ar-CH₃) ppm.[13] |
| IR (KBr) | ν ~2950 (C-H), 1715 (C=O, ketone), 1610, 1490 (C=C, aromatic) cm⁻¹. |
| Mass Spec (EI) | M⁺ corresponding to C₁₂H₁₄O. |
Note: Exact chemical shifts (δ) and coupling constants (J) should be determined empirically. The values provided are estimates based on analogous structures.[14][15][16]
Part III: Synthesis of Key Derivatives
The carbonyl group at the C-2 position is a versatile handle for chemical modification. Below is a protocol for a Claisen-Schmidt condensation to produce a benzylidene derivative, a class of compounds investigated for MAO inhibition.[1]
Protocol 4: Synthesis of (E)-1,3-Dimethyl-6,7-dihydro-5H-benzo[17]annulen-8(9H)-one (V)
This reaction, a base-catalyzed aldol condensation, introduces an aryl substituent at the alpha-position to the ketone, creating a conjugated enone system.
-
Materials:
-
This compound (IV)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound (IV) (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a flask.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add a 10% aqueous solution of NaOH dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4 hours, during which a precipitate should form.
-
Filter the solid product, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-benzylidene-5,7-dimethyl-2-tetralone derivative (V).
-
Troubleshooting and Key Considerations
-
Low Yield in Friedel-Crafts Acylation: Ensure all reagents and glassware are scrupulously dry. Inactive AlCl₃ is a common cause of failure.
-
Incomplete Clemmensen Reduction: The activity of the zinc amalgam is critical. If the reaction stalls, adding more fresh amalgam and HCl can help drive it to completion.
-
Byproducts in Cyclization: Overheating or prolonged reaction times with PPA can lead to charring and side reactions.[17] Monitor the reaction closely.
-
Rearrangement Failure: The acid-catalyzed opening of the epoxide to the 2-tetralone requires sufficient acid strength and temperature. If the reaction is sluggish, a slightly more concentrated acid solution or increased temperature may be necessary.
Safety Precautions
-
Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Always add acid to water, never the other way around. Handle with extreme care in a fume hood.
-
Nitrobenzene & Dichloromethane: Toxic and suspected carcinogens. Use only in a well-ventilated fume hood.
-
m-CPBA: A potential explosive, especially when impure. Store properly and avoid shock or friction.
References
-
Hiroki, K., Hatori, M., Yamashita, H., & Sugiyama, J. (2008). Efficient Synthesis of 1-Tetralones from 4-Arylbutyric Acids by Combined Use of Solid Acid Catalysts and Microwave Irradiation. Chemistry Letters. [Link]
-
Murase, T., Sato, S., & Fujita, M. (2007). Supporting Information for Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. ResearchGate. [Link]
-
Wikipedia. (2023). Clemmensen reduction. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Synthetic approaches to 2-tetralones. Semantic Scholar. [Link]
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Organic Chemistry Portal. [Link]
-
Petzer, A., et al. (2018). Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. ResearchGate. [Link]
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Han, R., et al. (2006). Intramolecular cyclizations via photostimulated tethered free radical reaction towards α-tetralones and their analogues. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Physics Wallah. [Link]
-
ResearchGate. (n.d.). Clemmensen Reduction. Part 12. Synthesis and Acidolysis of Some Diaryl Substituted Cyclopropane1,2-diols. The Possible Involvement of a Cyclopropyl Cation. ResearchGate. [Link]
-
Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. [Link]
-
Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications. [Link]
-
ResearchGate. (n.d.). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Nov. ResearchGate. [Link]
-
Sturala, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
YouTube. (2021). F C alkylation of m xylene (Pre-lab lecture). YouTube. [Link]
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-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society. [Link]
-
Sci-Hub. (n.d.). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Sci-Hub. [Link]
-
ResearchGate. (n.d.). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]
-
Lacey, M. J., et al. (2012). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Journal of Natural Products. [Link]
-
Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
Gatto, K., et al. (1974). Analysis of the 1H NMR spectrum of α-tetralone. Magnetic Resonance in Chemistry. [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Organic Syntheses. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Preparation technique of 5-methoxy-2-tetralone.
-
Alcaide, B., et al. (2007). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Filatov, M. A., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: 5,7-Dimethyl-2-tetralone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5,7-Dimethyl-2-tetralone
This compound is a synthetically valuable bicyclic ketone that serves as a pivotal intermediate in the construction of complex molecular architectures. Its rigid tetralone scaffold, coupled with the specific disubstitution on the aromatic ring, offers a unique combination of reactivity and structural definition. The electron-donating methyl groups at the 5- and 7-positions influence the electronic properties of the aromatic ring, potentially directing further electrophilic substitution and modifying the reactivity of the benzylic positions. The ketone functionality at the 2-position provides a versatile handle for a wide array of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing moieties. These features make this compound an attractive starting material for the synthesis of novel bioactive compounds, particularly in the realms of steroid chemistry and the development of neurologically active agents. This document provides detailed application notes and protocols for the use of this compound in two key synthetic strategies: the construction of polycyclic systems via the Robinson annulation and the synthesis of bioactive aminotetralin derivatives through reductive amination.
I. Application in Polycyclic Synthesis: The Robinson Annulation
The Robinson annulation is a powerful and widely employed method for the formation of a six-membered ring, making it a cornerstone in the total synthesis of steroids and other terpenoids.[1][2] The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone ring system.[3][4] this compound is an excellent substrate for this reaction, providing a direct route to tricyclic and tetracyclic frameworks that form the core of many biologically active molecules.
Causality of Experimental Choices in Robinson Annulation
The success of the Robinson annulation is highly dependent on the careful control of reaction conditions to favor the desired annulation product over potential side reactions such as polymerization of the Michael acceptor or multiple alkylations.
-
Choice of Base: A crucial parameter is the choice of base. While strong bases like sodium hydroxide or potassium hydroxide are commonly used, their high reactivity can sometimes promote undesired side reactions. For more sensitive substrates, milder bases such as sodium methoxide or potassium tert-butoxide can offer better control. The base serves to generate the enolate from the tetralone, which then initiates the Michael addition.
-
Michael Acceptor: Methyl vinyl ketone (MVK) is the classic Michael acceptor for the Robinson annulation.[1] It is highly reactive but also prone to polymerization under basic conditions. To circumvent this, in situ generation of MVK from a precursor like a Mannich base can be employed, or the reaction can be carried out at low temperatures to minimize polymerization.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents like methanol or ethanol are often used, as they can protonate the intermediate enolates. Aprotic solvents can also be employed, depending on the specific base and substrates.
-
Temperature Control: The initial Michael addition is typically carried out at or below room temperature to control the exothermicity and prevent side reactions. The subsequent aldol condensation and dehydration to the final cyclohexenone product often require heating to drive the reaction to completion.
Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone (MVK)
This protocol describes a general procedure for the Robinson annulation of this compound with MVK to construct a tricyclic enone, a key intermediate for steroid synthesis.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous methanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise via the dropping funnel over 15 minutes. Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.
-
Michael Addition: Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the Michael addition by Thin Layer Chromatography (TLC).
-
Aldol Condensation and Dehydration: Upon completion of the Michael addition, add toluene to the reaction mixture and equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux to effect the intramolecular aldol condensation and dehydration, removing the water formed. Monitor the formation of the tricyclic enone product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tricyclic enone.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 174.24 |
| Methyl Vinyl Ketone | 1.2 | 70.09 |
| Sodium Methoxide | 1.1 | 54.02 |
Expected Outcome: The reaction is expected to yield a tricyclic α,β-unsaturated ketone, which can serve as a precursor for further steroid synthesis. The yield will be dependent on the optimization of the reaction conditions.
Visualization of the Workflow:
Caption: Workflow for the Robinson Annulation of this compound.
II. Synthesis of Bioactive Aminotetralin Derivatives via Reductive Amination
2-Aminotetralin derivatives are a class of compounds with significant pharmacological activity, particularly as dopaminergic and serotonergic agents.[5][6] Reductive amination is a highly versatile and efficient method for the synthesis of amines from ketones.[4][7] This one-pot procedure involves the reaction of a ketone with an amine in the presence of a reducing agent. This compound is an ideal precursor for the synthesis of novel 5,7-dimethyl-2-aminotetralin derivatives, which are of interest in drug discovery for their potential to modulate neurotransmitter systems.
Causality of Experimental Choices in Reductive Amination
The choice of reagents and conditions for reductive amination is critical to achieving high yields and minimizing side reactions, such as the reduction of the starting ketone or the formation of secondary amine byproducts.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most commonly used reducing agents for this transformation.[8] They are mild enough not to reduce the starting ketone but are effective at reducing the intermediate iminium ion. Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride.
-
Amine Source: A wide range of primary and secondary amines can be used, allowing for the synthesis of a diverse library of aminotetralin derivatives. Ammonia can be used to synthesize the primary amine.
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 5-6). The acid catalyzes the formation of the iminium ion intermediate, which is then reduced. Acetic acid is a common choice for this purpose.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reducing agents and effectively solubilize the reactants.
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general procedure for the synthesis of a secondary amine derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane.
-
Acid Addition: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5,7-dimethyl-2-aminotetralin derivative.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 174.24 |
| Primary Amine (example) | 1.2 | Varies |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 |
| Acetic Acid | 1.1 | 60.05 |
Expected Outcome: This procedure is expected to produce the corresponding N-substituted 5,7-dimethyl-2-aminotetralin in good yield. The specific properties and biological activity of the product will depend on the nature of the amine used.
Visualization of the Workflow:
Caption: Workflow for the Reductive Amination of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols and application notes provided herein demonstrate its utility in constructing complex polycyclic systems relevant to steroid synthesis and in the preparation of bioactive aminotetralin derivatives. The strategic positioning of the methyl groups and the ketone functionality allows for a wide range of synthetic manipulations, making this compound a key intermediate for the discovery and development of new therapeutic agents. The detailed methodologies, grounded in established chemical principles, provide a solid foundation for researchers to explore the full synthetic potential of this important molecule.
References
-
Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. [Link]
-
Cannon, J. G., et al. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(2), 149-153. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Master Organic Chemistry. The Robinson Annulation. (2018). [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Lluís Llorens Palomo. Reductive Amination. (2023). [Link]
-
Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(15), 115568. [Link]
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistwizards.com [chemistwizards.com]
- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 5,7-Dimethyl-2-tetralone for Pharmaceutical Research and Development
Abstract
This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5,7-Dimethyl-2-tetralone, a substituted tetralone derivative of interest in medicinal chemistry and drug development. We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments designed for unambiguous structural elucidation and spectral assignment. The protocols outlined herein are tailored for researchers, scientists, and drug development professionals requiring rigorous analytical methodologies for the characterization of complex organic molecules. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for experimental parameter selection and data interpretation, ensuring technical accuracy and field-proven insights.
Introduction
Substituted tetralones are a class of bicyclic aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of biologically active compounds, including steroids, alkaloids, and other natural products. The precise substitution pattern on both the aromatic and aliphatic rings significantly influences their chemical reactivity and biological activity. This compound, with its meta-disubstituted aromatic ring and a ketone at the C2 position of the aliphatic ring, presents a unique structural challenge for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of such molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of all atoms.[1][2] This document details the systematic application of 1D (¹H, ¹³C{¹H}) and 2D (COSY, HSQC, HMBC) NMR experiments for the definitive characterization of this compound.
Molecular Structure and Numbering
For clarity, the IUPAC numbering scheme for this compound is presented below. This numbering will be used for all spectral assignments.
Diagram: Molecular Structure of this compound
Caption: IUPAC numbering of this compound.
Predicted NMR Spectral Data
Based on established chemical shift theory and data from analogous structures such as 2-tetralone, and various dimethyl-substituted tetralins and tetralones, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in CDCl₃.[3][4][5][6][7]
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) | Carbon Type |
| 1 | ~3.5 | s | 2H | ~45-50 | CH₂ |
| 2 | - | - | - | ~210-215 | C=O |
| 3 | ~2.6 | t | 2H | ~30-35 | CH₂ |
| 4 | ~3.0 | t | 2H | ~35-40 | CH₂ |
| 4a | - | - | - | ~130-135 | C (quat.) |
| 5 | - | - | - | ~135-140 | C (quat.) |
| 6 | ~6.9 | s | 1H | ~125-130 | CH |
| 7 | - | - | - | ~138-142 | C (quat.) |
| 8 | ~6.8 | s | 1H | ~128-132 | CH |
| 8a | - | - | - | ~132-137 | C (quat.) |
| 5-CH₃ | ~2.3 | s | 3H | ~20-22 | CH₃ |
| 7-CH₃ | ~2.3 | s | 3H | ~20-22 | CH₃ |
Experimental Protocols
Part 1: Sample Preparation
A critical first step in obtaining high-quality NMR data is proper sample preparation. The choice of solvent is paramount and is dictated by the solubility of the analyte and the need to avoid overlapping signals.[8][9]
Protocol:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is recommended as the primary solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[10] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered as alternatives.
-
Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time frame for both ¹H and ¹³C experiments.[11]
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[2] Most modern spectrometers can reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), making the addition of TMS unnecessary unless high accuracy is required.[12][13]
Part 2: 1D NMR Spectroscopy
One-dimensional NMR spectra provide the foundational information about the molecule's structure.
Protocol 1: ¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule, their relative numbers (integration), and their through-bond coupling relationships (multiplicity).[1]
-
Pulse Program: zg30 (A standard 30° pulse experiment)
-
Number of Scans (NS): 16 (increase if the sample is dilute)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
Expected Results & Interpretation:
-
Aromatic Region (6.5-8.0 ppm): Two singlets are expected for the aromatic protons at C6 and C8, each integrating to 1H. Due to the meta-positioning of the methyl groups, these protons will not exhibit ortho or meta coupling to each other.
-
Aliphatic Region (2.0-4.0 ppm): Three distinct signals are anticipated. The protons at C1, adjacent to the aromatic ring and alpha to the carbonyl, are expected to appear as a singlet around 3.5 ppm. The C3 and C4 protons, being part of an ethyl bridge, should appear as two triplets around 2.6 and 3.0 ppm, respectively, each integrating to 2H.
-
Methyl Region (2.0-2.5 ppm): The two methyl groups at C5 and C7 are chemically non-equivalent and are expected to appear as two distinct singlets, each integrating to 3H.
Protocol 2: ¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule, providing information about the carbon skeleton.
-
Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30° pulse)
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 220-240 ppm, centered around 110 ppm.
Expected Results & Interpretation:
-
Carbonyl Region (~210-215 ppm): A single, low-intensity signal corresponding to the C2 ketone carbonyl carbon.
-
Aromatic Region (120-145 ppm): Six signals are expected: four for the quaternary carbons (C4a, C5, C7, C8a) and two for the protonated carbons (C6, C8). The quaternary carbon signals will typically be of lower intensity.
-
Aliphatic Region (20-50 ppm): Five signals are expected: three for the CH₂ groups of the aliphatic ring (C1, C3, C4) and two for the methyl group carbons (5-CH₃, 7-CH₃).
Part 3: 2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure by revealing through-bond and through-space correlations.[2]
Workflow for 2D NMR Analysis
Diagram: 2D NMR Analysis Workflow
Caption: A systematic workflow for structure elucidation using 2D NMR.
Protocol 3: COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out spin systems within the molecule.
-
Pulse Program: cosygpqf (A standard gradient-enhanced, phase-sensitive COSY)
-
Number of Scans (NS): 4-8 per increment.
-
Data Points: 1024 in F2, 256-512 in F1.
Expected Correlations:
-
A cross-peak between the triplet at ~2.6 ppm (H3) and the triplet at ~3.0 ppm (H4), confirming their adjacent relationship in the aliphatic ring.
-
No other correlations are expected due to the isolated nature of the other proton spin systems.
Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons to which they are attached (¹JCH). This allows for the direct assignment of protonated carbons in the ¹³C spectrum.
-
Pulse Program: hsqcedetgpsisp2.3 (A standard phase-sensitive, edited HSQC which also provides multiplicity information)
-
Number of Scans (NS): 8-16 per increment.
-
Spectral Width: Calibrated to the ¹H and ¹³C spectral widths.
Expected Correlations:
-
A cross-peak between the aromatic proton at ~6.9 ppm and its corresponding carbon (~125-130 ppm).
-
A cross-peak between the aromatic proton at ~6.8 ppm and its corresponding carbon (~128-132 ppm).
-
Cross-peaks correlating the aliphatic protons (H1, H3, H4) to their respective carbons.
-
Cross-peaks correlating the methyl protons to their respective carbons.
Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (A standard gradient-enhanced HMBC)
-
Number of Scans (NS): 16-32 per increment.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
Expected Key Correlations:
-
The protons of the 5-CH₃ group should show correlations to C4a, C5, and C6.
-
The protons of the 7-CH₃ group should show correlations to C6, C7, and C8.
-
The aromatic proton H6 will show correlations to C4a, C5, C7, and C8.
-
The aliphatic protons at C1 (singlet at ~3.5 ppm) will show correlations to the carbonyl carbon C2, C8a, and C3.
-
The aliphatic protons at C4 will show correlations to C3, C4a, and C5. These long-range correlations are definitive in piecing together the molecular structure.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural elucidation of this compound. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently characterize this and other similarly complex organic molecules. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments ensures a self-validating system for structural assignment, which is a critical component of scientific integrity in drug discovery and development.
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Application Note: Mass Spectrometry Analysis of 5,7-Dimethyl-2-tetralone for Research and Pharmaceutical Development
Introduction and Scope
5,7-Dimethyl-2-tetralone is an aromatic ketone, a derivative of tetralone, characterized by the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1][2] As a functionalized bicyclic aromatic hydrocarbon, it and its derivatives are important structural motifs in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples in drug metabolism and pharmacokinetic (DMPK) studies.[3][4]
Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose. This document provides a comprehensive technical guide for the analysis of this compound using two primary platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind methodological choices, provide detailed, field-proven protocols, and discuss the expected fragmentation patterns critical for confident identification and structural elucidation.
Analyte Characteristics and Method Selection Rationale
The physicochemical properties of this compound dictate the optimal analytical strategy.
-
Structure:
-
Volatility and Thermal Stability: As a semi-volatile compound, this compound is well-suited for GC-MS analysis, which requires vaporization without degradation.[5]
-
Polarity: It is a relatively non-polar molecule. This property is advantageous for GC separation on standard non-polar columns but presents a challenge for ionization in LC-MS, which typically favors polar analytes.[6] However, with appropriate solvent selection and ionization techniques, LC-MS remains a powerful option.
Strategic Choice: GC-MS vs. LC-MS/MS
-
GC-MS with Electron Ionization (EI): This is the gold-standard approach for definitive structural confirmation of volatile and semi-volatile compounds. The high-energy EI process (typically 70 eV) induces extensive, reproducible fragmentation, creating a unique "fingerprint" mass spectrum that can be compared against spectral libraries.[3][7] This makes GC-MS ideal for purity analysis and identification of unknown synthesis byproducts.
-
LC-MS/MS with Electrospray Ionization (ESI): This technique is indispensable when analyzing samples in complex biological matrices (e.g., plasma, urine) or for achieving the highest levels of sensitivity and selectivity.[8][9] By using a "soft" ionization technique like ESI, we primarily generate the protonated parent molecule, which can then be selectively fragmented and detected using Multiple Reaction Monitoring (MRM).[10] This minimizes matrix interference and allows for quantification at very low concentrations.
The following workflow provides a high-level overview of the analytical process.
Experimental Protocols
Protocol for Sample Preparation
Proper sample preparation is critical to prevent contamination and ensure compatibility with the mass spectrometer.[11]
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Use of glass vials is mandatory to prevent leaching of plasticizers from plastic tubes by organic solvents.[11][12]
-
Working Standard Dilution: Serially dilute the stock solution with the appropriate solvent (hexane for GC-MS; 50:50 acetonitrile:water for LC-MS) to create calibration standards and working solutions. A typical concentration for direct injection might be 1-10 µg/mL.[12]
-
Preparation from Complex Matrices (e.g., Plasma):
-
Protein Precipitation (Crash): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
-
Final Filtration: Before injection, filter all samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.[13]
Protocol for GC-MS Analysis (Qualitative Focus)
This protocol is optimized for structural confirmation and purity assessment.
| Parameter | Condition | Rationale |
| System | Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer | Standard instrumentation for robust qualitative analysis. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless mode (1 min purge delay) | Splitless injection maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature ramp effectively separates the analyte from solvent and other potential impurities. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[7] |
| Source Temp. | 230 °C | Standard temperature to maintain ion formation and transfer. |
| MS Quad Temp. | 150 °C | Standard temperature to maintain mass filtering performance. |
| Scan Range | m/z 40-350 | Covers the molecular ion and expected low-mass fragments. |
Protocol for LC-MS/MS Analysis (Quantitative Focus)
This protocol is designed for sensitive and selective quantification using a triple quadrupole mass spectrometer.
| Parameter | Condition | Rationale |
| System | UPLC/HPLC coupled to a Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and selectivity.[9] |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | A C18 stationary phase provides good retention and peak shape for moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier used to promote protonation for positive mode ESI.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min | A gradient ensures efficient elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | ESI is a soft ionization technique suitable for generating protonated molecules [M+H]⁺. |
| Capillary V | 3.5 kV | Optimal voltage for efficient ion generation. |
| Source Temp. | 150 °C | |
| Desolvation T | 350 °C | |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Precursor Ion (m/z 175.1) -> Product Ion 1 (m/z 157.1) (Quantifier); Product Ion 2 (m/z 132.1) (Qualifier) | Specific transitions must be empirically optimized. These are proposed based on predicted fragmentation. |
Fragmentation Analysis: From Theory to Practice
Understanding the fragmentation is key to interpreting the mass spectra. The mechanisms differ significantly between the hard ionization of EI and the soft ionization followed by collision-induced dissociation (CID) in LC-MS/MS.
Electron Ionization (EI) Fragmentation Pathway
In GC-MS, the 70 eV electron beam creates a high-energy molecular ion (M•⁺ at m/z 174) that undergoes extensive fragmentation. The fragmentation of tetralones is well-documented and often involves cleavages of the alicyclic ring.[14] For this compound, the primary pathways are predicted to be:
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, leading to the expulsion of a neutral ethylene molecule (28 Da), resulting in a fragment at m/z 146.
-
α-Cleavage and Loss of Ketene: Cleavage of the C1-C2 and C3-C4 bonds can lead to the expulsion of ketene (CH₂=C=O, 42 Da). This is a dominant pathway for 2-tetralone itself[15] and would produce a radical cation at m/z 132.
-
Loss of Methyl Radical: The resulting m/z 132 ion can subsequently lose one of the stable methyl radicals (15 Da) to form a highly stable ion at m/z 117.
-
Benzylic Cleavage: Loss of a propyl radical (C₃H₇, 43 Da) can lead to a fragment at m/z 131.
Collision-Induced Dissociation (CID) Fragmentation
In LC-MS/MS, fragmentation occurs in the collision cell on the stable, even-electron protonated molecule ([M+H]⁺ at m/z 175). The fragmentation is less energetic and dominated by the loss of small, stable neutral molecules.
-
Loss of Water: The most common initial fragmentation for protonated ketones is the loss of a water molecule (18 Da), leading to a prominent product ion at m/z 157.1. This would be an excellent choice for a quantifier ion in an MRM assay.
-
Loss of Carbon Monoxide: Following water loss, the ion at m/z 157.1 may lose carbon monoxide (28 Da) to produce a fragment at m/z 129.1.
-
Loss of Ketene: Similar to EI, loss of neutral ketene (42 Da) from the protonated precursor could yield an ion at m/z 133.1.
The selection of m/z 175.1 → 157.1 (loss of H₂O) as the primary quantifier transition and m/z 175.1 → 132.1 (loss of ketene followed by proton loss, or another rearrangement) as a qualifier provides high specificity for quantitative assays.
Conclusion
The mass spectrometric analysis of this compound can be robustly performed using either GC-MS or LC-MS/MS, with the choice dictated by the analytical objective. GC-MS with Electron Ionization provides rich structural information through its detailed and reproducible fragmentation patterns, making it ideal for identification and purity confirmation. For high-sensitivity quantification, particularly in complex biological fluids, LC-MS/MS operating in Multiple Reaction Monitoring mode is the superior technique. The protocols and fragmentation insights provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for this important chemical entity.
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Zumwalt, M., et al. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies, Inc. Retrieved from [Link]
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Tian, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2008). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
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University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Applications of 5,7-Dimethyl-2-tetralone in drug discovery
An In-Depth Technical Guide to the Applications of 5,7-Dimethyl-2-tetralone in Drug Discovery
The tetralone scaffold, a bicyclic structure composed of a fused benzene and cyclohexanone ring, represents a privileged core in medicinal chemistry.[1][2][3] Its conformational rigidity and synthetic tractability have made it a cornerstone for the development of a wide array of therapeutic agents targeting diverse biological pathways.[2][3] Among the various isomers, the 2-tetralone framework is a key intermediate in the synthesis of numerous pharmaceuticals.[4][5] This guide focuses on a specific, yet underexplored, derivative: This compound . While direct pharmacological data on this particular molecule is sparse, its structural analogy to a multitude of bioactive compounds positions it as a highly promising starting point for novel drug discovery campaigns.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will elucidate the potential of this compound by examining the established applications of the broader 2-tetralone class, providing detailed protocols and a robust scientific rationale for its exploration in various therapeutic areas.
PART I: Synthesis of the Core Scaffold
Proposed Synthetic Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of 5,8-Dimethyl-2-tetralone.[6][7]
Step 1: Friedel-Crafts Acylation of m-Xylene
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add succinic anhydride portion-wise.
-
Slowly add 1,3-dimethylbenzene (m-xylene) to the mixture.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent, wash, dry, and concentrate to yield the keto-acid intermediate.
Step 2: Clemmensen Reduction
-
Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid.
-
Monitor the reaction for the disappearance of the ketone carbonyl.
-
After completion, extract the product, wash, dry, and concentrate to yield the corresponding aryl-butyric acid.
Step 3: Polyphosphoric Acid (PPA) Cyclization to 5,7-Dimethyl-1-tetralone
-
Heat the aryl-butyric acid in polyphosphoric acid at an elevated temperature (e.g., 100 °C).
-
The reaction progress should be monitored by TLC.
-
Upon completion, pour the hot mixture onto ice and extract the product.
-
Purify the crude product by column chromatography or recrystallization to obtain 5,7-Dimethyl-1-tetralone.
Step 4: Conversion to this compound
-
Reduce the 1-tetralone to the corresponding tetralol using a reducing agent like sodium borohydride.
-
Convert the resulting alcohol to a good leaving group (e.g., by tosylation).
-
Perform an elimination reaction to form the dihydronaphthalene intermediate.
-
Epoxidize the double bond using an agent like m-chloroperoxybenzoic acid (mCPBA).
-
Finally, acid-catalyzed hydrolysis of the epoxide will yield the target molecule, This compound .[6]
Caption: Proposed multi-step synthesis of this compound.
PART II: Application Notes in Drug Discovery
Application Note 1: Development of Novel Anti-inflammatory Agents via MIF Tautomerase Inhibition
Scientific Rationale: Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a critical role in various inflammatory and autoimmune diseases.[8][9][10] A unique feature of MIF is its tautomerase enzymatic activity, which is implicated in its pro-inflammatory functions.[8][9] Small molecule inhibitors that block this enzymatic site have been shown to attenuate inflammatory responses.[8][9][10] Notably, derivatives of 2-arylmethylene-1-tetralones have been identified as potent MIF inhibitors.[8][9][10] These compounds effectively bind to the MIF active site, inhibit its tautomerase function, and subsequently reduce the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide.[8][10]
The this compound scaffold is an ideal starting point for creating analogs of these MIF inhibitors. The methyl groups at the 5 and 7 positions can modulate lipophilicity and steric interactions within the binding pocket, potentially leading to improved potency and selectivity.
Caption: Inhibition of MIF-mediated inflammation by 2-tetralone derivatives.
Experimental Protocol: Screening for MIF Tautomerase Inhibition
This protocol is based on established methods for evaluating MIF inhibitors.[8][9]
Objective: To determine the IC50 value of this compound derivatives against human MIF tautomerase activity.
Materials:
-
Recombinant human MIF protein
-
L-dopachrome methyl ester (substrate)
-
Phosphate buffer (pH 6.0)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of L-dopachrome methyl ester in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, recombinant MIF protein, and varying concentrations of the test compound.
-
Include control wells with MIF and DMSO (vehicle control) and wells with buffer only (blank).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate to all wells.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader. The rate of dopachrome tautomerization is proportional to the decrease in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Application Note 2: Scaffolds for Dual Dopamine/Serotonin Receptor Ligands in Neuropsychiatry
Scientific Rationale: The "dopamine hypothesis" of schizophrenia has evolved to include the role of other neurotransmitter systems, particularly serotonin (5-HT). Atypical antipsychotic drugs often exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, a profile believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[11] The tetralone scaffold has been successfully employed to create conformationally restricted analogs of known neuroleptics, leading to the discovery of potent dual 5-HT2A/D2 ligands.[11][12]
By functionalizing the this compound core, for instance through the introduction of an aminoalkyl side chain, novel ligands can be designed. The dimethyl substitution pattern on the aromatic ring can influence receptor subtype selectivity and pharmacokinetic properties.
Experimental Protocol: Synthesis and Radioligand Binding Assay
Objective: To synthesize and evaluate the binding affinity of novel this compound derivatives for D2 and 5-HT2A receptors.
Part A: Synthesis of Aminoalkyl Derivatives
-
Perform a Mannich reaction on this compound with formaldehyde and a desired secondary amine (e.g., piperazine derivative) to introduce an aminomethyl group at the C1 position.
-
Alternatively, perform reductive amination on the 2-tetralone with a primary amine and a reducing agent like sodium cyanoborohydride to generate 2-amino-tetralin derivatives.
-
Purify the resulting compounds by column chromatography and characterize them using NMR and mass spectrometry.
Part B: Radioligand Binding Assay
-
Membrane Preparation: Use commercially available cell membranes expressing human D2 or 5-HT2A receptors.
-
Assay Buffer: Prepare appropriate buffers for each receptor type (e.g., Tris-HCl based buffers with specific ions).
-
Radioligands: Use high-affinity radioligands such as [3H]Spiperone for D2 receptors and [3H]Ketanserin for 5-HT2A receptors.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled antagonist (e.g., haloperidol for D2, mianserin for 5-HT2A).
-
Incubate the plates at a specified temperature for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
-
Caption: Workflow for discovery of dual D2/5-HT2A ligands.
Application Note 3: Multi-Target Agents for Alzheimer's Disease
Scientific Rationale: Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[13] A promising therapeutic strategy is the development of multi-target-directed ligands that can modulate several key pathological pathways simultaneously. Important targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[13] A series of α,β-unsaturated carbonyl-based tetralone derivatives have been shown to possess potent inhibitory activity against these enzymes, as well as the ability to inhibit amyloid-β peptide aggregation.[13]
The 2-position of this compound is a ketone, which can readily undergo aldol condensation with various aromatic aldehydes to generate α,β-unsaturated derivatives. This makes it an excellent template for creating a library of potential anti-AD agents.
Quantitative Data: Inhibitory Activities of Representative Tetralone Derivatives
The following table summarizes the reported inhibitory concentrations (IC50) for a known series of tetralone derivatives against AD-related targets, demonstrating the potential of this scaffold.[13]
| Compound ID | AChE IC50 (µM) | MAO-B IC50 (µM) | Aβ Aggregation Inhibition (%) |
| 3f | 0.045 ± 0.02 | 0.88 ± 0.12 | 78.2 ± 4.8 |
| 3o | 1.25 ± 0.18 | 1.12 ± 0.15 | 75.1 ± 5.2 |
| 3u | 0.89 ± 0.11 | 2.45 ± 0.21 | 72.4 ± 4.9 |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Objective: To evaluate the AChE inhibitory activity of α,β-unsaturated derivatives of this compound.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
Procedure:
-
In a 96-well plate, add phosphate buffer, a solution of the test compound in buffer (with a small percentage of DMSO), and the AChE enzyme solution.
-
Include a positive control (e.g., Donepezil) and a negative control (enzyme and buffer with DMSO).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for 15 minutes.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and calculate the IC50 value for each test compound.
Conclusion
This compound is a structurally intriguing scaffold with significant, largely untapped potential in drug discovery. By leveraging the extensive research conducted on the broader 2-tetralone class, it is evident that this molecule can serve as a valuable starting point for the development of novel therapeutics. The protocols and rationales provided herein offer a clear roadmap for researchers to explore its utility in creating next-generation anti-inflammatory, neuropsychiatric, and anti-neurodegenerative agents. The dimethyl substitutions offer a unique opportunity to fine-tune pharmacological properties, potentially leading to compounds with superior efficacy, selectivity, and safety profiles.
References
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Chem-Impex. (n.d.). 2-Tetralone. Retrieved from [Link]
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He, W., et al. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 248-254. Available from: [Link]
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Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]
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Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Available from: [Link]
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Carro, L., et al. (2014). Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands. European Journal of Medicinal Chemistry, 75, 425-437. Available from: [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. Available from: [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Real - Repository of the Academy's Library. Available from: [Link]
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Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Taylor & Francis Online. Available from: [Link]
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Sheng, J., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available from: [Link]
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Sheng, J., et al. (2021). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. ResearchGate. Available from: [Link]
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Kamal, A., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design, 87(5), 633-643. Available from: [Link]
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Bektas, H., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(10), 2547. Available from: [Link]
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Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available from: [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Bentham Science. Available from: [Link]
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Banerjee, A. K., et al. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2310. Available from: [Link]
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Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Retrieved from [Link]
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Banerjee, A. K., et al. (2004). A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. Available from: [Link]
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Cheung, M., et al. (2016). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Journal of Medicinal Chemistry, 59(17), 7896-7909. Available from: [Link]
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Reaction Mechanisms of 5,7-Dimethyl-2-tetralone: A Guide for Synthetic and Medicinal Chemists
An Application Note and Protocol Guide
Abstract
5,7-Dimethyl-2-tetralone is a substituted bicyclic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][2] Its chemical architecture, featuring a reactive ketone, an activated aromatic ring, and acidic α-protons, offers multiple avenues for synthetic modification. This document provides a detailed exploration of the principal reaction mechanisms of this compound, complete with theoretical justifications for experimental designs and step-by-step protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Synthetic Versatility of 2-Tetralones
The 2-tetralone scaffold is a prominent structural motif in a variety of bioactive compounds. Its rigid framework and functional handles make it an ideal starting point for constructing polycyclic systems. For instance, 6,7-dimethoxy-2-tetralone is a known precursor for dopaminergic compounds and natural alkaloids.[1] The addition of dimethyl groups at the 5- and 7-positions, as in the title compound, significantly influences the electronic properties of the aromatic ring, thereby modulating its reactivity in key transformations such as electrophilic aromatic substitution. Understanding the distinct reactivity of its functional groups is paramount for its strategic application in multi-step synthesis.
This guide will dissect the three primary centers of reactivity in this compound:
-
The Aromatic Ring: Subject to electrophilic aromatic substitution.
-
The Carbonyl Group: Prone to nucleophilic addition.
-
The α-Carbons (C1 and C3): Reactive via enolate intermediates.
Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring
The aromatic ring of this compound is rendered electron-rich by the two activating methyl groups. According to the principles of electrophilic aromatic substitution (EAS), these alkyl groups are ortho-, para-directors.[3] The interplay of these directing effects dictates the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation.
Mechanistic Rationale and Regioselectivity
The mechanism of EAS proceeds via a two-step pathway: initial attack by the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[4][5]
In this compound, the directing effects of the two methyl groups converge to strongly activate the C6 and C8 positions.
-
The 5-methyl group directs incoming electrophiles to the C6 (ortho) and C8 (para) positions.
-
The 7-methyl group directs incoming electrophiles to the C6 (para) and C8 (ortho) positions.
This synergistic activation makes the C6 and C8 positions the most nucleophilic sites on the aromatic ring. Steric hindrance at C8, due to its position peri to the C1 methylene group, may favor substitution at the C6 position in many cases.
}
Figure 1. Regioselectivity in Electrophilic Aromatic Substitution.
Note: The DOT script above is a placeholder representation. A chemical drawing tool is required to generate the actual molecular structure image (e.g., httpsa://i.imgur.com/example.png) for embedding in the diagram.
Protocol: Nitration of this compound
This protocol describes a representative EAS reaction. The choice of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the aromatic ring.[6]
Objective: To introduce a nitro group at the C6 position of the aromatic ring.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a minimal amount of dichloromethane. Cool the flask to 0°C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the cooled solution while stirring. Maintain the temperature at 0°C.
-
Causality: Sulfuric acid serves as both a solvent and the catalyst required to generate the nitronium ion from nitric acid.
-
-
Nitration: In the dropping funnel, prepare a mixture of nitric acid (1.1 eq) and sulfuric acid (1.0 eq). Add this nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality: Slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice. This hydrolyzes the strong acid and precipitates the organic product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Trustworthiness: The bicarbonate wash is a self-validating step; cessation of effervescence indicates that the acid has been neutralized, preventing product degradation during solvent removal.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 6-Nitro-5,7-dimethyl-2-tetralone.
-
Purification: Purify the crude product by column chromatography on silica gel.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of this compound is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles.[7] This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, typically forming an alcohol.[8]
}
Figure 2. General workflow for nucleophilic addition to the carbonyl group.
Protocol: Reduction of this compound to the Corresponding Alcohol
Catalytic hydrogenation is a powerful method for reducing tetralones.[9][10] This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent that delivers a hydride ion (H⁻) to the carbonyl carbon.
Objective: To selectively reduce the ketone to a secondary alcohol without affecting the aromatic ring.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (or ethanol) in a round-bottom flask with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Expertise: Methanol or ethanol are chosen as they are protic solvents that can activate the carbonyl group via hydrogen bonding and are suitable for NaBH₄ reductions.
-
-
Reductant Addition: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the evolution of hydrogen gas, which occurs as the borohydride reacts with the protic solvent. A slight excess of NaBH₄ ensures the reaction goes to completion.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC until the starting ketone spot has disappeared.
-
Quenching: Cool the mixture back to 0°C and slowly add deionized water to quench the excess NaBH₄. Then, carefully add 1 M HCl dropwise until the pH is ~5-6 to neutralize the borate salts.
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting product, 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol, is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
α-Carbon Reactivity via Enolate Formation
The protons on the carbons adjacent to the carbonyl group (α-carbons at C1 and C3) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, most commonly in alkylation reactions.
Mechanistic Considerations: C1 vs. C3 Alkylation
For unsubstituted 2-tetralone, alkylation is reported to occur exclusively at the more reactive C1 position.[11] This selectivity is attributed to the C1 position being a benzylic-like, monosubstituted carbon, leading to a more rapidly formed and perhaps more kinetically favored enolate compared to the C3 position. It is reasonable to expect this preference to persist for this compound.
}
Figure 3. Conceptual workflow for the α-alkylation of this compound.
Protocol: α-Methylation at the C1 Position
This protocol uses lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to irreversibly form the kinetic enolate, followed by trapping with an electrophile (methyl iodide).
Objective: To install a methyl group at the C1 position.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Methyl Iodide (CH₃I)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Preparation of LDA (in situ): In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78°C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78°C.
-
Expertise: In situ preparation of LDA is crucial as it is unstable upon storage. Using a slight excess of the amine ensures all n-BuLi is consumed.
-
-
Enolate Formation: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF under an inert atmosphere. Cool this solution to -78°C. Slowly transfer the ketone solution via cannula into the freshly prepared LDA solution. Stir the mixture at -78°C for 1 hour.
-
Causality: The low temperature (-78°C) and strong, bulky base (LDA) favor the formation of the kinetic enolate, which is expected to be the C1 enolate.
-
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-3 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether and water. Separate the layers.
-
Extraction and Drying: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate 1,5,7-Trimethyl-2-tetralone.
Summary of Key Reactions and Data
| Reaction Type | Reagents | Key Intermediate | Expected Major Product |
| Nitration (EAS) | HNO₃, H₂SO₄ | Arenium Ion | 6-Nitro-5,7-dimethyl-2-tetralone |
| Reduction (NA) | NaBH₄, MeOH | Tetrahedral Alkoxide | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol |
| Alkylation (Enolate) | 1. LDA, THF, -78°C2. CH₃I | C1-Enolate | 1,5,7-Trimethyl-3,4-dihydronaphthalen-2(1H)-one |
Conclusion
This compound is a highly functionalized scaffold amenable to a diverse range of chemical transformations. The predictable regioselectivity of its electrophilic aromatic substitution, the straightforward nucleophilic chemistry of its carbonyl group, and the selective reactivity of its α-protons make it a powerful tool for synthetic chemists. The protocols and mechanistic insights provided herein serve as a robust foundation for the rational design of synthetic routes targeting complex molecules for research, materials science, and drug discovery applications.
References
-
Soffer, M. D., Stewart, R. A., & Smith, G. L. (1952). Some Unusual Reactions of 2-Tetralone. Journal of the American Chemical Society, 74(6), 1556–1559. [Link][11][12]
-
Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2308. [Link][13][14]
-
Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link][1][15]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved January 14, 2026, from [Link][16]
-
Wikipedia. (n.d.). 2-Tetralone. Retrieved January 14, 2026, from [Link][2]
-
Schinski, M. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link][4]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link][7]
-
LibreTexts Chemistry. (2021). Electrophilic Aromatic Substitution. [Link][3][5]
-
LibreTexts Chemistry. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Zhang, X., et al. (2024). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science. [Link][9]
-
Stille, J. R., & Stille, J. K. (1982). The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone. Journal of the American Chemical Society, 104(14), 3918–3924. [Link][10]
-
Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. [Link][17]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-2-tetralone
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve experimental outcomes. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Landscape
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its preparation, while conceptually straightforward, often presents challenges in achieving high yields and purity. The most common synthetic strategies involve multi-step sequences, typically starting from commercially available xylenes. A prevalent route involves the Friedel-Crafts acylation of m-xylene, followed by reduction and intramolecular cyclization to form a tetralone scaffold, which is then further functionalized.[1][2]
This guide will focus on a frequently employed synthetic pathway and provide solutions to common issues encountered at each critical stage.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Initial Friedel-Crafts Acylation & Reduction
A common starting point is the Friedel-Crafts reaction between p-xylene and a suitable acylating agent, followed by a reduction to form the necessary precursor for cyclization.[2]
Question 1: My Friedel-Crafts acylation of p-xylene with succinic anhydride results in a low yield of the keto-acid precursor. What are the likely causes and how can I improve it?
Answer:
Low yields in this initial step are often traced back to several key factors related to reagents, reaction conditions, and workup procedures.
-
Causality & Explanation: The Friedel-Crafts acylation is an electrophilic aromatic substitution that relies on the generation of a highly reactive acylium ion.[3] The efficiency of this process is highly sensitive to moisture, the activity of the Lewis acid catalyst (commonly AlCl₃), and reaction temperature. Side reactions, such as polysubstitution or rearrangement of the alkyl groups on the aromatic ring, can also diminish the yield of the desired product.
-
Troubleshooting Steps:
-
Moisture Control (Critical): Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water, which deactivates the catalyst.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of AlCl₃.
-
Catalyst Stoichiometry: For acylation with anhydrides, more than two equivalents of AlCl₃ are often required. One equivalent coordinates with the anhydride to form the acylium ion, and another coordinates with the resulting carboxylic acid product. Ensure you are using a sufficient molar excess of the Lewis acid.
-
Temperature Management: The initial mixing of reactants should be done at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[4] Subsequently, the reaction may require heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Order of Addition: Add the aluminum chloride portion-wise to the mixture of p-xylene and succinic anhydride in a suitable solvent (like nitrobenzene or carbon disulfide) to maintain better control over the reaction rate.[5]
-
-
Data-Driven Optimization:
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| AlCl₃ (equiv.) | 2.2 | 2.5 - 3.0 | Increased conversion |
| Initial Temp. | Room Temperature | 0 - 5 °C | Reduced side products |
| Solvent | Dichloromethane | Nitrobenzene / CS₂ | Improved solubility & reaction rate |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Catalyst preservation |
Question 2: The Clemmensen reduction of my keto-acid precursor is incomplete or results in a complex mixture of byproducts. How can I achieve a clean reduction to the corresponding aryl-butyric acid?
Answer:
The Clemmensen reduction, which converts a ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid, is effective for aryl-alkyl ketones but can be sensitive to the substrate and reaction conditions.[6][7][8]
-
Causality & Explanation: This reduction occurs on the surface of the zinc.[6][8] Incomplete reactions can be due to improperly activated zinc or insufficient acid concentration. The strongly acidic conditions can also lead to unwanted side reactions if your substrate has acid-sensitive functional groups.[7] Byproducts can include alcohols and dimeric products like pinacols.[9]
-
Troubleshooting Steps:
-
Preparation of Zinc Amalgam: The amalgamation of zinc with mercury is crucial for the reaction's success. Ensure the zinc is thoroughly cleaned with dilute HCl to remove any oxide layer before amalgamation with mercuric chloride.
-
Sustained HCl Concentration: The reaction requires a consistently high concentration of HCl. As the reaction proceeds, water is produced, which can dilute the acid. It may be necessary to add more concentrated HCl during the reaction.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating (reflux) to go to completion.[9] Monitor the reaction by TLC until the starting material is consumed.
-
Alternative Reduction: If your substrate is sensitive to strong acid, consider the Wolff-Kishner reduction, which is performed under basic conditions.[8] This provides a complementary method for deoxygenation.
-
-
Experimental Protocol: Clemmensen Reduction
-
Activate zinc powder by washing with 5% HCl, followed by water and ethanol, then dry thoroughly.
-
In a round-bottom flask, add the activated zinc and a solution of mercuric chloride in water. Stir for 5-10 minutes.
-
Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
To the flask containing the zinc amalgam, add the keto-acid, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours, monitoring by TLC. Add additional concentrated HCl as needed.
-
After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Part 2: Intramolecular Cyclization to form the Tetralone Ring
The final ring-closing step is typically an intramolecular Friedel-Crafts acylation.
Question 3: My intramolecular cyclization of 4-(2,4-dimethylphenyl)butanoic acid to form 5,7-dimethyl-1-tetralone gives a poor yield. What are the best conditions for this cyclization?
Answer:
The intramolecular Friedel-Crafts acylation to form the tetralone ring is a critical, and often challenging, step. Yields can be impacted by the choice of acid catalyst, solvent, and temperature.
-
Causality & Explanation: This reaction requires a strong acid to promote the formation of an acylium ion, which then attacks the electron-rich aromatic ring.[10] The two methyl groups on the ring are activating, but steric hindrance can influence the position of cyclization. The choice of cyclizing agent is critical; strong Lewis acids like AlCl₃ can be effective but sometimes lead to charring or other side reactions. Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often cleaner alternatives.[2][10]
-
Troubleshooting Steps & Catalyst Comparison:
-
Polyphosphoric Acid (PPA): PPA is a viscous and effective reagent for this type of cyclization. It acts as both a catalyst and a solvent. The key is to ensure vigorous stirring and a sufficiently high temperature (typically 80-100 °C) to promote the reaction in the viscous medium.
-
Methanesulfonic Acid (MSA): MSA is a strong, non-oxidizing Brønsted acid that can be easier to handle than PPA.[10] It often gives cleaner reactions and good yields at moderate temperatures.
-
Eaton's Reagent (P₂O₅ in MSA): This is a powerful dehydrating and cyclizing agent that can be effective when other methods fail.
-
Conversion to Acid Chloride: An alternative two-step approach is to first convert the carboxylic acid to the more reactive acid chloride (using thionyl chloride or oxalyl chloride), followed by cyclization with a Lewis acid like AlCl₃ at low temperature.[5] This can sometimes provide higher yields by avoiding the high temperatures required for direct cyclization of the acid.[5][11]
-
-
Comparative Table of Cyclization Conditions:
| Catalyst | Temperature | Pros | Cons |
| PPA | 80 - 100 °C | High yields, acts as solvent | Viscous, difficult workup |
| MSA | 60 - 80 °C | Easy to handle, clean reaction | May require longer reaction times |
| AlCl₃ (from acid chloride) | 0 °C to RT | High reactivity, low temp | Requires extra step, moisture sensitive |
Part 3: Conversion to this compound
The final steps involve converting the 1-tetralone to the desired 2-tetralone isomer. A published route describes the conversion of 5,8-dimethyl-1-tetralone to an unsaturated derivative, which upon epoxidation and acid hydrolysis yields 5,8-dimethyl-2-tetralone.[1] A similar strategy can be envisioned for the 5,7-dimethyl isomer.
Question 4: I am attempting to convert 5,7-dimethyl-1-tetralone to the 2-tetralone isomer and am experiencing low yields and side product formation. Can you provide guidance?
Answer:
This transformation is a multi-step process that requires careful control at each stage. The general strategy involves creating a double bond, followed by functionalization and rearrangement.
-
Causality & Explanation: A common route involves the reduction of the 1-tetralone to the corresponding alcohol, followed by dehydration to form an olefin (dihydronaphthalene). This olefin is then epoxidized, and the resulting epoxide is rearranged under acidic conditions to yield the 2-tetralone.[1][2] Each of these steps has potential pitfalls. Dehydration can lead to a mixture of olefin isomers. Epoxidation must be controlled to prevent side reactions, and the final acid-catalyzed rearrangement must be carefully monitored to avoid decomposition.
-
Workflow Diagram & Protocol:
Caption: Synthetic workflow for the conversion of 1-tetralone to 2-tetralone.
-
Troubleshooting the Key Steps:
-
Dehydration: To favor the formation of the endocyclic double bond, use a mild dehydrating agent like p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Epoxidation: Use a peroxy acid like m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at a controlled low temperature (0 °C to room temperature). The reaction is often clean, but the product can be unstable, so it is often used directly in the next step without extensive purification.
-
Rearrangement: The acid-catalyzed opening and rearrangement of the epoxide is the most sensitive step. Use dilute aqueous sulfuric acid and heat gently (e.g., 60 °C).[2] Monitor the reaction closely by TLC. Overheating or using too concentrated acid can lead to polymerization or aromatization. For instance, treatment of a similar dihydronaphthalene with manganese(III) acetate led to the formation of 1,4-dimethylnaphthalene as a major byproduct.[2]
-
General Laboratory Best Practices
-
Characterization: Ensure rigorous characterization of intermediates at each step (¹H NMR, ¹³C NMR, IR, MS). This will help identify any issues before proceeding to the next stage, saving time and resources.
-
Purification: Column chromatography is often necessary to purify intermediates and the final product. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for this class of compounds.
-
Safety: Always handle strong acids (PPA, MSA, H₂SO₄), Lewis acids (AlCl₃), and reactive reagents (thionyl chloride, m-CPBA) in a well-ventilated fume hood with appropriate personal protective equipment.
By understanding the chemical principles behind each step and anticipating potential challenges, you can systematically troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this important synthetic intermediate.
References
- Clemmensen Reduction of Aldehydes & Ketones. (2023). YouTube.
- Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. (2025). ResearchGate.
- CLEMMENSEN REDUCTION. (n.d.).
- Robinson annulation. (n.d.). Wikipedia.
- Clemmensen reduction. (n.d.). Wikipedia.
- Robinson Annulation. (n.d.). NROChemistry.
- Clemmensen Reduction. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (2025). Benchchem.
- Tetralone synthesis. (n.d.). Organic Chemistry Portal.
- An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. (n.d.). Arkat USA.
- The Clemmensen Reduction. (2024). Juniper Publishers.
- Optimization of intramolecular cyclization reaction. (n.d.). ResearchGate.
- The Robinson Annulation. (2018). Master Organic Chemistry.
- Robinson Annulation. (n.d.). ChemTalk.
- A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. (2025). ResearchGate.
- A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. (n.d.). ResearchGate.
- Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). NIH.
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025). Juniper Publishers.
- The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. (n.d.).
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.
- An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. (2025). ResearchGate.
- Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube.
- Friedel-Crafts Alkylation. (n.d.). Beyond Benign.
- Preparation technique of 5-methoxy-2-tetralone. (n.d.). Google Patents.
- One-Pot Double Intramolecular Cyclization Approach to Tetralin-Based Cis-Fused Tetracyclic Compounds. (2022). PubMed.
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols. (2021). Beilstein Journals. Retrieved from
- Lactone-directed intramolecular Diels-Alder cyclization: synthesis of trans-dihydroconfertifolin. (n.d.). PubMed.
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- 5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific.
- Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). (2023). PMC - NIH.
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- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetralone synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5,7-Dimethyl-2-tetralone
Welcome to the technical support center for the purification of 5,7-Dimethyl-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to achieve the desired purity for your downstream applications.
Understanding the Challenge: The Synthesis and Impurity Profile of this compound
The purity of this compound is paramount for its successful use in multi-step syntheses. Impurities can lead to side reactions, lower yields, and complicate the purification of subsequent products. A common synthetic route to this compound involves a Friedel-Crafts acylation of m-xylene followed by cyclization and functional group manipulation. This synthetic pathway, while effective, can introduce a variety of impurities that co-purify with the desired product.
A plausible synthetic approach is outlined below:
Figure 1: Plausible synthetic route to this compound.
Potential Impurities:
Based on this synthetic route, the following impurities are commonly encountered:
-
Regioisomers: The initial Friedel-Crafts acylation of m-xylene can lead to the formation of the undesired 4,6-dimethyl isomer in addition to the desired 3,5-dimethyl intermediate. These isomers can be difficult to separate in later stages.[1]
-
Poly-acylated byproducts: The activated dimethylbenzene ring can undergo further acylation, leading to di-acylated impurities.[2]
-
Unreacted starting materials: Incomplete reactions can leave residual m-xylene or intermediate products.
-
Byproducts from subsequent steps: Each step in the synthesis can introduce its own set of impurities, such as incompletely reduced or oxidized species.
-
Solvent residues: Residual solvents from the reaction or workup can be trapped in the final product.
The structural similarity of these impurities to the target compound makes purification a non-trivial task, often requiring a combination of techniques and careful optimization.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound.[3] Success hinges on the selection of an appropriate solvent system.
Q1: My compound will not dissolve in any single solvent I've tried.
Answer: This is a common issue. This compound, being an aromatic ketone, has moderate polarity. A single solvent may be too polar or non-polar to achieve the desired solubility profile (soluble when hot, insoluble when cold).
Troubleshooting Steps:
-
Utilize a Solvent Mixture: A two-solvent system is often effective.[4]
-
Principle: One solvent should readily dissolve the compound at room temperature (the "good" solvent), while the other should be a poor solvent in which the compound is sparingly soluble (the "bad" solvent).
-
Procedure:
-
Dissolve your crude this compound in a minimal amount of the "good" solvent at room temperature.
-
Heat the solution gently.
-
Slowly add the "bad" solvent dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Table 1: Suggested Solvent Systems for Recrystallization of this compound
| "Good" Solvent (Higher Polarity) | "Bad" Solvent (Lower Polarity) | Rationale for Aromatic Ketones |
| Acetone | Hexane or Heptane | Acetone is a good solvent for many ketones.[5] |
| Ethyl Acetate | Hexane or Heptane | A common and effective mixture for moderately polar compounds.[4] |
| Dichloromethane | Hexane or Heptane | Good for compounds that are slightly less polar. |
| Ethanol | Water | Ethanol is a good solvent for many organic compounds, and the addition of water can induce crystallization.[6] |
Q2: My compound "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a Lower Boiling Point Solvent System: If the melting point of your compound is low, choose a solvent or solvent mixture with a lower boiling point.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and then cool slowly.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to initiate crystallization.
Experimental Protocol: Two-Solvent Recrystallization
Figure 2: Workflow for a two-solvent recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography is an essential technique for separating compounds with different polarities.[4][7][8] It is particularly useful for removing isomeric impurities and byproducts that are difficult to separate by recrystallization.
Q1: I am not getting good separation of my product from an impurity on the TLC plate.
Answer: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing a successful column chromatography method.[8][9] The choice of the mobile phase (eluent) is critical.
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar solvent system.
-
If the spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity for your compounds.
Table 2: Recommended TLC Solvent Systems for Aromatic Ketones
| Solvent System (v/v) | Polarity | Application Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 4:1) | Low to Medium | A good starting point for many aromatic ketones.[9] |
| Dichloromethane / Hexane (e.g., 1:1) | Medium | Offers different selectivity compared to ethyl acetate systems. |
| Toluene / Ethyl Acetate (e.g., 9:1) | Low to Medium | Can be effective for separating aromatic compounds. |
Q2: My column is running too fast/slow, and the separation is poor.
Answer: The flow rate of the column is important for achieving good separation. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to broad bands and poor separation. A flow rate that is too slow can lead to diffusion and band broadening.
Troubleshooting Steps:
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
-
Solvent Polarity: The polarity of the eluent will affect the elution speed. A more polar solvent will move the compounds faster down the column.
-
Flash Chromatography: For better and faster separations, consider using flash chromatography where pressure is applied to the top of the column to force the solvent through.[7]
Experimental Protocol: Column Chromatography
Figure 3: General workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: How do I know if my this compound is pure?
Answer: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is close to the literature value suggests high purity. The related compound, 5,7-Dimethyl-1-tetralone, has a melting point of 48-50 °C, which can be used as a rough estimate.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of your compound and detecting impurities. The spectra should be clean with the correct integrations and chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q2: I have a mixture of 5,7-dimethyl- and 4,6-dimethyl-2-tetralone. How can I separate them?
Answer: Separating regioisomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: If there is a sufficient difference in the solubility of the two isomers in a particular solvent system, repeated recrystallizations may enrich the desired isomer.
-
Preparative HPLC: For high-purity requirements and small scales, preparative HPLC is often the most effective method for separating isomers.
-
Column Chromatography: Careful optimization of the eluent system and using a long column can sometimes achieve separation of closely related isomers.
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
Answer: While the related 1-tetralone is a colorless oil at room temperature, 5,7-dimethyl-1-tetralone is a solid.[10][11] this compound is also expected to be a solid at room temperature. A yellow oil suggests the presence of impurities.
-
Re-purify: Attempt another purification step, such as a different recrystallization solvent system or column chromatography.
-
Charcoal Treatment: The yellow color may be due to highly colored, minor impurities. Dissolving the product in a suitable solvent and treating it with activated charcoal before filtration can sometimes remove these colored impurities.
Q4: Can I use distillation to purify this compound?
Answer: Vacuum distillation can be a viable purification method for thermally stable liquids or low-melting solids. The boiling point of the related 5,7-Dimethyl-1-tetralone is 98-100 °C at 0.2 mm Hg.[10] If the impurities have significantly different boiling points, vacuum distillation could be an effective purification step, particularly for removing non-volatile impurities. However, it may not be effective for separating isomeric impurities.
References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved January 14, 2026, from [Link]
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 14, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved January 14, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022, August 31). Retrieved January 14, 2026, from [Link]
-
A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Nov - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tetralone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
- US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents. (n.d.).
-
6,7-Dimethyl-1-tetralone. (n.d.). Retrieved January 14, 2026, from [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Retrieved January 14, 2026, from [Link]
-
NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
α-TETRALONE - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. (2001, October 19). Retrieved January 14, 2026, from [Link]
-
Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
α-TETRALONE - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - arkat usa. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
5,7-Dimethyltetralin - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Tetralone - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. (2012, June 8). Retrieved January 14, 2026, from [Link]
-
5,7-DIMETHYL-1-TETRALONE - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]
-
1-Tetralone - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
1-Tetralone | C10H10O | CID 10724 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. 5,7-Dimethyl-1-tetralone CAS#: 13621-25-5 [m.chemicalbook.com]
- 11. 1-Tetralone - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5,7-Dimethyl-2-tetralone
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. We aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, a key intermediate in various synthetic pathways. The primary synthetic route involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically derived from 3,5-dimethylphenylpropionic acid.
Question 1: Why is my yield of this compound consistently low?
Low yields can arise from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Incomplete Acylation (Precursor Synthesis): The initial Friedel-Crafts acylation to form the precursor can be a major bottleneck.
-
Causality: The reactivity of the aromatic ring is paramount. Insufficiently strong Lewis acids or impure reagents can lead to incomplete reaction.[1][2]
-
Troubleshooting:
-
Reagent Quality: Ensure the use of anhydrous aluminum chloride (AlCl₃) or other Lewis acids. Exposure to moisture will deactivate the catalyst.
-
Solvent Choice: Use dry, inert solvents like dichloromethane (DCM) or carbon disulfide.
-
Temperature Control: Maintain the recommended temperature for the specific acylation reaction. Some reactions require initial cooling to control the exothermic reaction, followed by warming to drive the reaction to completion.[3]
-
-
-
Inefficient Cyclization: The key ring-closing step to form the tetralone can be problematic.
-
Causality: The intramolecular Friedel-Crafts reaction requires a strong acid to activate the carboxylic acid (or its derivative) for electrophilic attack on the aromatic ring.[2]
-
Troubleshooting:
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is commonly used. Ensure it is fresh and has the correct consistency. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more effective alternative.
-
Reaction Temperature and Time: The cyclization often requires elevated temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation.
-
-
-
Product Degradation during Workup: The tetralone product can be sensitive to certain conditions.
-
Causality: Strong acidic or basic conditions during workup can lead to side reactions or degradation. Tetralones can be sensitive to air oxidation, especially under basic conditions.[4]
-
Troubleshooting:
-
Careful Quenching: Quench the reaction by carefully adding it to ice water.
-
Neutral Extraction: Use a mild base, like sodium bicarbonate solution, to neutralize the acid. Avoid strong bases like sodium hydroxide.
-
Inert Atmosphere: If the product is particularly sensitive, consider performing the workup and storage under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Question 2: I'm observing a significant amount of an isomeric byproduct. What is it and how can I prevent its formation?
The formation of isomeric tetralones is a common issue in Friedel-Crafts reactions involving substituted aromatic rings.
Possible Causes and Solutions:
-
Lack of Regiocontrol in Friedel-Crafts Acylation/Cyclization:
-
Causality: The directing effects of the two methyl groups on the aromatic ring in the precursor (3,5-dimethylphenylpropionic acid) strongly favor cyclization at the position between them (to form the desired 2-tetralone). However, under harsh conditions or with certain catalysts, cyclization can occur at other positions, leading to isomeric products.
-
Troubleshooting:
-
Steric Hindrance: The use of a bulkier acylating agent in the precursor synthesis can sometimes improve regioselectivity.
-
Catalyst Choice: The choice of Lewis acid can influence the regiochemical outcome. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal conditions for your specific substrate.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
-
Question 3: My final product is contaminated with a highly colored impurity. What is its origin?
Colored impurities often indicate the formation of oxidation or polymerization byproducts.
Possible Causes and Solutions:
-
Oxidation of the Tetralone:
-
Causality: The α-position to the ketone in the tetralone is susceptible to oxidation, which can lead to the formation of colored, conjugated species. This is exacerbated by exposure to air, especially at elevated temperatures or under basic conditions.[4]
-
Troubleshooting:
-
Inert Atmosphere: As mentioned previously, conducting the reaction and workup under an inert atmosphere can minimize oxidation.
-
Purification Method: Column chromatography is effective for removing these impurities. If the product is a solid, recrystallization can also be a powerful purification technique.
-
-
-
Polymerization/Self-Condensation:
-
Causality: Under strongly acidic conditions and high temperatures, tetralones can undergo self-condensation reactions, leading to polymeric byproducts.[5]
-
Troubleshooting:
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Controlled Addition: In some cases, slow addition of the substrate to the hot cyclizing agent can minimize the concentration of the reactive species and reduce polymerization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound?
The optimal purification method depends on the nature of the impurities.
-
Column Chromatography: This is generally the most effective method for separating the desired product from isomeric byproducts and colored impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid and the main impurity is present in a small amount, recrystallization can be a highly effective and scalable purification method.
-
Bisulfite Adduct Formation: For separating the tetralone from non-ketonic impurities, formation of a sodium bisulfite adduct can be employed. The adduct precipitates and can be isolated, followed by regeneration of the pure tetralone.[4]
Q2: How can I confirm the structure of my product and identify byproducts?
A combination of spectroscopic techniques is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure of this compound and identifying any isomeric byproducts. The substitution pattern on the aromatic ring and the signals for the aliphatic protons will be characteristic.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify byproducts.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretch for the ketone group.
Q3: Are there alternative synthetic routes to this compound?
While the intramolecular Friedel-Crafts reaction is a common approach, other methods exist. One notable alternative starts from 5,8-Dimethyl-1-tetralone. This can be converted to an unsaturated derivative, which upon epoxidation and subsequent acid hydrolysis yields 5,8-dimethyl-2-tetralone.[6]
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-(3,5-Dimethylphenyl)butanoic Acid
-
Preparation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-(3,5-dimethylphenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).[7]
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting acid chloride can be used directly in the next step.
-
Cyclization: Cool the crude acid chloride in an ice bath and dissolve it in a dry, inert solvent (e.g., dichloromethane).
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Typical Range | Troubleshooting Focus |
| Yield | 60-85% | Incomplete reaction, side reactions, workup losses. |
| Purity (by GC/LC) | >95% | Isomeric byproducts, oxidation products. |
| Appearance | Off-white to pale yellow solid | Colored impurities due to oxidation or polymerization. |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Common byproduct formation pathways in this compound synthesis.
References
- BenchChem. (n.d.). Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Methyl-1-tetralone.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.
- ResearchGate. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.
- Organic Syntheses. (n.d.). β-TETRALONE.
- Organic Syntheses. (n.d.). α-TETRALONE.
- Banerjee, A. K., Vera, W. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene.
- Organic Syntheses. (n.d.). α-TETRALONE.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethyl-2-tetralone
Welcome to the technical support guide for the synthesis and optimization of 5,7-Dimethyl-2-tetralone. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges and nuances encountered during its multi-step synthesis, providing troubleshooting advice grounded in chemical principles and field experience.
Overview of the Synthetic Challenge
The synthesis of this compound is not a trivial one-step reaction. It typically involves the initial formation of the more readily accessible 5,7-Dimethyl-1-tetralone, followed by a strategic functional group manipulation to move the carbonyl from the C1 to the C2 position. This guide will address critical points in this pathway, from the initial cyclization to the final product.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Part 1: Synthesis of 5,7-Dimethyl-1-tetralone
Q1: My intramolecular Friedel-Crafts acylation to form 5,7-Dimethyl-1-tetralone is giving a low yield. What are the common causes and solutions?
A1: This is a critical step, and low yields often trace back to the choice of catalyst, reaction conditions, or purity of the starting material (4-(3,5-dimethylphenyl)butanoic acid).
-
Causality & Expertise: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] The carboxylic acid must be converted into a highly reactive acylium ion intermediate. The efficiency of this conversion and the subsequent cyclization is paramount.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your 4-(3,5-dimethylphenyl)butanoic acid is dry and free of impurities. Moisture will quench the Lewis or Brønsted acid catalyst.
-
Choice of Acid Catalyst:
-
Polyphosphoric Acid (PPA): Often effective and acts as both catalyst and solvent. However, its high viscosity can make stirring and product extraction difficult. Ensure vigorous mechanical stirring and a sufficiently high temperature (e.g., 100-110°C) to maintain a workable consistency.[2]
-
Lewis Acids (e.g., AlCl₃): Traditional, but require stoichiometric amounts and can lead to complex workups and waste.[3] Over-alkylation or rearrangement side products can occur if not carefully controlled.
-
Brønsted Acids (e.g., Methanesulfonic Acid - MSA): A cleaner, more modern alternative that is often easier to handle than PPA.[3] It can be used in catalytic amounts or as a solvent.
-
Mixed Anhydrides (e.g., Trifluoroacetic Anhydride - TFAA): Reacts with the carboxylic acid to form a mixed anhydride, which is a potent acylating agent, followed by intramolecular acylation.[4] This can be a milder alternative to strong acids.
-
-
Reaction Temperature & Time: These reactions are typically run at elevated temperatures. If the temperature is too low, the reaction will be sluggish. If it's too high, you risk decomposition and charring, especially with PPA. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
| Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100 - 120 °C | Inexpensive, serves as solvent | High viscosity, difficult workup, charring |
| AlCl₃ (stoichiometric) | 0 °C to RT | Highly reactive | Difficult workup, waste, potential side reactions |
| Methanesulfonic Acid (MSA) | 80 - 100 °C | Easy to handle, cleaner reaction | Can be less reactive than PPA for some substrates |
| TFAA / DCE | Reflux | Milder conditions, good yields | TFAA is expensive and corrosive |
Part 2: Conversion of 1-Tetralone to 2-Tetralone
This transformation is the most challenging part of the synthesis and involves multiple steps. Problems in one step will cascade to the next.
Q2: I am having trouble converting the 5,7-Dimethyl-1-tetralone into the dihydronaphthalene intermediate. What are the best methods?
A2: The goal is to form an alkene (specifically, 5,7-Dimethyl-3,4-dihydronaphthalene) from the C1 ketone. This is not a simple elimination. A common, effective route involves converting the ketone to an alcohol, followed by dehydration.
-
Causality & Expertise: Direct elimination is not feasible. The ketone must first be reduced to a secondary alcohol. This alcohol can then be eliminated (dehydrated) under acidic conditions to form the desired alkene. A more direct, albeit older, method is the Clemmensen or Wolff-Kishner reduction to the alkane, followed by benzylic oxidation, but this is often lower yielding and less selective. A more elegant lab-scale method is the conversion of the ketone to a tosylhydrazone followed by treatment with a strong base (Shapiro reaction), but the reduction/dehydration route is often more practical.
-
Recommended Protocol (Two-Step):
-
Reduction: Reduce the 5,7-Dimethyl-1-tetralone with sodium borohydride (NaBH₄) in methanol or ethanol at 0°C to room temperature. This is a mild and selective reduction that yields the corresponding 1-tetralol.
-
Dehydration: Treat the crude 1-tetralol with an acid catalyst like p-toluenesulfonic acid (PTSA) in a solvent like toluene, using a Dean-Stark apparatus to remove water and drive the equilibrium towards the alkene product.[2]
-
Q3: My epoxidation of the dihydronaphthalene intermediate is messy and gives multiple products. How can I improve this step?
A3: Epoxidation of the dihydronaphthalene with an agent like meta-chloroperoxybenzoic acid (m-CPBA) should be relatively clean if the starting alkene is pure.[2]
-
Causality & Expertise: m-CPBA delivers an oxygen atom to the electron-rich double bond in a concerted fashion. Side reactions can occur if the starting material is impure or if the reaction conditions are not controlled.
-
Troubleshooting Steps:
-
Purity of the Alkene: This is the most critical factor. The dihydronaphthalene intermediate must be purified (e.g., by column chromatography) before epoxidation. Impurities from the dehydration step can interfere.
-
Temperature Control: The reaction is exothermic. It should be run at a low temperature (0-5°C) to prevent over-oxidation or rearrangement of the sensitive epoxide product.[2]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of m-CPBA. A large excess can lead to unwanted side reactions.
-
Workup: After the reaction is complete, the excess peroxy-acid and the resulting meta-chlorobenzoic acid must be removed. This is typically done by washing the organic layer with a sodium bicarbonate or sodium sulfite solution.
-
Q4: The final acid-catalyzed rearrangement of the epoxide to this compound is low-yielding. What is going wrong?
A4: This step involves the acid-catalyzed opening of the epoxide ring followed by a rearrangement (a 1,2-hydride shift) to form the C2 ketone. The yield depends heavily on the acid concentration and temperature.
-
Causality & Expertise: The protonated epoxide is opened by a nucleophile (water). The resulting diol is unstable and, under acidic conditions, the benzylic alcohol is protonated and eliminated as water. This generates a resonance-stabilized benzylic carbocation at C1. A subsequent 1,2-hydride shift from C2 to C1 is favorable, moving the positive charge to C2. Tautomerization of the resulting enol gives the more stable 2-tetralone product.
Sources
Degradation of 5,7-Dimethyl-2-tetralone and prevention
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5,7-Dimethyl-2-tetralone. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues with this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications? A1: this compound is a derivative of 2-tetralone, a bicyclic aromatic compound.[1][2] Due to their unique structural motifs, tetralone derivatives are crucial building blocks in organic synthesis.[2][3] They serve as key intermediates in the synthesis of a wide array of pharmaceutical drugs and biologically active molecules.[1][3][4]
Q2: What are the typical signs of degradation in a sample of this compound? A2: Visual signs of degradation can include a change in color (e.g., from colorless or pale yellow to a darker brown hue) or a change in physical state. Analytically, you may observe the appearance of new, unexpected peaks in your chromatograms (e.g., HPLC, GC-MS), a decrease in the peak area of the parent compound, or inconsistent results in downstream applications.
Q3: What are the primary environmental factors that can cause degradation? A3: Like many complex organic molecules, this compound is susceptible to degradation from several factors. The most common are oxidation, exposure to light (photodegradation), and high temperatures.[5][6] The presence of labile hydrogens on the tetralin ring structure, particularly at positions alpha to the aromatic ring (benzylic positions), makes it susceptible to oxidation.[5][6]
Q4: How can I perform a quick purity check on my stored sample? A4: The most straightforward method is to run a High-Performance Liquid Chromatography (HPLC) analysis with UV detection. Compare the resulting chromatogram to a reference standard or a chromatogram from a freshly acquired, high-purity sample. A significant decrease in the main peak's area percentage or the emergence of new impurity peaks is a strong indicator of degradation.
Q5: What are the ideal storage conditions for this compound to ensure long-term stability? A5: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The headspace of the vial should be flushed with an inert gas (e.g., argon or nitrogen) to prevent oxidation. Store the vial in a cool, dark place, preferably in a refrigerator or freezer designated for chemical storage.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results or Low Yield
If you are experiencing inconsistent outcomes, low yields, or unexpected side products in reactions involving this compound, degradation of your starting material is a probable cause. This guide provides a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing starting material degradation.
Guide 2: Identification of Potential Degradation Products
When your purity analysis confirms the presence of new peaks, the next step is to identify them. This provides insight into the degradation mechanism.
-
Hypothesize Potential Structures: Based on the structure of this compound, the most likely degradation products arise from oxidation. Look for mass increases corresponding to the addition of one or more oxygen atoms (+16 or +32 Da). Common oxidative changes include the formation of hydroperoxides, hydroxides, or additional ketones at benzylic positions.[5][6]
-
Employ Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying degradation products.[7] It provides the molecular weight of the impurities, which can be matched against hypothesized structures. Tandem MS (MS/MS) can further help in structural elucidation by providing fragmentation patterns.
-
Utilize Forced Degradation: To confirm the identity of degradants seen in your sample, you can perform a forced degradation study (see Protocol 1).[6][8] By intentionally stressing the material under specific conditions (e.g., with an oxidizing agent), you can see if the resulting degradation products match those in your stored sample.
Section 3: Understanding the Science - Potential Degradation Pathways
Understanding the chemical instability of this compound is key to preventing it. The structure contains two main areas susceptible to degradation: the benzylic C-H bonds on the saturated ring and the ketone functional group.
-
Oxidative Degradation: This is often the primary pathway. The benzylic positions (C4) are particularly prone to free-radical oxidation when exposed to atmospheric oxygen. This process can be accelerated by light or trace metal impurities. The initial product is often a hydroperoxide, which can then decompose into various other oxidized species, including alcohols and other ketones.
-
Photodegradation: Ketones can absorb UV light, promoting them to an excited state. This can lead to various photochemical reactions, including the generation of free radicals that initiate oxidative chain reactions.[6] Therefore, exposure to direct sunlight or even strong laboratory lighting can be detrimental.
Caption: Simplified overview of the oxidative degradation process.
Section 4: Prevention and Best Practices
Proactive measures are the most effective way to ensure the integrity of this compound.
-
Procurement and Initial Handling:
-
Upon receipt, perform a quick purity check (TLC or HPLC) to establish a baseline.
-
Aliquot the material into smaller, single-use vials if you will be using it over an extended period. This minimizes the exposure of the bulk material to the atmosphere each time a sample is taken.
-
-
Inert Atmosphere:
-
Always handle the solid material and its solutions under an inert atmosphere (argon or nitrogen), especially when preparing stock solutions for long-term storage.
-
Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
-
Protection from Light:
-
Use amber glass vials or wrap standard vials in aluminum foil.[6]
-
Minimize the time the material is exposed to ambient light during weighing and solution preparation.
-
-
Temperature Control:
-
Store the material at recommended low temperatures (e.g., 2-8 °C or -20 °C).
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
-
Solvent and Reagent Selection:
-
Be aware of solvent compatibility. While stable in many common organic solvents (e.g., Acetonitrile, THF), avoid long-term storage in solvents prone to peroxide formation (e.g., older, unstabilized THF).[8]
-
Ensure that other reagents in your reaction mixture are not strong oxidizing agents unless intended for the reaction.
-
Section 5: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an HPLC vial. Prepare a control by mixing 1 mL of stock with 1 mL of acetonitrile/water (50:50).
-
Acid Hydrolysis: 1 M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat a vial of the stock solution at 80 °C for 48 hours.[5]
-
Photolytic: Expose a vial of the stock solution to a photostability chamber with a minimum exposure of 1.2 million lux hours.[6]
-
-
Analysis: After the specified time, neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and a decrease in the parent peak. This helps to establish the degradation profile.
| Stress Condition | Reagent / Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 1 M HCl | 4 hours @ 60 °C | To test stability in acidic conditions. |
| Base Hydrolysis | 1 M NaOH | 2 hours @ RT | To test stability in basic conditions. |
| Oxidation | 3% H₂O₂ | 24 hours @ RT | To identify potential oxidative degradants.[6] |
| Thermal Stress | Dry Heat | 48 hours @ 80 °C | To assess sensitivity to high temperatures.[5] |
| Photolytic Stress | Light (ICH Q1B) | >1.2 million lux hours | To assess sensitivity to light exposure.[6] |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a simple HPLC method to separate this compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the parent compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples (both control and stressed) at a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the control sample to determine the retention time of the parent this compound peak.
-
Inject the stressed samples. The method should show baseline separation between the parent peak and any new peaks formed during degradation. This confirms the method is "stability-indicating."
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor.
- forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Forced Degradation Studies. (2016). MedCrave online.
- 2-Tetralone - Wikipedia. (n.d.). Wikipedia.
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). PubMed.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.
- A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. (2004). ResearchGate.
- 5,7-Dimethyl-1-tetralone (97%). (n.d.). Amerigo Scientific.
- Tetralin Degradation Pathway. (2006). Eawag-BBD.
- Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021). ResearchGate.
- A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Nov. (n.d.). ResearchGate.
Sources
- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. rjptonline.org [rjptonline.org]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common pitfalls in 5,7-Dimethyl-2-tetralone experiments
Technical Support Center: 5,7-Dimethyl-2-tetralone
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile ketone intermediate in their work. Here, we address common experimental pitfalls and provide troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bicyclic aromatic ketone. Its structural motif, a substituted tetralone, is a key building block in the synthesis of a wide range of more complex molecules. Tetralones, in general, are valuable intermediates in the preparation of natural products, bioactive compounds, and materials. Specifically, substituted tetralones are precursors for synthesizing compounds with potential applications as dopaminergic agents, novel antidepressants, and other therapeutics.[1][2] The dimethyl substitution on the aromatic ring provides specific steric and electronic properties that can be exploited in multi-step syntheses.
Q2: What are the key safety precautions for handling this compound?
A2: this compound should be handled with standard laboratory precautions. Based on safety data for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[3] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q3: How should this compound be properly stored?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Room temperature storage is generally acceptable.[4] It is important to protect it from moisture and incompatible materials, such as strong oxidizing agents. Proper storage is crucial to prevent degradation and ensure the compound's purity for experimental use.
Q4: What are the typical spectroscopic data for pure this compound?
-
¹H NMR: Expect signals for the two aromatic protons, the two methyl groups on the aromatic ring, and the three methylene groups of the tetralone structure. The benzylic protons (alpha to the aromatic ring) and the protons alpha to the carbonyl will have characteristic chemical shifts.
-
¹³C NMR: Signals should correspond to the twelve carbon atoms, including the carbonyl carbon (typically δ > 190 ppm), the aromatic carbons, the two methyl carbons, and the three methylene carbons.
-
IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching bands, will also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 174.24, corresponding to the molecular formula C₁₂H₁₄O.[6]
Troubleshooting Guide: Synthesis and Reactions
Synthesis & Purification Pitfalls
A common synthetic route to tetralones involves a three-step sequence: Friedel-Crafts acylation, a reduction of the resulting ketone, and an intramolecular cyclization.[2]
Caption: General synthetic workflow for substituted tetralones.
A: This is a classic challenge in Friedel-Crafts chemistry. Here’s a breakdown of potential issues and solutions:
-
Causality: The two methyl groups on m-xylene are ortho, para-directing. Acylation can occur at the 2-, 4-, or 6-positions. While the 4-position is sterically favored, acylation at the 2-position (ortho to both methyl groups) can also occur, leading to isomeric products. Low yields can result from deactivation of the ring by the product, complexation of the catalyst, or suboptimal reaction conditions.[7][8]
-
Troubleshooting Steps:
-
Catalyst Stoichiometry: Ensure at least two equivalents of the Lewis acid catalyst (e.g., AlCl₃) are used. One equivalent will coordinate with the anhydride, and another is needed to activate it as an electrophile.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to improve selectivity and minimize side reactions. Slowly warm to room temperature only if the reaction is sluggish.
-
Order of Addition: Add the m-xylene to the pre-formed complex of succinic anhydride and AlCl₃ in an inert solvent like dichloromethane or nitrobenzene. This can sometimes improve selectivity.
-
Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents may favor the sterically less hindered product.
-
Purification: Careful column chromatography or fractional crystallization may be required to separate the desired isomer from byproducts.
-
A: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a heterogeneous reaction, and its effectiveness can be variable.[9]
-
Causality: Incomplete reduction is often due to poor quality of the zinc amalgam, insufficient acid concentration, or the substrate precipitating out of the reaction medium. The substrate must be stable to strongly acidic conditions.[10]
-
Troubleshooting & Alternatives:
-
Activate the Zinc: Ensure the zinc amalgam is freshly prepared and highly active.
-
Maintain Acidity: Use concentrated HCl and add portions throughout the reaction to maintain a strongly acidic environment.
-
Co-Solvent: Adding a co-solvent like toluene or ethanol can help solubilize the organic substrate, improving contact with the zinc amalgam surface.
-
Alternative Reduction: Wolff-Kishner: If your molecule is sensitive to strong acid, the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) is an excellent alternative.[11] This is often preferred for substrates with acid-labile functional groups.
-
| Reduction Method | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl | Effective for aryl-alkyl ketones; good for acid-stable molecules. | Strongly acidic; not suitable for acid-sensitive substrates; mechanism is not fully understood.[9][10] |
| Wolff-Kishner | H₂NNH₂, KOH, heat | Works under basic conditions; good for acid-sensitive substrates. | Strongly basic; high temperatures required; not suitable for base-labile molecules.[11] |
A: The final ring-closing step is an intramolecular Friedel-Crafts acylation, which requires a strong acid catalyst.
-
Causality: Failure to cyclize can be due to an insufficiently strong acid catalyst, deactivation of the aromatic ring, or steric hindrance. The reaction involves the formation of an acylium ion which is then attacked by the aromatic ring.[12][13]
-
Troubleshooting Steps:
-
Choice of Acid: Polyphosphoric acid (PPA) is commonly used and is often effective. If PPA fails, stronger acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid can be attempted.
-
Temperature and Time: These reactions often require heating (e.g., 80-100 °C) for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
-
Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. Water will quench the strong acid catalyst.
-
Starting Material Purity: Ensure the precursor aryl propanoic acid is pure. Impurities can interfere with the reaction.
-
Reactions & Application Pitfalls
A: The alpha-bromination of an unsymmetrical ketone like this compound can indeed be tricky. The position of bromination (at C1 or C3) depends on the reaction conditions, which control the formation of the enol or enolate intermediate.
-
Causality:
-
Under acidic conditions (e.g., Br₂ in acetic acid): Bromination typically occurs at the more substituted alpha-carbon (C1 in this case) because it proceeds through the more stable, more substituted enol intermediate (Zaitsev's rule).[14]
-
Under basic conditions (e.g., using a base to form the enolate): Bromination occurs at the less sterically hindered alpha-carbon (C3), as the base will preferentially abstract the more accessible proton, forming the kinetic enolate.
-
-
Troubleshooting for Selective Bromination:
-
For C1-Bromination (Thermodynamic Product): Use bromine in an acidic solvent like glacial acetic acid. The reaction is autocatalytic due to the production of HBr.
-
For C3-Bromination (Kinetic Product): First, form the kinetic enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, quench the enolate with a bromine source like Br₂ or N-bromosuccinimide (NBS).
-
Caption: Control of regioselectivity in the alpha-bromination of 2-tetralones.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization
This protocol describes a general method for the cyclization of an arylalkanoic acid to a tetralone.
-
Preparation: Place the arylalkanoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Acid: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting acid) to the flask.
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering and concentrating the solvent under reduced pressure, purify the crude product by column chromatography or crystallization.
References
-
Facile synthesis of fused polycyclic compounds via intramolecular oxidative cyclization/aromatization of β-tetralone or β-tetralone oximes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Clemmensen reduction. Wikipedia. Available at: [Link]
-
Optimization conditions for the intramolecular cyclization. ResearchGate. Available at: [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC. Available at: [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Available at: [Link]
-
The Clemmensen and Wolff Kishner Reductions. Chad's Prep®. Available at: [Link]
-
Optimization of intramolecular cyclization reaction. ResearchGate. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic Chemistry: An Indian Journal. Available at: [Link]
-
One-Pot Double Intramolecular Cyclization Approach to Tetralin-Based Cis-Fused Tetracyclic Compounds. PubMed. Available at: [Link]
-
Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone. Journal of the American Chemical Society. Available at: [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[15]annulen-7-ols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. Available at: [Link]
-
Clemmensen Reduction. GeeksforGeeks. Available at: [Link]
-
Clemmensen Reduction. Chemistry LibreTexts. Available at: [Link]
-
A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. Available at: [Link]
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Friedel-Crafts limitations. University of Calgary. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]
-
A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. ResearchGate. Available at: [Link]
-
5,7-Dimethyl-1-tetralone, 10 grams. HDH Inc. Available at: [Link]
-
5,7-Dimethyl-1-tetralone (97%). Amerigo Scientific. Available at: [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. National Institutes of Health (NIH). Available at: [Link]
-
α-TETRALONE. Organic Syntheses. Available at: [Link]
-
Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry. Available at: [Link]
-
6-Amino-1-tetralone. Organic Syntheses. Available at: [Link]
-
5,7-DIMETHYL-1-TETRALONE. gsrs.ncats.nih.gov. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones. MDPI. Available at: [Link]
- Process for preparing substituted tetralones. Google Patents.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5,7-Dimethyl-1-tetralone - Safety Data Sheet [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 6,7-Dimethoxy-2-tetralone(2472-13-1) IR Spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Clemmensen and Wolff Kishner Reductions - Chad's Prep® [chadsprep.com]
Technical Support Center: Scaling Up 5,7-Dimethyl-2-tetralone Synthesis
Welcome to the technical support center for the synthesis and scale-up of 5,7-Dimethyl-2-tetralone. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols. Our focus is on anticipating and resolving the practical challenges encountered during synthesis, ensuring a robust and reproducible process.
Overview of the Synthetic Challenge
This compound is a valuable intermediate in the synthesis of various complex molecules and pharmaceutical agents. Unlike its more common 1-tetralone isomer, the synthesis of 2-tetralones often requires multi-step sequences involving functional group manipulations that can be sensitive to reaction conditions. A common and effective strategy involves the transformation of a readily accessible 5,7-dimethyl-1-tetralone precursor. This guide will focus on troubleshooting this specific, reliable pathway, which is amenable to scaling.
Synthetic Workflow: From 1-Tetralone to 2-Tetralone
The conversion of 5,7-Dimethyl-1-tetralone to the desired 2-tetralone isomer is a well-established, multi-step process. The overall workflow is designed to strategically reposition the carbonyl group via an unsaturated intermediate.
Caption: Key stages in the conversion of 5,7-Dimethyl-1-tetralone.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My initial Friedel-Crafts acylation to produce the 1-tetralone precursor is low-yielding or fails completely. What are the likely causes?
Low yields in the foundational Friedel-Crafts acylation step typically point to issues with reagents, reaction conditions, or competing side reactions. This reaction is the cornerstone of the entire synthesis, so ensuring its efficiency is critical.
Possible Causes and Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze and deactivate it, halting the reaction.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃ or FeCl₃. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas). Ensure all glassware is rigorously dried. For substrates sensitive to strong Lewis acids, consider milder catalysts like metal triflates (e.g., Sc(OTf)₃).[1][2]
-
-
Substrate Deactivation: The starting aromatic compound (e.g., m-xylene) must be pure. The presence of electron-withdrawing impurities can deactivate the ring towards electrophilic substitution.
-
Solution: Purify the starting arene by distillation before use. Ensure the acylating agent (e.g., succinic anhydride) is dry and of high purity.
-
-
Incorrect Stoichiometry: Friedel-Crafts acylations require more than a catalytic amount of Lewis acid because the catalyst complexes with the product ketone.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ for the acylation step and over 2 equivalents for the subsequent intramolecular cyclization. A common successful strategy is a two-step sequence: Friedel-Crafts acylation to form an acylbenzene, followed by a Clemmensen or Wolff-Kishner reduction, and then an acid-promoted intramolecular cyclization.[3][4][5]
-
-
Reaction Temperature: While initial complex formation may require cooling, the reaction often needs heating to proceed to completion. Insufficient temperature will result in an incomplete reaction.
-
Solution: Monitor the reaction by TLC. After the initial exothermic reaction subsides, gently heat the mixture as needed to drive it to completion.
-
Question 2: The conversion of 5,7-Dimethyl-1-tetralone to the dihydronaphthalene intermediate is inefficient. Why?
This step typically involves forming a ketal with a diol (like 2,4-pentanediol) followed by acid-catalyzed elimination.[6][7] The equilibrium must be driven towards the product.
Possible Causes and Solutions:
-
Inefficient Water Removal: The reaction is a dehydration and is reversible. Failure to remove the water byproduct will prevent the reaction from reaching completion.
-
Catalyst Degradation: The acid catalyst (typically p-toluenesulfonic acid, p-TsOH) can degrade or become ineffective if the reaction is run for excessively long periods at high temperatures.
-
Solution: Use a fresh, anhydrous grade of p-TsOH. Monitor the reaction by TLC and stop heating once the starting material is consumed to prevent charring or side-product formation.
-
Question 3: The epoxidation of the dihydronaphthalene intermediate gives low yields or a complex mixture of products. What's happening?
Epoxidation of the electron-rich double bond is generally efficient but can be complicated by the stability of the product and potential for overreaction.
Possible Causes and Solutions:
-
Epoxide Instability: The resulting epoxide can be sensitive to acidic impurities or prolonged heating, leading to premature rearrangement or decomposition.
-
Solution: Perform the epoxidation at low temperatures (0 °C to room temperature). Use a buffered epoxidizing agent, such as m-CPBA with a phosphate buffer, to neutralize acidic byproducts. The crude epoxide is often best used directly in the next step without extensive purification.[6][7] An attempt to purify the epoxide by column chromatography may lead to decomposition.[8]
-
-
Competing Reactions: If the epoxidizing agent is not selective or if reaction conditions are too harsh, other parts of the molecule could be oxidized.
-
Solution: Use a highly selective reagent like m-chloroperbenzoic acid (m-CPBA). Add the reagent slowly to a cooled solution of the dihydronaphthalene to maintain control over the reaction exotherm.
-
Question 4: The final acid-catalyzed rearrangement of the epoxide to this compound is low-yielding. How can I improve this?
This is the critical, product-forming step. The yield is highly dependent on controlling the carbocation rearrangement pathway.
Possible Causes and Solutions:
-
Formation of Undesired Products: Acid catalysis can lead to a mixture of rearranged products, including the formation of aldehydes or other ketones. The desired 2-tetralone is formed via a specific hydride shift.
-
Solution: The choice and concentration of the acid are critical. A common method is to reflux the crude epoxide in a solution of dilute sulfuric acid in ethanol.[6] This protic solvent can help stabilize intermediates. Monitor the reaction closely by TLC to identify the optimal reaction time, preventing further degradation of the desired product.
-
-
Product Instability: 2-Tetralones can be sensitive to both air oxidation and harsh acidic conditions.
-
Solution: Once the reaction is complete, neutralize the acid promptly during workup. It is advisable to perform the workup and subsequent purification under an inert atmosphere (N₂ or Ar) if possible. The purified product should be stored under an inert atmosphere in a freezer.
-
Frequently Asked Questions (FAQs)
-
Q: What is the most common and scalable starting material for this synthesis? A: A practical approach begins with a Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by reduction and intramolecular cyclization to yield 5,7-dimethyl-1-tetralone.[5][9] This precursor is the ideal starting point for the subsequent conversion to the 2-tetralone isomer.
-
Q: Are there alternative synthetic routes I should consider for scalability? A: Yes. One alternative is the direct oxidation of 5,7-dimethyltetralin. However, this often leads to a mixture of 1-tetralone and 1-tetralol, which can be difficult to separate and may offer lower selectivity for the desired ketone.[10][11] Another advanced approach involves the rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes, which can provide direct access to tetralone structures.[12]
-
Q: How can I effectively purify the final this compound product? A: The most reliable method is flash column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/ether) is typically effective. For stubborn impurities, forming a reversible bisulfite addition product can be an excellent purification strategy. The stable, solid adduct can be isolated, washed, and then the pure tetralone can be regenerated by treatment with a base like sodium carbonate.[13]
-
Q: What analytical methods are essential for characterizing the product and intermediates? A: A combination of techniques is required for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the carbon skeleton, substitution pattern, and the position of the carbonyl group.
-
IR Spectroscopy: To identify the characteristic C=O stretch of the ketone (typically around 1705-1715 cm⁻¹ for a 2-tetralone).
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.
-
TLC: Essential for monitoring reaction progress at every stage.
-
-
Q: What are the primary safety concerns during this synthesis? A: Several steps require careful handling:
-
Friedel-Crafts Reaction: AlCl₃ reacts violently with water. The reaction evolves HCl gas, which is corrosive and must be performed in a well-ventilated fume hood with appropriate scrubbing.
-
m-CPBA: This is a potentially explosive oxidizing agent, especially when impure or subjected to shock or friction. Store it refrigerated and handle it with non-metallic spatulas.
-
Solvents: Many solvents used (toluene, ether, dichloromethane) are flammable and/or toxic. Always work in a fume hood and eliminate ignition sources.
-
Key Experimental Protocols & Data
The following protocol details the conversion of 5,7-Dimethyl-1-tetralone to this compound.
Step 1: Synthesis of 5,7-Dimethyl-1,2-dihydronaphthalene (3)
-
To a solution of 5,7-dimethyl-1-tetralone (2 ) (1.21 g, 6.91 mmol) in dry toluene (60 mL), add p-toluenesulfonic acid (35 mg) and 2,4-pentanediol (3 mL, 27.6 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the solution for 48 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, pour it into a 5% sodium bicarbonate solution (50 mL), and extract with toluene.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by distillation to obtain 5,7-dimethyl-1,2-dihydronaphthalene (3 ) as a clear oil.[7]
Step 2: Synthesis of this compound (4)
-
Dissolve the dihydronaphthalene (3 ) from the previous step in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) (1.1 equivalents) in DCM.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove m-chlorobenzoic acid. Wash the filtrate with a sodium bicarbonate solution, then brine.
-
Dry the organic layer over MgSO₄, filter, and carefully evaporate the solvent. The resulting crude epoxide should be used immediately.
-
Dissolve the crude epoxide in ethanol (2 mL) and add 10% sulfuric acid (2 mL).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction, dilute with water, and extract with ether.
-
Wash the combined organic extracts, dry, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield this compound (4 ).[6]
Data Summary Table
| Step | Key Reagents | Temp. | Time | Typical Yield | Notes |
| 1 | 5,7-Dimethyl-1-tetralone, p-TsOH, 2,4-Pentanediol, Toluene | Reflux | 48 h | ~90% | Dean-Stark trap is essential for water removal. |
| 2a | Dihydronaphthalene, m-CPBA, DCM | 0°C to RT | 12-16 h | ~Crude | Epoxide is unstable; use immediately. |
| 2b | Crude Epoxide, H₂SO₄, Ethanol | Reflux | 3 h | ~40-50% (from dihydronaphthalene) | Monitor carefully to prevent product degradation. |
Troubleshooting Logic Flow
This diagram illustrates a decision-making process for troubleshooting the critical epoxide rearrangement step.
Caption: Decision tree for diagnosing low yields in the final step.
References
- BenchChem. Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. Accessed January 2026.
-
Wikipedia. 1-Tetralone. Accessed January 2026. [Link]
- BenchChem. Optimizing reaction conditions for the synthesis of 2-Methyl-1-tetralone. Accessed January 2026.
- Globe Thesis. Study On The Oxidation Of Tetralin. Published October 16, 2023.
- American Chemical Society. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Published December 22, 2025.
- CLEMMENSEN REDUCTION. Accessed January 2026.
- Banerjee, A. K., et al. Alternative Route for the Synthesis of 6-Methoxy-5-methyl-a-tetralone and 6-Methoxy-2,5-dimethyl-a-tetralone.
-
YouTube. Clemmensen Reduction of Aldehydes & Ketones. Published April 29, 2023. [Link]
- ResearchGate. Experimental setup for tetralin oxidation by molecular oxygen. Accessed January 2026.
- ResearchGate.
- Vera, W. J., & Banerjee, A. K. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC 2009 (xi) 228-234.
-
Wikipedia. Clemmensen reduction. Accessed January 2026. [Link]
-
Organic Syntheses. β-TETRALONE. Accessed January 2026. [Link]
-
Organic Syntheses. α-TETRALONE. Accessed January 2026. [Link]
- Friedel-Crafts Acyl
- Juniper Publishers. The Clemmensen Reduction. Published April 16, 2024.
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Accessed January 2026.
- ResearchGate. A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Published August 6, 2025.
- Patsnap. Synthesis method of 5-methoxy-2-tetralone. Accessed January 2026.
-
PrepChem.com. Synthesis of 5-Methoxy-2-tetralone. Accessed January 2026. [Link]
- University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Accessed January 2026.
-
Taylor & Francis Online. A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Published August 17, 2006. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Accessed January 2026. [Link]
- Taylor & Francis Online. Alternative Route for the Synthesis of 6‐Methoxy‐5‐methyl‐α‐tetralone and 6‐Methoxy‐2,5‐dimethyl‐α‐tetralone. Accessed January 2026.
- The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Accessed January 2026.
- ResearchGate. An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Published August 9, 2025.
-
Organic Chemistry Portal. Tetralone synthesis. Accessed January 2026. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Published October 15, 2020. [Link]
- Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Accessed January 2026.
- Organic Syntheses. α-TETRALONE. Accessed January 2026.
- MedCrave online. A concise approach for the synthesis of 6-methoxy-2-tetralone. Published February 19, 2018.
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Accessed January 2026. [Link]
-
Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%). Accessed January 2026. [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 11. globethesis.com [globethesis.com]
- 12. Tetralone synthesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5,7-Dimethyl-2-tetralone
Welcome to the technical support center for 5,7-Dimethyl-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information on the stability and storage of this compound, presented in a practical question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Based on the general stability of tetralone compounds, storage at 2-8°C is recommended to minimize degradation. For extended periods, storage at -20°C is advisable. The container should be flushed with an inert gas like argon or nitrogen to prevent oxidation. A safety data sheet for a similar compound, 6-methoxy-1-tetralone, recommends keeping it in a dry, cool, and well-ventilated place with the container tightly closed[1].
How should I handle this compound for daily laboratory use?
For routine use, it is advisable to prepare aliquots of your main stock to avoid repeated freeze-thaw cycles and exposure of the entire stock to atmospheric conditions. Allow the aliquot to warm to room temperature before opening to prevent condensation of moisture into the compound. Handle the compound in a well-ventilated area or a chemical fume hood.
What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents. For analytical purposes and reaction chemistry, solvents like methanol, ethanol, acetone, and dichloromethane are commonly used. The choice of solvent will depend on the specific application.
Is this compound sensitive to light or air?
Yes, like many organic compounds with a ketone functional group and benzylic protons, this compound can be sensitive to both light and air (oxygen). Photo-oxidation can occur, leading to the formation of degradation products. It is crucial to store the compound in an amber-colored vial or a container protected from light. The presence of oxygen can lead to oxidative degradation, particularly at elevated temperatures.
Troubleshooting Guide
Issue 1: I observe a change in the color of my this compound sample, which was initially a white to off-white solid.
A change in color, such as turning yellow or brown, is a common indicator of degradation. This is likely due to oxidation or polymerization. If you observe a color change, it is recommended to assess the purity of the compound before proceeding with your experiments. A simple Thin Layer Chromatography (TLC) analysis can often reveal the presence of impurities.
Issue 2: My experimental results are inconsistent, and I suspect the integrity of my this compound.
Inconsistent results can often be traced back to the degradation of a starting material. If you suspect your this compound has degraded, you should verify its purity. You can use High-Performance Liquid Chromatography (HPLC) for a quantitative assessment or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of unexpected signals corresponding to degradation products.
Issue 3: I see particulate matter or cloudiness in my stock solution of this compound.
The formation of particulate matter or cloudiness in a solution that was previously clear can indicate several issues:
-
Degradation: The compound may have degraded into less soluble products.
-
Polymerization: Some tetralones can undergo self-condensation or polymerization over time.
-
Contamination: The solution may have been contaminated.
It is recommended to filter the solution and re-analyze the purity of the soluble portion. If significant degradation is confirmed, the stock solution should be discarded and a fresh one prepared from a pure solid sample.
Protocols for Stability Assessment
To ensure the integrity of your this compound, you can perform the following analytical tests.
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This is a quick and simple method to qualitatively assess the purity of your sample.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A common mobile phase for tetralones is a mixture of hexane and acetone (e.g., 3:1 v/v)[2]. The ratio can be adjusted to achieve optimal separation.
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ceric sulfate)
Procedure:
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The main spot of this compound should be clearly visible.
-
If desired, further visualize by staining.
-
The presence of additional spots indicates impurities or degradation products.
Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more accurate and quantitative measure of purity.
Instrumentation and Conditions (Adapted from methods for similar compounds[3][4]):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point[3][4].
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% trifluoroacetic acid (TFA), can be effective. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: Gradient to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms. The purity of your sample can be determined by the area percentage of the main peak. The appearance of new peaks over time in stability studies indicates degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Temperature | Room Temperature (in a desiccator) or 2-8°C | -20°C |
| Atmosphere | Tightly sealed container | Under inert gas (Argon or Nitrogen) |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial) |
Visualizations
Chemical Structure
Caption: A simplified potential degradation pathway via oxidation.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study.
References
-
Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. PMC - PubMed Central. [Link]
-
5,7-DIMETHYL-1-TETRALONE. gsrs. [Link]
-
Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography. Oxford Academic. [Link]
-
A Validated LCMethod for Separation and Determination of Tetralone-4-O-β-D-Glucopyranoside and 4-Hydroxy-α-Tetralonein Ammannia multiflora. ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting 5,7-Dimethyl-2-tetralone NMR Spectra
Welcome to the technical support guide for the analysis of 5,7-Dimethyl-2-tetralone via Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during spectral acquisition and interpretation. Here, we provide expert-driven insights in a direct question-and-answer format to help you achieve high-quality, reliable data.
Frequently Asked Questions: Establishing a Baseline
Before troubleshooting, it's crucial to know what a high-quality spectrum of this compound should look like.
Q1: What is the expected ¹H NMR spectrum for this compound?
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, you should expect to see five distinct signals corresponding to the aromatic protons, the three sets of aliphatic protons, and the two methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
Aromatic Protons (H-6, H-8): These protons are on the substituted aromatic ring. They will appear as two singlets in the downfield region (typically ~6.8-7.2 ppm) because they are not adjacent to other protons, thus showing no splitting.
-
Aliphatic Protons (H-1, H-3, H-4): The tetralone core contains three sets of methylene (CH₂) groups.
-
The protons at the C-1 position are adjacent to the aromatic ring and will likely appear as a singlet or a narrow multiplet around 3.5 ppm.
-
The protons at the C-3 position are adjacent to the C-4 methylene group and will appear as a triplet around 2.5 ppm.
-
The protons at the C-4 position are adjacent to the C-3 methylene group and will appear as a triplet around 3.0 ppm.
-
-
Methyl Protons (5-CH₃, 7-CH₃): The two methyl groups are chemically equivalent and attached to the aromatic ring. They will appear as a single sharp singlet, integrating to 6 protons, typically in the upfield region around 2.2-2.4 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6, H-8 | ~6.9 - 7.1 | Singlet (s) | 2H |
| H-1 | ~3.5 | Singlet (s) | 2H |
| H-4 | ~3.0 | Triplet (t) | 2H |
| H-3 | ~2.5 | Triplet (t) | 2H |
| 5-CH₃, 7-CH₃ | ~2.3 | Singlet (s) | 6H |
Q2: What are the expected ¹³C NMR chemical shifts for this compound?
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, due to molecular symmetry, we expect to see 8 distinct signals.
-
Carbonyl Carbon (C-2): This is the most deshielded carbon and will appear far downfield, typically above 200 ppm.[1][2]
-
Aromatic Carbons: There are six aromatic carbons, but due to symmetry, they will produce four signals. The quaternary carbons (C-4a, C-5, C-7, C-8a) will have different shifts from the protonated carbons (C-6, C-8). These signals typically fall between 125-150 ppm.[2]
-
Aliphatic Carbons (C-1, C-3, C-4): These sp³ hybridized carbons will appear in the upfield region of the spectrum, generally between 20-50 ppm.[1]
-
Methyl Carbons (5-CH₃, 7-CH₃): The carbons of the two methyl groups are equivalent and will appear as a single signal in the most upfield region, typically around 20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | > 205 |
| C-4a, C-8a | ~135 - 145 |
| C-5, C-7 | ~130 - 140 |
| C-6, C-8 | ~125 - 130 |
| C-1 | ~45 - 55 |
| C-3 | ~35 - 45 |
| C-4 | ~25 - 35 |
| 5-CH₃, 7-CH₃ | ~20 - 25 |
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your analysis.
Category 1: Sample Preparation & Quality
The quality of your NMR sample is the single most important factor for obtaining a good spectrum.[3]
Q: My spectral lines are broad, and the baseline is rolling or distorted. What's the cause?
A: This is a classic symptom of poor magnetic field homogeneity around your sample, a problem known as "poor shimming." Several factors can cause this:
-
Insoluble Particulates: Your sample must be completely dissolved to form a homogeneous solution.[4][5] Any suspended solids will disrupt the magnetic field.
-
Solution: Visually inspect your sample vial before transferring to the NMR tube. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
-
Incorrect Sample Volume: The sample height in a standard 5 mm tube should be between 4-5 cm (0.6-0.7 mL).[4] Too little or too much solvent prevents the spectrometer's shimming coils from effectively creating a uniform magnetic field.
-
Paramagnetic Impurities: The presence of paramagnetic materials (like dissolved oxygen or metal ions) can cause significant line broadening.[4][5]
-
Solution: If you suspect paramagnetic metals from a catalyst, try filtering the sample through a short pad of silica or celite. To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the tube.
-
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines and making shimming difficult.[5]
-
Solution: For a typical small molecule like this compound on a modern spectrometer, 5-15 mg is usually sufficient for ¹H NMR, while 25-75 mg may be needed for ¹³C NMR.[5] If lines are broad, try diluting your sample.
-
Caption: Workflow for NMR sample preparation and initial troubleshooting.
Q: I see unexpected peaks in my spectrum. What are they?
A: Extraneous peaks are almost always due to impurities. Identifying the source is key.
-
Residual Solvents: The most common impurities are residual solvents from the synthesis or purification steps.
-
Solution: Check your sample's history. Common culprits include ethyl acetate, dichloromethane, acetone, and hexanes. Compare the unknown peaks to a table of common solvent shifts. For example, residual acetone often appears as a singlet around 2.17 ppm in CDCl₃.[6] Stubborn solvents like ethyl acetate can sometimes be removed by dissolving the sample in dichloromethane and re-evaporating; this process can be repeated a few times.[6]
-
-
Water: Deuterated solvents can absorb atmospheric moisture.[7] Water appears as a broad singlet, typically around 1.56 ppm in CDCl₃.
-
Solution: Use fresh or properly stored deuterated solvents. You can confirm a water peak by adding a drop of D₂O to your sample, shaking it, and re-acquiring the spectrum. The H₂O peak will disappear or significantly diminish due to proton exchange.[6]
-
-
Starting Materials or Byproducts: If the synthesis of this compound was incomplete or produced side-products, their signals will appear. For example, if the synthesis started from a 1,3-dimethylbenzene derivative, you might see signals corresponding to that precursor.
-
Solution: Review the synthetic route and obtain NMR spectra of the starting materials to compare with your product spectrum.
-
Table 3: Common NMR Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet (s) |
| Dichloromethane | 5.30 | Singlet (s) |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Hexane | 0.88, 1.26 | Multiplets |
| Water | 1.56 | Broad (br s) |
Category 2: Data Acquisition & Processing
Proper instrument setup and data processing are essential for a clean, interpretable spectrum.
Q: My peaks are distorted, with parts dipping below the baseline. How do I fix this?
A: This is a phasing issue. The raw NMR signal (the Free Induction Decay or FID) is a complex waveform that must be mathematically processed (via Fourier Transform) into the frequency-domain spectrum you interpret.[8] Phase errors, which can arise from instrumental delays, cause the peaks to have an improper shape, mixing absorption and dispersion modes.[9][10]
-
Solution: Manual Phase Correction. While automatic phasing often works, it can fail, especially with low signal-to-noise.[11] Manual correction is a two-step process:
-
Zero-Order Correction (ph0): This applies a constant phase correction across the entire spectrum. Adjust this parameter using a large peak on one side of the spectrum until its base is flat and symmetrical.[11]
-
First-Order Correction (ph1): This applies a frequency-dependent correction. After setting the zero-order phase, use a peak on the opposite side of the spectrum to adjust this parameter until its baseline is also flat.[11] You may need to iterate between the two adjustments for a perfect result.
-
Q: I see small, symmetrical peaks on either side of my large signals. What are these?
A: These are "spinning sidebands." They are artifacts that arise when the sample tube is spinning in a magnetic field that is not perfectly homogeneous in the transverse (X, Y) planes.[7][12]
-
Solution:
-
Improve Shimming: The primary solution is to improve the shimming, specifically the X, Y, and other non-spinning shims.[12]
-
Check NMR Tube: Use high-quality, unscratched NMR tubes. A distorted or imperfectly cylindrical tube will always produce spinning sidebands.[12]
-
Reduce Spin Rate: Sometimes, reducing the spinning rate can minimize the intensity of these artifacts, though improving the shims is the better solution.
-
Detailed Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol outlines the best practices for preparing a high-quality sample of this compound.
-
Weigh the Sample: Accurately weigh 5-15 mg of your purified this compound into a clean, dry vial.[5]
-
Add Solvent: Using a clean glass pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Ensure Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect against a light source to confirm there is no suspended particulate matter.[4]
-
Filter (If Necessary): If any solids remain, prepare a filter pipette by pushing a small piece of cotton or glass wool into the constriction of a Pasteur pipette. Use this to transfer the solution to the NMR tube, leaving the solids behind.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the final sample height is between 4 and 5 cm.[4]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube a few times to ensure the solution is well-mixed.
Protocol 2: Manual Phase Correction Workflow
This protocol describes the logical steps for correcting the phase of an acquired spectrum using standard NMR processing software.
Caption: Step-by-step workflow for manual NMR phase correction.
References
- Organomation. (n.d.).
- Iowa State University. (n.d.). NMR Sample Preparation.
- MIT OpenCourseWare. (n.d.). 8.
- University of Wisconsin-Madison. (n.d.).
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Nanalysis. (2022, March 28). NMR data processing: Phase Correction. NMR Blog.
- University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry.
- University of California, Riverside. (n.d.).
- San Diego State University. (n.d.). Common Problems. SDSU NMR Facility.
- Keeler, J. (n.d.).
- Simon, B. (2021, July 9). NMR data processing: Phase correction, Scaling of first point [Video]. YouTube.
- University of Ottawa NMR Facility Blog. (2010, November 18). The Phase of an NMR Spectrum.
- ResearchGate. (n.d.).
- Foroozandeh, M., & Jee, R. T. (n.d.).
- Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.
- Gable, K. (n.d.). ¹³C NMR Chemical Shifts.
- LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. University of Ottawa NMR Facility Blog: The Phase of an NMR Spectrum [u-of-o-nmr-facility.blogspot.com]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Improving the Purity of 5,7-Dimethyl-2-tetralone
Welcome to the technical support center for the purification of 5,7-Dimethyl-2-tetralone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the scientific rationale behind each step, ensuring you can make informed decisions to achieve the desired purity for your samples.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in crude this compound samples typically originate from starting materials, by-products of the synthesis, or degradation products.[1] Common synthetic routes, such as those involving Friedel-Crafts reactions, can lead to regioisomers and unreacted starting materials.[2] For instance, if synthesized from 5,8-dimethyl-1-tetralone, the starting material itself could be a significant impurity.[3] Other potential impurities include solvents used in the reaction and workup, as well as oxidation or polymerization by-products.
Q2: What is the first step I should take to assess the purity of my sample?
A2: Before attempting any purification, it is crucial to determine the initial purity and identify the major impurities. A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying the structures of impurities if they are present in sufficient quantities.[6]
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification techniques for tetralone derivatives are recrystallization and column chromatography.[7][8][9] For volatile impurities or if the compound is thermally stable, distillation under reduced pressure can also be an option.[10] A specialized technique for separating ketones like this compound from other organic compounds is bisulfite extraction, which relies on the reversible formation of a charged adduct.[11][12]
Q4: How do I choose between recrystallization and column chromatography?
A4: The choice depends on the nature and quantity of the impurities, as well as the amount of sample you need to purify.
-
Recrystallization is ideal for removing small amounts of impurities from a relatively large amount of solid material, especially if the impurities have different solubility profiles from the desired product.[13][14] It is often a more scalable and cost-effective method.
-
Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.[7] It offers higher resolution but is generally more time-consuming and uses larger quantities of solvents.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of this compound.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds by dissolving the impure solid in a hot solvent and allowing the pure compound to crystallize upon cooling.[13]
Problem 1: My compound will not dissolve in the hot solvent.
-
Cause: The solvent may be inappropriate for your compound, or you may not be using a sufficient volume of it.
-
Solution:
-
Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[14] Test small amounts of your sample in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, and mixtures thereof) to find the optimal one.[15]
-
Increase Solvent Volume: Add the hot solvent in small portions to the crude material with continuous stirring and heating until the solid just dissolves.[16] Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or crystallization may be slow to initiate.
-
Solution:
-
Induce Crystallization:
-
Concentrate the Solution: If induction techniques fail, it is likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[15]
-
Problem 3: The recrystallized product is still impure.
-
Cause: The chosen solvent may not be effective at separating the impurity, or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Re-evaluate Solvent Choice: The impurity may have a similar solubility profile in the chosen solvent. A different solvent or a mixed solvent system might be necessary.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
Second Recrystallization: If impurities persist, a second recrystallization step may be required to achieve the desired purity.[15]
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale trials, identify a solvent that dissolves this compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring on a hot plate until the solid dissolves completely.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
B. Column Chromatography Troubleshooting
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[7]
Problem 1: Poor separation of spots on TLC, leading to co-elution from the column.
-
Cause: The solvent system (mobile phase) is not optimized for your mixture.
-
Solution:
-
Systematic Solvent Screening: Develop an appropriate solvent system using TLC. The ideal system should give your product a Retention Factor (Rf) of approximately 0.3-0.4 and show good separation from all impurities.
-
Solvent Polarity Gradient: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] Test various ratios to find the optimal separation.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the column, or the compound is irreversibly adsorbed to the stationary phase. The acidity of silica gel can sometimes cause issues with ketones.[17]
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent to increase its strength and facilitate the elution of your compound.
-
Change Stationary Phase: If increasing solvent polarity doesn't work or leads to the elution of all components together, consider using a different stationary phase, such as neutral alumina, which may have different adsorption properties.[7]
-
Problem 3: The compound appears to be degrading on the column.
-
Cause: Some compounds are sensitive to the acidic nature of standard silica gel.[17]
-
Solution:
-
Use Deactivated Silica: Treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the eluent to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica gel.
-
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Determine the optimal eluent composition by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
C. Purity Analysis Troubleshooting
Problem: HPLC or GC-MS analysis shows persistent impurities even after purification.
-
Cause: The impurity may be an isomer with very similar properties, or it may have co-eluted during chromatography or co-precipitated during recrystallization.
-
Solution:
-
Optimize Analytical Method: Ensure your HPLC or GC method is optimized for the separation of your compound from potential isomers. This may involve changing the column, mobile phase, or temperature program.[18]
-
Alternative Purification Technique: If one method fails to remove an impurity, try a different one. For example, if recrystallization was unsuccessful, attempt column chromatography, or vice versa.
-
Consider Bisulfite Extraction: For stubborn non-ketonic impurities, a liquid-liquid extraction using a saturated sodium bisulfite solution can be a highly effective method for selectively isolating the ketone.[11][12][19]
-
III. Visualization of Workflows
Purification Decision Workflow
This diagram outlines the decision-making process for selecting a purification method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
This workflow provides a logical path for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
IV. Quantitative Data Summary
Table 1: Purity Analysis Techniques
| Technique | Information Provided | Typical Application |
| TLC | Qualitative assessment of purity and number of components. | Quick check of reaction progress and fraction analysis. |
| HPLC | Quantitative purity determination and separation of non-volatile compounds.[4] | Final purity assessment and quality control. |
| GC-MS | Quantitative purity and identification of volatile components by mass.[20][21] | Analysis of volatile impurities and final product identity. |
| NMR | Structural elucidation of the main compound and impurities.[6] | Confirmation of structure and identification of major impurities. |
Table 2: Common Solvents for Purification
| Purification Method | Solvent Examples | Rationale for Selection |
| Recrystallization | Ethanol, Methanol, Acetone, Ethyl Acetate/Hexanes | High solubility at elevated temperatures and low solubility at room/cold temperatures.[15] |
| Column Chromatography | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane | Provides a polarity gradient to effectively separate compounds with different polarities on a solid stationary phase.[7] |
V. References
-
Basha, A. et al. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Taylor & Francis Online. Available at: [Link]
-
Brindle, C. S. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
JoVE. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube. Available at: [Link]
-
Brindle, C. S. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]
-
Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%). Available at: [Link]
-
Saha, M. et al. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkat USA. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
-
ArtMolecule. Impurities and Degradation products. Available at: [Link]
-
Google Patents. (2009). CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Available at:
-
Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]
-
ResearchGate. (2000). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8-Dimethyldihydronapthalene. Available at: [Link]
-
NIH. (2013). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Available at: [Link]
-
ResearchGate. GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... Available at: [Link]
-
IJSDR. (2018). Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. Available at: [Link]
-
Organic Syntheses. α-TETRALONE. Available at: [Link]
-
NIH. (2017). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Available at: [Link]
-
PrepChem.com. Synthesis of 5-Methoxy-2-tetralone. Available at: [Link]
-
Karbala International Journal of Modern Science. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Available at: [Link]
-
ResearchGate. Additional file 1. Available at: [Link]
-
NIH. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Available at: [Link]
-
PubMed. (2011). Comprehensive two-dimensional GC (GCxGC) qMS analysis of tetrachloronaphthalenes in Halowax formulations. Available at: [Link]
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Comprehensive two-dimensional GC (GCxGC) qMS analysis of tetrachloronaphthalenes in Halowax formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
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- 21. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
Validation & Comparative
A Comparative Guide for Researchers: 5,7-Dimethyl-2-tetralone vs. 5,8-Dimethyl-2-tetralone
Introduction to Dimethyl-2-tetralone Isomers
The tetralone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The strategic placement of functional groups on this bicyclic framework allows for the fine-tuning of a molecule's biological activity. Dimethyl-2-tetralones, as intermediates, offer a platform for further chemical elaboration. The seemingly subtle shift of a methyl group from the 7-position to the 8-position can influence the molecule's electronic properties, reactivity, and ultimately, its interaction with biological targets. This guide aims to elucidate these differences to aid researchers in selecting the appropriate building block for their specific synthetic and drug discovery endeavors.
Comparative Physicochemical Properties
The positioning of the methyl groups on the aromatic ring is expected to induce subtle but meaningful differences in the physicochemical properties of the two isomers. A summary of these properties is presented below. It is important to note that some of the data for 5,7-dimethyl-2-tetralone is based on predictions due to the limited availability of experimental data in the literature.
| Property | This compound | 5,8-Dimethyl-2-tetralone |
| Molecular Formula | C₁₂H₁₄O | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol | 174.24 g/mol |
| Appearance | Predicted to be a solid or oil | Oil |
| Boiling Point | Predicted: ~302 °C at 760 mmHg | Not explicitly reported, but likely similar to the 5,7-isomer |
| Calculated LogP | 2.36 | Not explicitly calculated, but expected to be similar |
| Polar Surface Area | 17.07 Ų | 17.07 Ų |
The similarity in their molecular formula and weight results in comparable overall physical properties. However, the different substitution patterns on the aromatic ring will lead to distinct spectroscopic signatures, which are crucial for their identification and characterization.
Synthesis and Reactivity: A Comparative Overview
The synthetic routes to these isomers, while employing similar fundamental reactions, differ in their starting materials, reflecting the challenge of directing substitution patterns on the aromatic ring.
Synthesis of 5,8-Dimethyl-2-tetralone
An established synthesis for 5,8-dimethyl-2-tetralone starts from 5,8-dimethyl-1-tetralone. The key steps involve the conversion to an unsaturated derivative, followed by epoxidation and subsequent acid-catalyzed hydrolysis to yield the desired 2-tetralone.[3]
Proposed Synthesis of this compound
The choice of starting material, 3,5-dimethylanisole, is crucial for establishing the desired 5,7-dimethyl substitution pattern. The reactivity of these isomers in subsequent reactions will be influenced by the steric and electronic effects of the methyl groups. The 5,8-isomer, with methyl groups flanking the fused ring system, may exhibit greater steric hindrance in reactions involving the aromatic ring compared to the 5,7-isomer.
Spectroscopic Analysis: Differentiating the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these two isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.
¹H NMR Spectroscopy
-
5,8-Dimethyl-2-tetralone: The ¹H NMR spectrum is expected to show two singlets for the two aromatic protons, which are chemically equivalent due to the symmetry of the substitution pattern. The two methyl groups will also likely appear as distinct singlets.
-
This compound: The ¹H NMR spectrum will be more complex. It is expected to show two distinct signals for the two non-equivalent aromatic protons, likely as singlets or narrow doublets depending on long-range coupling. The two methyl groups will also appear as two separate singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show clear differences. The number and chemical shifts of the aromatic carbon signals will be indicative of the substitution pattern. For 5,8-dimethyl-2-tetralone, a higher degree of symmetry will result in fewer signals in the aromatic region compared to the less symmetrical 5,7-isomer.
Experimental Protocols
Synthesis of 5,8-Dimethyl-2-tetralone[3]
Step 1: Synthesis of 5,8-Dimethyl-1,2-dihydronaphthalene
-
A solution of 5,8-dimethyl-1-tetralone (1.21 g, 6.91 mmol), p-toluenesulfonic acid (35 mg), and 2,4-pentanediol (3 mL, 27.6 mmol) in dry toluene (60 mL) is refluxed in a Dean-Stark water separator for 48 hours.
-
The reaction mixture is cooled to room temperature, poured into a dilute sodium bicarbonate solution (50 mL, 5%), and extracted with toluene.
-
The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by distillation to afford 5,8-dimethyl-1,2-dihydronaphthalene as an oil.
Step 2: Synthesis of 5,8-Dimethyl-2-tetralone
-
To a solution of m-chloroperbenzoic acid (m-CPBA) (6.39 g, 28.5 mmol) in dichloromethane (70 mL), cooled to 0-5 °C, is added dropwise a solution of 5,8-dimethyl-1,2-dihydronaphthalene (3.09 g, 18.9 mmol) in dichloromethane (20 mL).
-
The resulting mixture is stirred at 0-5 °C for 6 hours and then filtered.
-
The filtrate is washed with a dilute sodium hydroxide solution (50 mL, 10%), dried, and evaporated to yield an oil.
-
The oil is dissolved in ethanol (25 mL), treated with aqueous sulfuric acid (25 mL, 60%), and heated at 60 °C for 3 hours.
-
The dark brown solution is diluted with water and extracted with ether.
-
The ethereal extract is washed, dried, and concentrated. The crude product is purified by column chromatography to give 5,8-dimethyl-2-tetralone.
Proposed Synthesis of this compound
Step 1: Friedel-Crafts Acylation of 3,5-Dimethylanisole
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.
-
To this mixture, add a solution of 3,5-dimethylanisole in the same solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude β-(aroyl)propionic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and the crude β-(aroyl)propionic acid from the previous step.
-
Reflux the mixture vigorously for several hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, dry, and concentrate to yield the γ-(aryl)butyric acid.
Step 3: Intramolecular Cyclization
-
Treat the γ-(aryl)butyric acid with a strong acid catalyst such as polyphosphoric acid (PPA) or liquid hydrogen fluoride.
-
Heat the mixture at an elevated temperature for a specified time to effect cyclization.
-
Cool the reaction mixture and pour it onto ice.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography or distillation to obtain 5,7-dimethyl-2-methoxytetralin.
Step 4: Demethylation and Oxidation
-
Cleave the methyl ether using a reagent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
-
Oxidize the resulting tetralol to the corresponding tetralone using a suitable oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
-
Purify the final product, this compound, by column chromatography.
Potential Applications in Drug Discovery
The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Derivatives of tetralones have shown a wide range of biological activities, including anticancer, antibacterial, and central nervous system effects.[1]
The specific substitution pattern of the dimethyl-2-tetralone isomers can be expected to influence their biological activity. For instance, the position of the methyl groups can affect the molecule's ability to fit into the binding pocket of a target protein and can also influence its metabolic stability. While no specific biological activity has been reported for this compound or 5,8-dimethyl-2-tetralone, their value lies in their potential as intermediates for the synthesis of more complex molecules with desired pharmacological profiles. Researchers can utilize these building blocks to explore structure-activity relationships (SAR) in their drug discovery programs.
Conclusion
This compound and 5,8-dimethyl-2-tetralone represent two valuable, yet distinct, building blocks for synthetic and medicinal chemistry. While the synthesis of the 5,8-isomer is well-documented, the synthesis of the 5,7-isomer, though achievable through established chemical transformations, lacks a dedicated literature procedure. The key differentiator between these isomers lies in their substitution pattern, which will manifest in their spectroscopic properties and potentially in their biological activity when incorporated into larger molecules. This guide provides a foundational understanding of these differences, enabling researchers to make informed decisions in their synthetic strategies and drug discovery efforts. Further experimental investigation into the synthesis and properties of this compound is warranted to fully unlock its potential as a versatile chemical intermediate.
References
-
Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2308. [Link]
-
Sheng, J., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]
-
ResearchGate. (n.d.). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF. Retrieved from [Link]
- Mane, R. B., & Kadam, A. J. (1999). Synthesis of 5, 8-dimethyl-2-teh-alone, an intermediate for occidol. Journal of the Indian Chemical Society, 76(11), 543-544.
- Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes.
-
Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-15. [Link]
Sources
- 1. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5,7-Dimethyl-2-tetralone Analogs: A Research Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile platform for structural modification, enabling the fine-tuning of pharmacological properties. While extensive research has explored the therapeutic potential of various substituted tetralones, the specific class of 5,7-dimethyl-2-tetralone analogs remains a largely uncharted territory. This guide provides a comprehensive comparative analysis of the known biological activities of structurally related tetralone derivatives and outlines a detailed research framework for the synthesis and biological evaluation of novel this compound analogs. By leveraging established synthetic methodologies and bioassay protocols, we aim to unlock the therapeutic potential of this unexplored chemical space.
The Tetralone Scaffold: A Foundation for Diverse Bioactivities
The tetralone core, a bicyclic aromatic ketone, is a recurring motif in a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological effects, including but not limited to:
-
Anticancer Activity: Many tetralone derivatives have been reported to exhibit potent cytotoxicity against various cancer cell lines.[3][4] The mechanisms often involve the inhibition of critical cellular processes or the induction of apoptosis.
-
Antimicrobial Activity: The tetralone structure has been successfully incorporated into novel antibacterial and antifungal agents.[5][6][7][8] These compounds can overcome drug resistance and show efficacy against a range of pathogens.
-
Neuroprotective and CNS Effects: Certain tetralone analogs have shown promise in the context of neurodegenerative diseases by targeting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).[9][10]
-
Anti-inflammatory Activity: The anti-inflammatory properties of some tetralone derivatives have also been documented.
The specific substitution pattern on the tetralone ring system plays a crucial role in determining the type and potency of the biological activity. This structure-activity relationship (SAR) is a key focus of medicinal chemistry efforts in this area.
Comparative Analysis of Biologically Active Tetralone Analogs
While direct biological data for this compound analogs is scarce in the public domain, we can infer potential activities by examining structurally related compounds. The following table summarizes the reported biological activities of various tetralone derivatives, providing a basis for comparison and hypothesis generation for the this compound series.
| Compound Class | Biological Activity | Key Findings |
| C7-Substituted α-Tetralones | Monoamine Oxidase (MAO) Inhibition | Arylalkyloxy substitution at the C7 position leads to potent and selective MAO-B inhibitors with IC50 values in the submicromolar range.[10] |
| Aminoguanidine-Tetralone Derivatives | Antibacterial | Exhibit significant activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus. The most active compounds show MIC values as low as 0.5 µg/mL.[5] |
| α,β-Unsaturated Carbonyl-based Tetralones | Neuroprotective (Alzheimer's Disease) | Multifunctional agents with potent inhibitory activity against MAO-B, AChE, and self-induced Aβ1-42 aggregation.[9] |
| Benzylidene-3,4-dihydronaphthalen-1-ones | Cytotoxicity | Show considerable cytotoxic activity against various cancer cell lines (K562, HT-29, MCF-7) with IC50 values in the low micromolar range.[4] |
| α-Aryl-α-tetralone Derivatives | Antiviral (Hepatitis C Virus) | Demonstrate potent and selective in-vitro activity against HCV replicon reporter cells.[11] |
Proposed Research Framework for this compound Analogs
The lack of data on this compound analogs presents a compelling opportunity for novel drug discovery. We propose a systematic approach to synthesize and evaluate a library of these compounds to elucidate their biological potential.
Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold can be approached through a multi-step sequence, likely starting from the commercially available 5,7-dimethyl-1-tetralone.[12][13][14] A plausible synthetic route, adapted from the synthesis of its 5,8-dimethyl isomer, is outlined below.[1]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reduction of 5,7-Dimethyl-1-tetralone: To a solution of 5,7-dimethyl-1-tetralone in ethanol, add sodium borohydride portion-wise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate.
-
Dehydration: Dissolve the resulting alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap to remove water. After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Epoxidation: Dissolve the dihydronaphthalene intermediate in dichloromethane and add m-chloroperoxybenzoic acid (m-CPBA) at 0°C. Stir the reaction at room temperature until complete.
-
Rearrangement: Treat the crude epoxide with dilute aqueous sulfuric acid and heat to induce rearrangement to the desired this compound. Purify the final product by column chromatography.
Analog Library Design and Synthesis
With the core scaffold in hand, a library of analogs can be generated by introducing diverse substituents at various positions. The C1 and C3 positions of the 2-tetralone are particularly amenable to modification.
Caption: General strategies for the synthesis of this compound analogs.
Biological Evaluation: A Multi-pronged Approach
Based on the activities of other tetralone derivatives, we propose screening the synthesized analogs in a panel of in vitro assays to identify lead compounds.
1. Anticancer Activity Screening
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines, including but not limited to:
-
MCF-7 (breast adenocarcinoma)
-
A549 (lung carcinoma)
-
HCT116 (colon carcinoma)
-
PC-3 (prostate carcinoma)
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
2. Antimicrobial Activity Screening
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Microorganisms: A panel of clinically relevant bacteria and fungi, including:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
-
Candida albicans (Fungus)
-
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in appropriate broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (temperature and time).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
3. Neuroprotective Activity Screening
-
Assay: Inhibition of human monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE).
-
Protocol (MAO inhibition):
-
Use commercially available MAO-A and MAO-B enzyme preparations.
-
Pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Measure the production of the fluorescent product over time using a fluorescence plate reader.
-
Calculate the IC50 values for MAO-A and MAO-B inhibition.
-
-
Protocol (AChE inhibition):
-
Use a modified Ellman's method.
-
Incubate the test compounds with acetylcholinesterase.
-
Add the substrate acetylthiocholine iodide and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.
-
Calculate the IC50 value for AChE inhibition.
-
Structure-Activity Relationship (SAR) Elucidation and Lead Optimization
The data generated from these primary screens will be crucial for establishing the SAR of this compound analogs.
Caption: Iterative process for SAR elucidation and lead optimization.
Key questions to address in the SAR analysis include:
-
What is the influence of the substituent's electronic properties (electron-donating vs. electron-withdrawing) on activity?
-
How does the steric bulk of the substituent affect potency?
-
Are there specific positions on the tetralone ring where substitution is more favorable for a particular biological activity?
The insights gained from this initial SAR study will guide the design and synthesis of second-generation analogs with improved potency and selectivity, ultimately leading to the identification of promising lead compounds for further preclinical development.
Conclusion
The this compound scaffold represents a promising yet underexplored area in drug discovery. By leveraging the wealth of knowledge on the biological activities of other tetralone derivatives and employing established synthetic and screening methodologies, there is a significant opportunity to uncover novel therapeutic agents. The proposed research framework provides a clear and logical path forward for the systematic investigation of these compounds. This endeavor has the potential to yield new lead compounds for the treatment of a range of diseases, from cancer and infectious diseases to neurodegenerative disorders, thereby making a valuable contribution to the field of medicinal chemistry.
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A Comparative Analysis of Tetralone Derivatives: Scaffolds for Next-Generation Therapeutics
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2] Its unique combination of a rigid aromatic ring and a flexible, functionalizable cyclohexanone moiety allows for precise three-dimensional arrangements of pharmacophoric groups, making it an ideal starting point for drug discovery.[3][4] This guide provides a comparative analysis of various tetralone derivatives, offering insights into their synthesis, biological activities, and the experimental methodologies used to evaluate their performance. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold in their own research endeavors.
The Enduring Appeal of the Tetralone Core
The significance of the tetralone framework is underscored by its presence in numerous natural products and clinically successful drugs.[1][5] For instance, it forms a key structural component of the antidepressant sertraline and various alkaloids with antitumor properties.[2][3] The reactivity of the tetralone core lends itself to a multitude of synthetic transformations, enabling the creation of diverse libraries of compounds for high-throughput screening.[6][7] This chemical tractability, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures the continued relevance of tetralone in modern drug discovery.[4]
Comparative Performance Analysis of Tetralone Derivatives
The therapeutic potential of tetralone derivatives spans a remarkable range of applications, from oncology to infectious diseases and central nervous system disorders. This section provides a comparative overview of their performance in these key areas, supported by experimental data.
Anticancer Activity
Tetralone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent antiproliferative activity against various cancer cell lines.[1][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[10]
A notable example involves tetralone-sulfonamide hybrids, which have shown selective anti-breast cancer potential.[10] For instance, specific derivatives have been found to trigger an apoptotic cascade in MCF-7 breast cancer cells, leading to cell cycle arrest at the G2/M phase.[10] Another study highlighted chalcone derivatives of tetralin, which demonstrated significant potency against both cervix (HeLa) and breast (MCF-7) carcinoma cell lines.[9]
| Compound Class | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Tetralin-chalcone derivative (3a) | HeLa (Cervix Carcinoma) | 3.5 | [9] |
| Tetralin-chalcone derivative (3a) | MCF-7 (Breast Carcinoma) | 4.5 | [9] |
| Tetralone-sulfonamide derivative (11) | MCF-7 (Breast Carcinoma) | Induces apoptosis | [10] |
Antimicrobial Properties
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and tetralone derivatives have shown considerable promise in this arena.[11][12] Their broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13]
A recent study focused on novel tetralone derivatives containing an aminoguanidinium moiety, which exhibited significant antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus (MRSA).[12] The most active compound from this series demonstrated rapid bactericidal activity, inducing depolarization and disruption of the bacterial membrane.[12]
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Aminoguanidine-tetralone derivative (2D) | S. aureus ATCC 29213 | 0.5 | [12] |
| Aminoguanidine-tetralone derivative (2D) | MRSA-2 | 1 | [12] |
| Functionalized dihydronaphthalen-1(2H)-ones (2a) | P. aeruginosa | 31.25 | [13] |
| Functionalized dihydronaphthalen-1(2H)-ones (2d) | A. niger | 62.5 | [13] |
Central Nervous System (CNS) Applications
Tetralone derivatives have a well-established role in the development of drugs targeting the central nervous system, most notably as antidepressants and treatments for neurodegenerative diseases.[1][3] Their ability to inhibit monoamine oxidase (MAO) enzymes makes them particularly relevant for conditions like Parkinson's disease and depression.[14][15]
Structure-activity relationship studies have revealed that specific substitutions on the tetralone ring can confer high potency and selectivity for MAO-B, a key target in Parkinson's therapy.[1][15] For instance, C7-substituted α-tetralone derivatives have been shown to be highly potent and selective MAO-B inhibitors, with IC50 values in the submicromolar range.[15][16]
| Compound Class | Target | IC50 (µM) | Reference |
| C7-Arylalkyloxy-α-tetralone | MAO-B | 0.00089 - 0.047 | [15] |
| C7-Arylalkyloxy-α-tetralone | MAO-A | 0.010 - 0.741 | [15] |
Experimental Protocols
The evaluation of tetralone derivatives relies on a suite of robust and well-validated experimental protocols. The following sections detail the methodologies for key assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the tetralone derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams provide visual representations.
Caption: Proposed mechanism of anticancer action for certain tetralone derivatives.
Caption: General workflow for the development and evaluation of tetralone derivatives.
Conclusion
The tetralone scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for medicinal chemistry campaigns. The comparative analysis presented in this guide highlights the broad therapeutic potential of tetralone derivatives in oncology, infectious diseases, and CNS disorders. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full potential of this remarkable chemical entity in the quest for new and improved medicines.
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Definitive Structural Validation of 5,7-Dimethyl-2-tetralone: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of key intermediates is paramount. 5,7-Dimethyl-2-tetralone, a bicyclic ketone with the molecular formula C₁₂H₁₄O, serves as a crucial building block in the synthesis of various complex molecules.[1] Its precise isomeric structure dictates the stereochemistry and biological activity of subsequent products. This guide provides a comprehensive framework for the structural validation of this compound, comparing data from fundamental spectroscopic techniques.
The primary reference for the synthesis and, presumably, the detailed characterization of this compound is documented in the Journal of Medicinal Chemistry, 1993, Vol. 36, Issue 16, pp. 2279-2291 . While access to the full experimental data within this article is pending, this guide will outline the expected analytical approach and comparative data interpretation necessary for its complete structural elucidation. We will supplement this with data from isomeric compounds and general principles of spectroscopy to provide a robust validation strategy.
The Analytical Imperative: A Multi-Technique Approach
A single analytical method is often insufficient for the unambiguous determination of a molecule's structure, especially when isomers are potential impurities. A combinatorial approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system, where each technique offers complementary information.
Caption: Workflow for the structural validation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively assign proton-proton and proton-carbon correlations, respectively.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the protons adjacent to the carbonyl group, and the two methyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| H6 | ~6.8-7.0 | Singlet (s) | 1H |
| H8 | ~6.8-7.0 | Singlet (s) | 1H |
| H1 | ~3.4-3.6 | Singlet (s) or Triplet (t) | 2H |
| H4 | ~2.9-3.1 | Triplet (t) | 2H |
| H3 | ~2.5-2.7 | Triplet (t) | 2H |
| 5-CH₃ | ~2.2-2.4 | Singlet (s) | 3H |
| 7-CH₃ | ~2.2-2.4 | Singlet (s) | 3H |
Rationale for Assignments:
-
The aromatic protons (H6, H8) are expected to be singlets due to their separation and lack of adjacent protons for coupling. Their chemical shifts are in the typical aromatic region.
-
The protons at C1 are adjacent to the aromatic ring and the carbonyl group, leading to a downfield shift.
-
The protons at C4 are benzylic and will appear as a triplet due to coupling with the C3 protons.
-
The protons at C3 are adjacent to the C4 methylene and the carbonyl group, also appearing as a triplet.
-
The two methyl groups attached to the aromatic ring will be sharp singlets.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals, as the molecule has a plane of symmetry.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (C=O) | >200 |
| C5, C7 | ~135-140 |
| C4a, C8a | ~130-135 |
| C6, C8 | ~125-130 |
| C1 | ~40-50 |
| C4 | ~25-35 |
| C3 | ~30-40 |
| 5-CH₃, 7-CH₃ | ~20-25 |
Rationale for Assignments:
-
The carbonyl carbon (C2) will have the most downfield chemical shift, typically above 200 ppm.[2]
-
The quaternary carbons of the aromatic ring (C5, C7, C4a, C8a) will be in the range of 130-140 ppm.
-
The protonated aromatic carbons (C6, C8) will be in the range of 125-130 ppm.
-
The aliphatic carbons will be the most upfield, with their specific shifts influenced by proximity to the aromatic ring and the carbonyl group.
Caption: Structure of this compound with standard numbering.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Impact (EI) is a common method for this type of molecule, which induces fragmentation.
-
Analysis: A high-resolution mass spectrometer (HRMS) is preferred to obtain an accurate mass, which can confirm the elemental composition (C₁₂H₁₄O).
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): A peak at m/z = 174, corresponding to the molecular weight of C₁₂H₁₄O.
-
Key Fragments: Tetralones often undergo characteristic fragmentation patterns. A common fragmentation is the retro-Diels-Alder reaction or cleavage adjacent to the carbonyl group. Expected fragments for this compound would include:
-
m/z = 132: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion.
-
m/z = 117: Loss of a methyl group from the m/z = 132 fragment.
-
III. Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch | ~1715 | Characteristic of a saturated six-membered ring ketone. |
| Aromatic C-H Stretch | >3000 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | <3000 | Confirms the presence of the saturated portion of the molecule. |
| Aromatic C=C Bending | ~1600 & ~1450 | Further evidence of the aromatic ring. |
The most diagnostic peak in the IR spectrum will be the strong absorbance of the carbonyl (C=O) group. Its position around 1715 cm⁻¹ is indicative of a ketone in a six-membered ring, distinguishing it from other carbonyl-containing functional groups like esters or aldehydes.
Comparison with Isomers: The Case of 5,7-Dimethyl-1-tetralone
A common potential impurity or alternative synthetic product is the isomeric 5,7-Dimethyl-1-tetralone (CAS 13621-25-5). Distinguishing between the 1-tetralone and 2-tetralone isomers is straightforward with the outlined spectroscopic methods.
-
¹H NMR: In the 1-tetralone, the protons on C2 (adjacent to the carbonyl) would show a different chemical shift and coupling pattern compared to the protons on C1 and C3 in the 2-tetralone. Specifically, the C4 protons in the 1-tetralone would be adjacent to an aromatic ring and a CH₂, while in the 2-tetralone, the C1 protons are adjacent to the aromatic ring and the C=O group.
-
¹³C NMR: The chemical shift of the carbonyl carbon in the 1-tetralone would be slightly different, and the pattern of the aliphatic carbon signals would be distinct.
-
Mass Spectrometry: The fragmentation pattern may differ due to the different position of the carbonyl group, leading to alternative stable fragment ions.
Conclusion
The structural validation of this compound relies on a synergistic interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the assigned structure. The ¹H and ¹³C NMR spectra offer the most definitive evidence, mapping out the complete carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition, and IR spectroscopy quickly identifies the key carbonyl functional group. By comparing the obtained experimental data with the expected values and those of potential isomers, researchers can unequivocally confirm the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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- Patra, A., & Chaudhuri, S. K. (1987). ¹³C NMR spectroscopy of lignans and neolignans. Magnetic Resonance in Chemistry, 25(11), 959-963.
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Amerigo Scientific. (n.d.). 5,7-Dimethyl-1-tetralone (97%). Retrieved January 10, 2026, from [Link]
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- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
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A Comparative Guide to the Bioactivity Screening of 5,7-Dimethyl-2-tetralone
Introduction: Unveiling the Therapeutic Potential of Tetralone Scaffolds
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[1] The inherent reactivity and synthetic tractability of the tetralone nucleus make it an attractive starting point for the development of novel therapeutic agents.[3] This guide focuses on a specific, yet under-explored derivative, 5,7-Dimethyl-2-tetralone, providing a framework for its comprehensive bioactivity screening.
Due to the limited direct experimental data on this compound, this guide establishes a comparative analysis against well-characterized tetralone derivatives and standard therapeutic agents. By presenting detailed protocols for key in vitro bioassays, we aim to empower researchers to systematically evaluate the potential of this and other novel compounds. The causality behind experimental choices is elucidated to ensure a robust and self-validating screening cascade.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 2-tetralone derivatives.[3][4][5][6] The proposed multi-step synthesis begins with the commercially available 3,5-dimethylphenol.
Experimental Protocol: Synthesis of this compound
-
Friedel-Crafts Acylation: 3,5-dimethylphenol is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-(2-hydroxy-4,6-dimethylphenyl)-4-oxobutanoic acid.
-
Clemmensen Reduction: The keto group of the butanoic acid derivative is reduced using a standard Clemmensen reduction (amalgamated zinc and hydrochloric acid) to afford 4-(2-hydroxy-4,6-dimethylphenyl)butanoic acid.
-
Intramolecular Cyclization: The resulting phenolic acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature to form 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one (5,7-dimethyl-1-tetralone).
-
Reduction to Alcohol: The carbonyl group of 5,7-dimethyl-1-tetralone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent to yield 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol.
-
Dehydration: The resulting alcohol is dehydrated to the corresponding alkene, 5,7-dimethyl-3,4-dihydronaphthalene, using a dehydrating agent such as p-toluenesulfonic acid (p-TSA) with azeotropic removal of water.
-
Epoxidation and Rearrangement: The alkene is then subjected to epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide undergoes acid-catalyzed rearrangement to yield the target compound, this compound.
Comparative Bioactivity Screening
The potential bioactivities of this compound will be benchmarked against compounds with established efficacy in three key therapeutic areas: oncology, inflammation, and neurodegeneration.
Anticancer Activity: Cytotoxicity Screening
Tetralone derivatives have demonstrated significant potential as anticancer agents.[7][8][9][10] The cytotoxic activity of this compound will be assessed against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, doxorubicin, and other reported tetralone derivatives.
Data Presentation: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin (Standard) | ~0.05-0.5 | ~0.01-0.1 | ~0.01-0.2 |
| Compound 3a (Chalcone-tetralin)[8] | 4.5 | 3.5 | Not Reported |
| Maesopsin (Natural Tetralone)[9] | Not Reported | Not Reported | Not Reported |
| Kaempferol (Flavonoid)[9] | Not Reported | Not Reported | Not Reported |
Experimental Protocol: MTT Assay for Cell Viability [11][12][13][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, comparator compounds, and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
Chronic inflammation is implicated in a multitude of diseases. Chalcone derivatives of tetralones have shown promising anti-inflammatory properties.[15][16][17][18][19] The anti-inflammatory potential of this compound will be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation: Comparative Anti-inflammatory Activity (IC₅₀, µM)
| Compound | NO Inhibition (RAW 264.7) | TNF-α Inhibition (RAW 264.7) |
| This compound | To be determined | To be determined |
| Dexamethasone (Standard) | ~1-10 | ~0.1-1 |
| Ibuprofen (Standard)[20] | 11.2 ± 1.9 µg/mL | Not Reported |
| Chalcone Derivative 3h[15] | ~5-15 | ~5-15 |
| Chalcone Derivative 3l[15] | ~5-15 | ~5-15 |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition [2][21][22][23][24]
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Experimental Protocol: TNF-α ELISA [25][26][27][28][29]
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants (from the Griess assay experiment) and TNF-α standards to the wells and incubate for 2 hours.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the TNF-α concentration from the standard curve and determine the percentage of inhibition.
Neuroprotective Activity: Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[30] Several tetralone derivatives have been investigated as potential AChE inhibitors.[31]
Data Presentation: Comparative Acetylcholinesterase Inhibition (IC₅₀, µM)
| Compound | Acetylcholinesterase (AChE) Inhibition |
| This compound | To be determined |
| Donepezil (Standard)[1][30][32][33][34] | ~0.0067 |
| Tetralone Derivative 3f[31] | 0.045 ± 0.02 |
| Galantamine (Standard)[35] | ~0.5-1.5 |
Experimental Protocol: Ellman's Method for AChE Inhibition [36][37][38][39][40]
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution and various concentrations of the test compounds. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC₅₀ value.
Visualization of Experimental Workflows
To provide a clear overview of the screening process, the following diagrams illustrate the key experimental workflows.
DOT Script for General Bioactivity Screening Workflow
Caption: General workflow for the bioactivity screening of this compound.
DOT Script for Anticancer Screening Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
DOT Script for Anti-inflammatory Screening Workflow
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This guide provides a comprehensive and comparative framework for the initial bioactivity screening of this compound. By leveraging established protocols and comparing against known active compounds, researchers can efficiently ascertain its potential as a lead molecule in oncology, inflammation, or neurodegenerative disease research. The detailed methodologies and structured data presentation are designed to ensure scientific integrity and facilitate logical, data-driven decision-making.
Positive results from this initial screening would warrant further investigation, including elucidation of the mechanism of action, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize the tetralone scaffold for enhanced potency and selectivity. The versatility of the tetralone core suggests that this compound could be a valuable addition to the armamentarium of bioactive small molecules.
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A Comparative Guide to the Synthesis of Dimethyl-2-Tetralones for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, dimethyl-2-tetralones serve as crucial intermediates in the synthesis of a wide array of complex molecules, including steroids, terpenoids, and various pharmacologically active compounds. The strategic placement of the methyl groups and the ketone functionality on the tetralone scaffold provides a versatile platform for further molecular elaboration. Consequently, the efficient and selective synthesis of these building blocks is of paramount importance.
This guide provides an in-depth comparison of several prominent synthetic routes to dimethyl-2-tetralones. We will delve into the mechanistic underpinnings of each methodology, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals.
Route 1: Multi-Step Synthesis from a Dimethyl-1-Tetralone Precursor
A common and well-documented approach involves the transformation of a readily available dimethyl-1-tetralone into the desired 2-tetralone isomer. This strategy is particularly useful when the corresponding 1-tetralone is commercially available or easily synthesized.
Mechanistic Overview
This synthetic pathway typically proceeds through a three-step sequence:
-
Formation of a Dihydronaphthalene Intermediate: The initial 1-tetralone is converted into a less-conjugated olefin, a dihydronaphthalene derivative. This is often achieved through a reaction with a diol, such as 2,4-pentanediol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Epoxidation: The resulting dihydronaphthalene is then subjected to epoxidation, typically using a peroxy acid like m-chloroperbenzoic acid (MCPBA). This step introduces an epoxide ring across the double bond.
-
Acid-Catalyzed Rearrangement: The final and key step involves the acid-catalyzed rearrangement of the epoxide. Protonation of the epoxide oxygen is followed by a ring-opening and a 1,2-hydride shift to furnish the desired 2-tetralone.
Experimental Protocol: Synthesis of 5,8-Dimethyl-2-tetralone[1][2][3]
Step 1: Synthesis of 5,8-Dimethyl-1,2-dihydronaphthalene
-
To a solution of 5,8-dimethyl-1-tetralone in toluene, add p-toluenesulfonic acid and 2,4-pentanediol.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete, cool the mixture, wash with a sodium bicarbonate solution, and extract with an organic solvent.
-
Purify the crude product by chromatography to yield 5,8-dimethyl-1,2-dihydronaphthalene.
Step 2: Epoxidation of 5,8-Dimethyl-1,2-dihydronaphthalene
-
Dissolve the dihydronaphthalene intermediate in a chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath and add m-chloroperbenzoic acid (MCPBA) portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude epoxide, which is often used in the next step without further purification.
Step 3: Rearrangement to 5,8-Dimethyl-2-tetralone
-
Dissolve the crude epoxide in a suitable solvent like dichloromethane.
-
Add a dilute solution of a strong acid, such as sulfuric acid.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 5,8-Dimethyl-1-tetralone | [1],[2] |
| Key Reagents | 2,4-pentanediol, p-TsOH, MCPBA, H₂SO₄ | [1],[2] |
| Overall Yield | ~46% | [2] |
| Purity | High after chromatography | [2] |
| Scalability | Moderate | |
| Key Advantages | Utilizes readily available starting materials. | |
| Key Disadvantages | Multi-step process with moderate overall yield. | [2] |
Route 2: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a powerful and widely employed method for the synthesis of tetralones.[3][4][5][6] This reaction involves the cyclization of a γ-arylbutyric acid or its derivative in the presence of a strong acid catalyst.
Mechanistic Overview
The reaction is initiated by the activation of the carboxylic acid (or its derivative, such as an acyl chloride) by a Lewis or Brønsted acid. This generates a highly electrophilic acylium ion. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction to form the six-membered ring of the tetralone.
Caption: Intramolecular Friedel-Crafts Acylation Pathway.
Experimental Protocol: General Procedure for Tetralone Synthesis via Friedel-Crafts Acylation[6]
-
A mixture of the appropriate γ-(dimethylphenyl)butyric acid and a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), is prepared.
-
The mixture is heated with vigorous stirring for a specified period. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and quenched by carefully pouring it onto crushed ice.
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | γ-(Dimethylphenyl)butyric acid | [5] |
| Key Reagents | Polyphosphoric acid (PPA), AlCl₃, Methanesulfonic acid (MSA) | [4],[5] |
| Yield | Generally good to excellent | [5] |
| Purity | High after purification | [5] |
| Scalability | Readily scalable | |
| Key Advantages | Often a high-yielding, one-step cyclization. | |
| Key Disadvantages | Requires strongly acidic conditions; substrate may be sensitive. |
Route 3: Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[7][8][9][10][11] While not a direct route to a 2-tetralone, it can be a key step in a sequence leading to these structures, particularly for constructing the core carbocyclic framework.
Mechanistic Overview
-
Michael Addition: A ketone enolate undergoes a conjugate addition to an α,β-unsaturated ketone (a Michael acceptor).
-
Intramolecular Aldol Condensation: The resulting 1,5-diketone then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the other carbonyl group, forming a six-membered ring.
-
Dehydration: The aldol addition product readily dehydrates to form an α,β-unsaturated cyclic ketone.
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The Structure-Activity Relationship of 5,7-Dimethyl-2-tetralone: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the tetralone scaffold represents a privileged structure, serving as a foundational component for a diverse array of biologically active compounds.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific derivative, 5,7-Dimethyl-2-tetralone, by providing a comparative analysis with other key analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to the tetralone core influence biological activity, thereby guiding future drug design and optimization efforts.
The Tetralone Scaffold: A Versatile Pharmacophore
Tetralones, bicyclic aromatic ketones, are integral to both natural products and synthetic pharmaceuticals.[1][4] Their rigid framework, combined with the chemical reactivity of the ketone and the potential for substitution on both the aromatic and aliphatic rings, makes them attractive starting points for drug discovery. The tetralone nucleus is a key building block in the synthesis of drugs like the antidepressant sertraline and the beta-blocker levobunolol.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and central nervous system (CNS) effects.[1][2][5][6]
Unraveling the SAR of this compound: A Predictive Analysis
Direct experimental data on the biological activities of this compound is not extensively available in the public domain. However, by systematically examining the SAR of related tetralone derivatives, we can infer the likely impact of its unique substitution pattern.
The Core Structure: this compound
The structure of this compound features two key modifications to the basic 2-tetralone core: methyl groups at positions 5 and 7 of the aromatic ring.
Influence of Aromatic Ring Substitution
Substituents on the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of tetralone derivatives.
-
Lipophilicity and steric bulk: The two methyl groups in this compound increase the lipophilicity of the molecule compared to the unsubstituted 2-tetralone. This can enhance membrane permeability and potentially improve oral bioavailability. However, the steric bulk of these groups can also influence binding to target proteins.
-
Electronic effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring and influence interactions with biological targets.
A study on C7-substituted α-tetralone derivatives as monoamine oxidase (MAO) inhibitors revealed that arylalkyloxy substitutions at this position led to high potency against both MAO-A and MAO-B.[7] This highlights the importance of substitution on the aromatic ring for specific biological activities. While methyl groups are simpler than the substituents in that study, their presence at both the 5 and 7 positions suggests that this region of the molecule is critical for modulating activity.
The Role of the 2-Keto Position
The placement of the ketone at the 2-position, as opposed to the more commonly studied 1-position, is a key structural feature. This positioning influences the electronics and conformation of the aliphatic ring. For instance, in the context of retinoic acid metabolism blocking agents, novel 2-benzyltetralone and 2-benzylidenetetralone derivatives have shown potent inhibitory activity.[8][9] This suggests that the 2-position is amenable to substitution for achieving specific biological effects.
Comparative Analysis with Structurally Related Tetralones
To better understand the potential of this compound, it is instructive to compare it with other tetralone derivatives where SAR data is available.
| Compound/Series | Key Structural Features | Reported Biological Activity | Reference |
| α-Tetralone | Unsubstituted | Starting material for various bioactive compounds. | [4] |
| C7-Substituted α-Tetralones | Arylalkyloxy group at C7 | Potent and selective MAO-B inhibitors. | |
| 2-Substituted Tetralones | Substituents at the α-position to the ketone | Potent DGAT1 inhibitors. | |
| E-2-Arylmethylene-1-tetralones | Arylmethylene group at C2 | Inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. | [10][11] |
| Aminoguanidine-tetralone derivatives | Aminoguanidinium moiety | Significant antibacterial activity. | [6] |
Table 1: Comparison of Biologically Active Tetralone Derivatives
The diverse activities of these analogs suggest that this compound could be a promising scaffold for targeting a range of biological processes. The dimethyl substitution pattern may confer a unique selectivity profile compared to monosubstituted or unsubstituted tetralones.
Proposed Experimental Workflows for Activity Screening
Based on the known activities of the tetralone class, the following experimental protocols are recommended for the initial screening of this compound.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Protocol:
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
MIC Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well.
-
Include a positive control (a known antibiotic) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound against MAO-A and MAO-B enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) are required. A chemiluminescent-based assay kit is recommended for high-throughput screening.
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and an HRP-coupled detection reagent.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a human cancer cell line.
Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
While direct SAR data for this compound is limited, a comparative analysis with other tetralone derivatives provides a strong foundation for predicting its potential biological activities. The presence of methyl groups at positions 5 and 7 is likely to influence its lipophilicity, steric interactions with target proteins, and overall pharmacological profile. The proposed experimental workflows offer a clear path for the initial biological evaluation of this compound.
Future research should focus on the synthesis and biological testing of this compound and its close analogs to establish a definitive SAR. This could involve:
-
Varying the alkyl groups at the 5 and 7 positions: Exploring the effect of larger or more electron-withdrawing groups.
-
Introducing substituents on the aliphatic ring: Investigating the impact of modifications at the 1, 3, and 4 positions.
-
Derivatizing the ketone group: Exploring the potential of oximes, hydrazones, and other ketone derivatives.
Through systematic investigation, the full potential of the this compound scaffold in drug discovery can be unlocked.
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Sheng, J., Wu, S., & Wang, Y. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link][1][2]
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Section 1: Foundational Assessment of Bioactivity and Cytotoxicity
An In-Depth Technical Guide to Evaluating the Efficacy of 5,7-Dimethyl-2-tetralone and Its Analogs in Biological Assays
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers and drug development professionals to assess the biological efficacy of this compound. While specific published data on this particular analog is emerging, the broader class of tetralone derivatives has shown significant potential as anti-inflammatory, antioxidant, and antimicrobial agents.[1][2] This guide is structured to provide not just protocols, but the strategic rationale behind assay selection and experimental design, ensuring a robust and self-validating approach to characterization. We will compare the performance of tetralone-based compounds to industry-standard alternatives, supported by detailed experimental methodologies.
Before investigating specific mechanisms of action, it is imperative to establish the fundamental interaction of a test compound with biological systems. The initial step is to determine the compound's effect on cell viability and proliferation. This establishes a therapeutic window, identifying concentrations that are effective without being broadly cytotoxic.
Comparative Analysis of Cell Viability Assays: MTT vs. XTT
The accurate assessment of cell viability is paramount in drug discovery.[3] Tetrazolium salt-based colorimetric assays are widely used for their simplicity and reliability.[4] The core principle involves the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[4][5] The intensity of the color produced is directly proportional to the number of viable cells.[6]
Two of the most common assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. The primary distinction lies in the solubility of the formazan product.
-
MTT Assay: Forms a water-insoluble purple formazan crystal, requiring an additional solubilization step with an organic solvent like DMSO.[4][7]
-
XTT Assay: Forms a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the protocol.[7]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow, which reduces handling steps and potential for error.[7]
| Feature | MTT Assay | XTT Assay | Rationale for Preference |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan | XTT eliminates a solubilization step, increasing efficiency.[7] |
| Workflow | Requires a solubilization step | Direct measurement after incubation | Fewer steps reduce variability and save time.[7] |
| Sensitivity | Generally high | Often higher sensitivity and wider dynamic range | Better for detecting subtle changes in viability.[6] |
| Throughput | Lower due to extra step | Higher, ideal for 96- and 384-well formats | More suitable for screening large compound libraries.[7] |
| Interference | Can be affected by compounds altering redox potential | Also susceptible to redox-active compounds | Both require careful validation with appropriate controls.[4] |
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the diluted compound. Include wells with vehicle control (0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[4]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.[4] Incubate for 2-4 hours at 37°C, protected from light, until a noticeable color change occurs in the control wells.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for cytotoxicity.
Section 2: Evaluating Anti-Inflammatory Efficacy
Inflammation is a complex biological response mediated by various signaling pathways and molecules.[8] A thorough evaluation of an anti-inflammatory compound requires a multi-pronged approach, targeting key enzymes, signaling pathways, and downstream inflammatory mediators.
Mechanism-Based Screening: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[9] Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[10] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[9]
| Compound | IC50 (nM) for COX-2 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical Data) | 150 nM | >100 |
| Celecoxib (Positive Control) | 50 nM | ~30 |
Data is hypothetical and for illustrative purposes.
This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.[11]
-
Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Cofactor, Human Recombinant COX-2, Arachidonic Acid) as per the manufacturer's protocol.[11]
-
Inhibitor Preparation: Prepare a 10X stock of this compound and the positive control inhibitor (e.g., Celecoxib) in the appropriate solvent (typically DMSO).
-
Assay Plate Setup: In a 96-well plate, add 10 µL of diluted test inhibitor, positive control, or vehicle control to the respective wells.
-
Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding Arachidonic Acid (the substrate).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 20-30 minutes using a microplate reader.[11]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the results to calculate the IC50 value.
Signaling Pathway Analysis: The NF-κB Axis
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[13] Assessing a compound's ability to inhibit NF-κB translocation or the phosphorylation of key pathway proteins is a powerful indicator of its anti-inflammatory potential.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Western blotting allows for the semi-quantitative analysis of specific proteins, such as the phosphorylated (activated) forms of signaling molecules.[14] A reduction in phospho-IκBα indicates upstream inhibition of the NF-κB pathway.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Once confluent, pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Cell Lysis: Wash cells with ice-cold 1X PBS and lyse them by adding 100 µL of 1X SDS Sample Buffer per well.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[14] Heat the samples to 95-100°C for 5 minutes, then centrifuge for 5 minutes.[14]
-
SDS-PAGE: Load 20 µL of each sample onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a solution containing the primary antibody specific for phospho-IκBα, diluted in blocking buffer.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Re-probe the membrane with an antibody for total IκBα or a housekeeping protein (e.g., β-actin) for loading control.
Functional Output: Cytokine Release Measurement
The ultimate functional output of an inflammatory response is the production and secretion of cytokines.[16] Measuring the levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides direct evidence of a compound's anti-inflammatory effect.[17] The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying secreted cytokines in cell culture supernatants with high sensitivity and specificity.[18][19]
-
Sample Collection: Culture and treat cells as described in the Western Blot protocol (Section 2.2.1), but for a longer duration (e.g., 6-24 hours) after LPS stimulation. Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with an appropriate blocking buffer for 1-2 hours.
-
Sample and Standard Incubation: Wash the plate. Add the collected cell culture supernatants and a serial dilution of a known concentration of recombinant TNF-α (for the standard curve) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody specific for a different epitope on the TNF-α molecule. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of TNF-α bound.
-
Reaction Stop and Measurement: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: Use the standard curve to calculate the concentration of TNF-α in each sample.
Caption: A generalized workflow for evaluating a novel anti-inflammatory compound.
Section 3: Conclusion and Future Directions
This guide outlines a logical and robust workflow for characterizing the biological efficacy of this compound. By starting with broad cytotoxicity screening and progressing to specific mechanistic and functional assays, researchers can build a comprehensive profile of the compound's activity. The comparison to established drugs like Celecoxib provides a crucial benchmark for its potential.
Initial findings on tetralone derivatives suggest promising anti-inflammatory and antioxidant properties.[1] Future studies should expand upon this framework to include assays for other relevant inflammatory pathways (e.g., MAPK signaling), antioxidant capacity (e.g., DPPH or nitric oxide scavenging assays), and in vivo models of inflammation to validate these in vitro findings.[20][21] This systematic approach ensures that the therapeutic potential of novel compounds like this compound is evaluated with the highest degree of scientific rigor.
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A Comparative Guide to the Cross-Reactivity Profiling of 5,7-Dimethyl-2-tetralone
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent. Off-target interactions can lead to unforeseen side effects and toxicity, representing a major cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of 5,7-Dimethyl-2-tetralone, a synthetic compound belonging to the tetralone class of molecules. Derivatives of the tetralone scaffold have been shown to possess a wide range of biological activities, including anti-inflammatory and monoamine oxidase (MAO) inhibitory effects.[1][2][3]
Given the diverse bioactivities of tetralone derivatives, a thorough investigation into the selectivity of this compound is critical. This document outlines a tiered, multi-faceted approach to systematically identify and characterize its potential off-target interactions. The experimental data presented herein is illustrative, designed to model the expected outcomes of such a study and to guide researchers in their own investigations.
Introduction to this compound and the Rationale for Cross-Reactivity Studies
This compound is a bicyclic aromatic ketone. Its core structure, the tetralone scaffold, is a key pharmacophore in various biologically active compounds.[4][5] The therapeutic potential of any new molecule is intrinsically linked to its specificity. Cross-reactivity, the binding of a compound to proteins other than its intended target, can lead to a host of undesirable outcomes. Therefore, early and comprehensive profiling for off-target effects is a cornerstone of modern drug discovery.
This guide will use a hypothetical scenario where This compound has been identified as a potent inhibitor of Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases like Parkinson's.[3] The subsequent cross-reactivity studies are designed to assess its selectivity against the closely related MAO-A isoform, as well as a broader panel of common off-targets.
A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is recommended to efficiently assess cross-reactivity, starting with broad, predictive methods and progressing to more specific and biologically relevant assays.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico Predictive Analysis
Before embarking on extensive wet-lab experiments, computational methods can provide a valuable preliminary assessment. Two-dimensional molecular similarity methods can predict potential cross-reactivity by comparing the structure of this compound to known ligands for a wide array of biological targets.[6] This approach helps to prioritize which protein families to investigate experimentally.
Methodology: The chemical structure of this compound would be converted to a digital format (e.g., SMILES: CC1=CC(=C2CCC(=O)CC2=C1)C) and screened against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Similarity metrics, such as the Tanimoto coefficient, are used to identify compounds with high structural resemblance, suggesting a higher probability of shared biological targets.[6]
Tier 2: In Vitro Biochemical Screening
This tier forms the core of the cross-reactivity assessment, utilizing purified enzymes and receptors to determine direct molecular interactions.
2.2.1. Primary Target and Isoform Selectivity: MAO-A vs. MAO-B
The initial and most critical comparison is against the closely related isoform of the intended target. Non-selective MAO inhibition can lead to significant side effects, such as the "cheese effect" associated with MAO-A inhibition.
Experimental Protocol: MAO Inhibition Assay
This protocol is adapted from established methods for determining MAO activity.[3]
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, kynuramine (a fluorescent substrate for both isoforms), and a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the buffer.
-
Add the diluted this compound or vehicle (DMSO) and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding kynuramine.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH). This also develops the fluorescence of the product, 4-hydroxyquinoline.
-
Measure the fluorescence intensity using a plate reader (excitation ~310 nm, emission ~400 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Illustrative Data: MAO-A and MAO-B Inhibition
| Compound | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-B | 25 | >4000x |
| MAO-A | >100,000 | ||
| Reference Compound A | MAO-B | 10 | 100x |
| (Known selective inhibitor) | MAO-A | 1,000 | |
| Reference Compound B | MAO-B | 50 | 1x |
| (Known non-selective inhibitor) | MAO-A | 50 |
Interpretation: The illustrative data suggests that this compound is a potent and highly selective inhibitor of MAO-B, with a selectivity ratio of over 4000-fold compared to MAO-A. This is a highly desirable profile for a potential therapeutic agent targeting MAO-B.
2.2.2. Broad Panel Screening: Receptors and Enzymes
To identify unanticipated off-target interactions, screening against a broad panel of diverse proteins is essential. Commercial services (e.g., Eurofins Safety Panels, Reaction Biology) offer comprehensive screening against hundreds of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Experimental Protocol: Competitive Radioligand Binding Assay
This is a standard method for assessing a compound's ability to bind to a receptor.[8][9]
-
Principle: The assay measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from its receptor.
-
Reagents: A membrane preparation containing the receptor of interest, a specific high-affinity radioligand for that receptor, and the test compound.
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: A decrease in bound radioactivity indicates displacement by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]
Caption: Principle of a competitive binding assay.
Illustrative Data: Broad Panel Screening Highlights
| Target | Assay Type | % Inhibition at 10 µM | Ki (nM) |
| Adrenergic α2A | Binding | 85% | 850 |
| Sigma-1 | Binding | 62% | 2,100 |
| PDE4D2 | Enzyme | 55% | 3,500 |
| hERG | Binding | <10% | >10,000 |
| 5-HT2B | Binding | <10% | >10,000 |
| Panel of 50 Kinases | Enzyme | <20% for all | >10,000 |
Interpretation: In this hypothetical screen, this compound shows significant inhibition (>50% at 10 µM) for the adrenergic α2A receptor, the Sigma-1 receptor, and phosphodiesterase 4D2 (PDE4D2). These "hits" warrant further investigation in functional assays. Importantly, no significant activity is observed at the hERG channel, a critical anti-target for cardiotoxicity, or against a broad kinase panel.
Tier 3: Cell-Based Functional Assays
Biochemical assays identify direct binding or inhibition but do not reveal the functional consequence in a cellular environment. Cell-based assays are crucial for validating on-target efficacy and investigating the functional impact of off-target hits.[11][12][13]
Experimental Protocol: Cell Viability/Cytotoxicity Assay
This assay assesses whether the compound is generally toxic to cells.[14]
-
Cell Line: Use a relevant cell line, such as SH-SY5Y (a human neuroblastoma line), which endogenously expresses MAO-B.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for an extended period (e.g., 48-72 hours).
-
Measure cell viability using a reagent like CellTiter-Glo® (which measures ATP, an indicator of metabolic activity) or an MTT assay.
-
-
Data Analysis: Determine the CC50 (the concentration that reduces cell viability by 50%).
Experimental Protocol: Off-Target Functional Assay (e.g., for Adrenergic α2A)
Based on the binding hit, a functional assay is required. The adrenergic α2A receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Cell Line: Use a cell line engineered to express the human adrenergic α2A receptor (e.g., CHO-α2A).
-
Procedure:
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a known α2A agonist (e.g., clonidine) in the presence of a phosphodiesterase inhibitor to allow cAMP to accumulate.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: Determine if this compound acts as an antagonist (blocks the agonist-induced decrease in cAMP) or an agonist (mimics the effect of the agonist). Calculate the IC50 (for antagonism) or EC50 (for agonism).
Illustrative Data: Cellular Assay Summary
| Assay Type | Cell Line | Endpoint | Result (IC50 / EC50 / CC50) |
| On-Target (MAO-B) | SH-SY5Y | MAO-B Activity | 45 nM |
| Off-Target (α2A) | CHO-α2A | cAMP accumulation (Antagonist mode) | 1,200 nM |
| Cytotoxicity | SH-SY5Y | Cell Viability (ATP) | >50,000 nM |
Interpretation of Combined Data and Selectivity Windows
The cellular data confirm that this compound is potent against its intended target in a cellular context (IC50 = 45 nM). The off-target activity at the α2A receptor is confirmed, but at a significantly higher concentration (IC50 = 1,200 nM). The compound shows very low general cytotoxicity (CC50 > 50 µM).
This allows for the calculation of selectivity windows:
-
Functional Selectivity (α2A / MAO-B): 1,200 nM / 45 nM = ~27-fold
-
Therapeutic Window (Cytotoxicity / MAO-B): >50,000 nM / 45 nM = >1100-fold
A functional selectivity of ~27-fold is modest and would require careful consideration. The clinical relevance would depend on the therapeutic dose required for MAO-B inhibition and the potential physiological consequences of α2A receptor antagonism. The large therapeutic window is a positive sign, suggesting a low risk of general toxicity.
Conclusion and Future Directions
This guide outlines a systematic, tiered approach for the comprehensive cross-reactivity profiling of this compound. Based on our illustrative data, the compound demonstrates a promising profile as a potent and highly selective MAO-B inhibitor with a large window to general cytotoxicity.
However, a modest off-target activity at the adrenergic α2A receptor was identified. This finding underscores the importance of broad panel screening. The next steps in a real-world drug development program would involve:
-
In vivo studies: To determine if the α2A antagonism is observed at therapeutic doses in animal models.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test new analogs of this compound that retain MAO-B potency but have reduced affinity for the α2A receptor.
By employing the logical and rigorous workflow described, researchers can build a comprehensive selectivity profile for novel compounds, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,7-Dimethyl-2-tetralone
Pre-Disposal Hazard Assessment: A Necessary First Step
Before initiating any disposal procedures, a thorough hazard assessment is paramount. In the absence of a specific SDS, it is the responsibility of the waste generator to characterize the waste.[2][3] The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States that regulates the management and disposal of hazardous waste.[2][4] Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6]
Table 1: Hazardous Waste Characteristics Assessment
| Characteristic | EPA Definition | Assessment for 5,7-Dimethyl-2-tetralone |
| Ignitability | Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[5] | The flash point of this compound is not readily available. However, as an organic ketone, it should be considered potentially flammable.[4] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[5] | Unlikely to be corrosive unless mixed with acidic or basic solutions. A pH test of any waste solution is recommended. |
| Reactivity | Substances that are normally unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water or under non-corrosive conditions.[5] | While specific reactivity data is unavailable, it should be assumed to be incompatible with strong oxidizing and reducing agents. |
| Toxicity | Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain toxic materials to leach from the waste into groundwater.[6] | The toxicological properties have not been fully investigated. Therefore, it should be handled as a toxic substance. |
Given these considerations, this compound waste should be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. Before beginning disposal procedures, ensure the following are worn:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always check the glove manufacturer's compatibility chart for the specific chemicals being handled.
-
Body Protection : A standard laboratory coat is required to protect against splashes.[7]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a ventilated area, a NIOSH-approved respirator may be necessary.[1][8]
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][10] Never mix incompatible chemicals in the same waste container.[11]
dot
Caption: Waste segregation flowchart for this compound.
Container Requirements:
-
Compatibility : Waste containers must be made of a material compatible with the chemical waste. For organic solids and solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[12] Avoid metal containers for potentially corrosive wastes.[10]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the approximate percentage of each component.[11]
-
Condition : Containers must be in good condition, with no leaks or cracks, and must have a securely fitting cap.[9][13] Keep containers closed at all times except when adding waste.[5][11]
Step-by-Step Disposal Procedures
Disposal of Pure this compound and Contaminated Solids
-
Transfer : Carefully transfer the solid this compound or grossly contaminated solid materials (e.g., contaminated gloves, weigh boats, paper towels) into a designated solid chemical waste container.[14][15]
-
Container Management : Ensure the container is properly labeled and kept closed when not in use.
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[5][9]
Disposal of this compound in Solution
-
Segregation : Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., hexanes, ethyl acetate).[14][15]
-
Transfer : Pour the solution into the appropriate halogenated or non-halogenated solvent waste container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]
-
Container Management and Storage : Securely cap the container, ensure it is properly labeled, and store it in the SAA.
Disposal of Contaminated Glassware and Sharps
-
Decontamination : If possible, rinse glassware three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
-
Glassware : Place rinsed, broken, or disposable glassware into a designated container for chemically contaminated glass.[14][16]
-
Sharps : All contaminated sharps, such as needles and razor blades, must be placed in a puncture-proof sharps container.[14]
Satellite Accumulation Area (SAA) Management
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[5][9]
-
Location : The SAA must be at or near the point of generation and under the control of the operator.[3]
-
Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5]
-
Secondary Containment : All liquid waste containers must be kept in secondary containment, such as a spill tray, to contain any potential leaks.[10][11]
-
Inspections : Regularly inspect the SAA for leaks, proper labeling, and container integrity.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
